molecular formula C9H11NO B2660008 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan CAS No. 55745-74-9

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Cat. No.: B2660008
CAS No.: 55745-74-9
M. Wt: 149.193
InChI Key: WQXWNTPLZFVZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.193. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXWNTPLZFVZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971120
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55745-74-9
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile platforms for interacting with diverse biological targets. The 2,3-dihydrobenzo[b]furan scaffold is a prominent member of this class, offering a rigid, three-dimensional architecture that is both metabolically stable and amenable to synthetic modification.[1] This guide focuses on a key derivative, 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (CAS 55745-74-9), a crucial building block for drug discovery and development.[2] Its unique combination of the dihydrobenzofuran core and a reactive primary amine handle makes it an invaluable intermediate for constructing complex molecular entities aimed at a range of therapeutic targets. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan features a bicyclic system where a dihydrofuran ring is fused to a benzene ring. The key functional group, a primary aminomethyl substituent, is located at the C-5 position of the aromatic ring. This benzylic amine is the primary site of chemical reactivity and a key anchor point for building molecular diversity.

Figure 1: Chemical Structure of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. As a specialized chemical intermediate, extensive physical data is not always publicly available, but key identifiers are well-established.

PropertyValueSource
CAS Number 55745-74-9[2]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
IUPAC Name (2,3-Dihydro-1-benzofuran-5-yl)methanamineN/A
Appearance Typically a liquid or low-melting solidSupplier Data
Boiling Point Not reportedN/A
Melting Point Not reportedN/A
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.General Chemical Principles

Synthesis and Manufacturing

The synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is not commonly detailed in primary literature but can be reliably achieved through standard, high-yielding organic transformations from commercially available precursors. A logical and efficient pathway is the reductive amination of 2,3-dihydrobenzo[b]furan-5-carbaldehyde . This method is favored in both research and process chemistry for its operational simplicity and high efficiency.

The causality for this synthetic choice is clear: aldehydes are readily converted to primary amines using an ammonia source to form an intermediate imine, which is then reduced in situ. This avoids the harsh conditions or less selective reagents required for other routes, such as the reduction of a corresponding nitrile or amide.

Figure 2: Synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system, where reaction progress can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting aldehyde.

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzo[b]furan-5-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable alcoholic solvent, such as methanol or ethanol (approx. 0.2 M concentration).

  • Amine Source: Add an ammonia source. Anhydrous ammonia in methanol (7N solution, 5-10 eq) or ammonium acetate (NH₄OAc, 3-5 eq) can be used. The large excess drives the equilibrium towards imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Add a reducing agent portion-wise. Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is an excellent choice as it selectively reduces the imine in the presence of any unreacted aldehyde.[3] Alternatively, for a greener process, catalytic hydrogenation (H₂, Pd/C or Raney Nickel) can be employed.[4]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until analytical monitoring shows complete conversion.

  • Workup: Quench the reaction by the careful addition of aqueous acid (e.g., 1M HCl) to neutralize excess reducing agent. Basify the solution with aqueous NaOH (e.g., 2M) to a pH > 12 to ensure the product is in its free-base form.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure amine.

Chemical Reactivity and Derivatization

The synthetic utility of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan lies in the versatile reactivity of its primary amine. This nucleophilic group readily participates in a variety of bond-forming reactions, allowing for its incorporation into larger, more complex molecules.

  • Acylation/Amidation: The amine reacts cleanly with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This is the most common method for integrating the scaffold into peptide-like structures or other drug candidates.

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields sulfonamides.

  • Reductive Amination: The primary amine can be further functionalized by reacting it with other aldehydes or ketones to form secondary or tertiary amines, expanding the structural diversity.[4]

  • Alkylation: While direct alkylation with alkyl halides can lead to over-alkylation, it can be controlled under specific conditions to yield secondary amines.

G A 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan P1 Amide Derivative A->P1 P2 Sulfonamide Derivative A->P2 P3 Secondary Amine Derivative A->P3 R1 R-COCl or R-COOH + Coupling Agent R1->P1 Acylation/ Amidation R2 R-SO₂Cl, Base R2->P2 Sulfonylation R3 R'-CHO, NaBH₃CN R3->P3 Reductive Amination

Figure 3: Key derivatization pathways.

Applications in Medicinal Chemistry and Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a bioisostere for various other aromatic systems and provides a rigid framework to orient substituents for optimal binding to protein targets. Its derivatives have shown a wide array of biological activities.[1]

  • Enzyme Inhibition: The scaffold has been successfully employed to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. The rigid dihydrobenzofuran core helps position key functional groups to interact with the active site of the enzyme.

  • Receptor Modulation: Derivatives have been developed as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 agonism.[5]

  • CNS Agents: While distinct from the topic compound, related structures like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APB) are known central nervous system (CNS) stimulants.[6] This highlights the potential of the core scaffold to interact with neurological targets, although 5-(aminomethyl)-2,3-dihydrobenzo[b]furan itself is primarily used as a non-psychoactive building block for therapeutic agents.

Case Study: Targeting the Inflammatory Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes. A more targeted approach is to inhibit mPGES-1, which is downstream of COX-2 and specifically responsible for producing the pro-inflammatory prostaglandin E₂ (PGE₂). Molecules built upon the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold can be designed to fit into the mPGES-1 active site, blocking its function and reducing inflammation with potentially fewer side effects than traditional NSAIDs.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor Dihydrobenzofuran-based Inhibitor Inhibitor->mPGES1 Inhibition

Figure 4: Inhibition of the mPGES-1 inflammatory pathway.

Analytical Characterization

Full characterization is essential to confirm the identity and purity of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan. Below are the predicted spectral data based on its structure and data from analogous compounds.[6][7]

TechniquePredicted Observations
¹H NMR Aromatic Protons (3H): ~6.7-7.1 ppm, displaying characteristic splitting for a 1,2,4-trisubstituted benzene ring. -OCH₂- (2H): ~4.5 ppm, triplet. Benzylic -CH₂- (2H): ~3.8 ppm, singlet. -CH₂-Ar (2H): ~3.2 ppm, triplet. -NH₂ (2H): Broad singlet, chemical shift is solvent and concentration dependent.
¹³C NMR Aromatic Carbons: ~110-160 ppm (6 signals). -OCH₂-: ~71 ppm. Benzylic -CH₂-: ~46 ppm. -CH₂-Ar: ~30 ppm.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 149. Key Fragment: m/z = 132 (loss of NH₃), m/z = 120 (loss of -CH₂NH₂).
FT-IR (cm⁻¹) N-H Stretch: 3300-3400 (two bands for primary amine). Aromatic C-H Stretch: ~3050. Aliphatic C-H Stretch: 2850-2950. C-O Stretch (ether): ~1250.

Safety and Handling

As with any reactive amine, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. The compound is expected to be corrosive and an irritant.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is more than a simple chemical; it is a strategically designed molecular tool. Its rigid, biologically relevant scaffold combined with a synthetically versatile primary amine makes it a high-value intermediate for medicinal chemists. Understanding its core chemical properties, reactivity, and synthetic accessibility is fundamental to leveraging its full potential in the design and development of next-generation therapeutics targeting a wide spectrum of human diseases.

References

  • ResearchGate. (2015). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, Volume 8, Number 2. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Available at: [Link]

  • Giorgis, M., et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 58(24), 9697-9713. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Li, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8507. Available at: [Link]

  • Katritzky, A. R., et al. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran. Retrieved from [Link]

  • Carceller, R., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 24(1), 221-229. Available at: [Link]

  • ResearchGate. (2013). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) protons. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Okuda, K., et al. (2012). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2819. Available at: [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,3-Dihydrobenzo[b]furan Scaffold

The 2,3-dihydrobenzo[b]furan motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric elements, making it an attractive starting point for drug discovery campaigns. The inherent stability and synthetic tractability of this scaffold have led to its incorporation in agents targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Specifically, derivatives of this scaffold have shown promise as anti-cancer, anti-inflammatory, and neuroprotective agents.[1][2] The 5-(aminomethyl) substitution pattern offers a particularly valuable vector for chemical modification, as the primary amine serves as a versatile handle for introducing a diverse range of functionalities to probe the chemical space around a biological target.

This application note provides a comprehensive guide for researchers on the strategic derivatization of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan. We will delve into the rationale behind key synthetic transformations, provide detailed, field-proven protocols for the synthesis of amide, sulfonamide, and secondary amine derivatives, and discuss the application of these derivatives in the context of systematic Structure-Activity Relationship (SAR) studies.

Synthetic Strategy: Accessing the Core Scaffold and Key Derivatives

A robust and efficient synthetic strategy is paramount for generating a library of derivatives for SAR studies. The overall workflow begins with the synthesis of the key starting material, 5-(aminomethyl)-2,3-dihydrobenzo[b]furan, followed by parallel derivatization reactions.

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization for SAR Library cluster_2 SAR Analysis 2,3-Dihydrobenzo[b]furan-5-carbaldehyde 2,3-Dihydrobenzo[b]furan-5-carbaldehyde Oxime Formation Oxime Formation 2,3-Dihydrobenzo[b]furan-5-carbaldehyde->Oxime Formation NH2OH·HCl Reduction to Amine Reduction to Amine Oxime Formation->Reduction to Amine Reducing Agent (e.g., Zn, SnCl2) 5-(aminomethyl)-2,3-dihydrobenzo[b]furan 5-(aminomethyl)-2,3-dihydrobenzo[b]furan Reduction to Amine->5-(aminomethyl)-2,3-dihydrobenzo[b]furan Acylation N-Acylation (Amides) 5-(aminomethyl)-2,3-dihydrobenzo[b]furan->Acylation RCOCl, Base Sulfonylation N-Sulfonylation (Sulfonamides) 5-(aminomethyl)-2,3-dihydrobenzo[b]furan->Sulfonylation RSO2Cl, Base Reductive Amination N-Alkylation (Secondary Amines) 5-(aminomethyl)-2,3-dihydrobenzo[b]furan->Reductive Amination R'CHO, NaBH(OAc)3 Biological Screening Biological Screening Acylation->Biological Screening Sulfonylation->Biological Screening Reductive Amination->Biological Screening Data Analysis Data Analysis Biological Screening->Data Analysis SAR Insights SAR Insights Data Analysis->SAR Insights

Figure 1: A comprehensive workflow for the synthesis and derivatization of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan for SAR studies.

Part 1: Synthesis of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (Starting Material)

The most common and reliable method to access the title compound is through the reduction of the corresponding oxime, which is readily prepared from 2,3-dihydrobenzo[b]furan-5-carbaldehyde. This two-step, one-pot approach is often advantageous as it avoids the isolation of the potentially unstable oxime intermediate.

Protocol 1.1: Synthesis of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan

Rationale: This procedure follows a classical reductive amination pathway where the aldehyde is first converted to an oxime using hydroxylamine hydrochloride. The subsequent reduction of the C=N double bond is achieved using a mild reducing agent like stannous chloride, which is selective for the oxime in the presence of the aromatic ring.

Materials:

  • 2,3-dihydrobenzo[b]furan-5-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 2N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,3-dihydrobenzo[b]furan-5-carbaldehyde (1.0 eq) in ethanol (20 mL), add hydroxylamine hydrochloride (1.2 eq).

  • Stir the resulting mixture at room temperature for 3 hours.

  • To this mixture, add stannous chloride dihydrate (3.0 eq) portion-wise.

  • Heat the reaction mixture to reflux for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solvent under reduced pressure to obtain a crude residue.

  • Basify the residue with 2N NaOH solution to a pH > 10 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 5-(aminomethyl)-2,3-dihydrobenzo[b]furan as a pure compound.

Self-Validation/Characterization:

  • ¹H NMR: The successful formation of the product will be indicated by the appearance of a singlet for the aminomethyl protons (-CH₂NH₂) around 3.8-4.0 ppm and the disappearance of the aldehyde proton signal (~9.8 ppm).

  • ¹³C NMR: Expect a new signal for the benzylic carbon (-CH₂NH₂) around 45-50 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₉H₁₁NO should be observed.

Part 2: Derivatization of the Primary Amine

With the core scaffold in hand, the primary amine can be readily derivatized to generate a library of amides, sulfonamides, and secondary amines. These functional groups are chosen for their prevalence in known drugs and their ability to engage in a variety of interactions with biological targets (hydrogen bonding, hydrophobic interactions, etc.).

Protocol 2.1: N-Acylation to form Amides

Rationale: Acylation of the primary amine with an acid chloride is a robust and high-yielding reaction.[3][4][5] The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[6] The reaction is typically performed at 0 °C to control the exothermic nature of the reaction.

Materials:

  • 5-(aminomethyl)-2,3-dihydrobenzo[b]furan

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride, etc.) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Self-Validation/Characterization:

  • ¹H NMR: A downfield shift of the methylene protons adjacent to the nitrogen and the appearance of a new set of signals corresponding to the acyl group. An amide N-H proton will also be visible, typically as a broad singlet or triplet.

  • IR Spectroscopy: A strong C=O stretch will appear in the region of 1630-1680 cm⁻¹.

  • MS: The molecular ion peak will correspond to the mass of the acylated product.

Protocol 2.2: N-Sulfonylation to form Sulfonamides

Rationale: Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids. The reaction of the primary amine with a sulfonyl chloride proceeds readily in the presence of a base.[7] Pyridine is an excellent choice as it can act as both a base and a catalyst. To avoid the common side-reaction of di-sulfonylation, it is important to add the sulfonyl chloride slowly to the amine solution.

Materials:

  • 5-(aminomethyl)-2,3-dihydrobenzo[b]furan

  • Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, etc.) (1.05 eq)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq) in a mixture of anhydrous DCM and pyridine.

  • Cool the reaction mixture to 0 °C.

  • Add the sulfonyl chloride (1.05 eq) dropwise over 15-20 minutes.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl to remove excess pyridine.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Self-Validation/Characterization:

  • ¹H NMR: The methylene protons adjacent to the nitrogen will show a characteristic downfield shift. A sulfonamide N-H proton will also be present.

  • ¹³C NMR: The carbon of the methylene group attached to the nitrogen will be shifted downfield.

  • MS: The molecular ion peak will confirm the mass of the desired sulfonamide.

Protocol 2.3: N-Alkylation via Reductive Amination to form Secondary Amines

Rationale: Reductive amination is a powerful and controlled method for N-alkylation, avoiding the over-alkylation issues often seen with alkyl halides. The reaction proceeds via the in-situ formation of an imine between the primary amine and an aldehyde, which is then selectively reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly useful as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion.

Materials:

  • 5-(aminomethyl)-2,3-dihydrobenzo[b]furan

  • Aldehyde or ketone of choice (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting secondary amine by column chromatography.

Self-Validation/Characterization:

  • ¹H NMR: The appearance of new signals corresponding to the introduced alkyl group and the disappearance of the primary amine protons.

  • ¹³C NMR: New signals corresponding to the carbons of the newly added alkyl group.

  • MS: The molecular ion peak will correspond to the mass of the N-alkylated product.

Part 3: Application in SAR Studies

The library of derivatives generated from the protocols above can be screened in relevant biological assays to establish a Structure-Activity Relationship (SAR). The goal is to understand how modifications to the N-substituent affect the compound's potency, selectivity, and other pharmacological properties.

Data Presentation for SAR Analysis

A well-structured data table is essential for discerning trends in SAR. The table should include the structure of the derivative, the nature of the R-group, and the corresponding biological activity data (e.g., IC₅₀, Kᵢ, or % inhibition at a fixed concentration).

Table 1: Representative SAR Data for Derivatized 5-(aminomethyl)-2,3-dihydrobenzo[b]furan Analogs

Compound IDR-GroupModification TypeBiological Activity (IC₅₀, µM)
SM-1 -HStarting Material> 100
AM-1 -COCH₃N-Acyl (Amide)15.2
AM-2 -COPhN-Acyl (Amide)5.8
AM-3 -CO(4-Cl-Ph)N-Acyl (Amide)2.1
SU-1 -SO₂CH₃N-Sulfonyl (Sulfonamide)25.6
SU-2 -SO₂(4-Me-Ph)N-Sulfonyl (Sulfonamide)8.9
AL-1 -CH₂CH₃N-Alkyl (Secondary Amine)45.3
AL-2 -CH₂PhN-Alkyl (Secondary Amine)12.7

Note: The biological activity data presented here is hypothetical and for illustrative purposes only. Actual data will be dependent on the specific biological target and assay used.

Interpreting SAR Data: A Hypothetical Case Study

Based on the illustrative data in Table 1, a preliminary SAR can be established:

  • N-Acylation: Introducing an acyl group (amides AM-1 to AM-3) significantly improves activity compared to the starting primary amine (SM-1). A phenyl group (AM-2) is more favorable than a methyl group (AM-1), suggesting a potential hydrophobic or π-stacking interaction in the target's binding pocket. The addition of an electron-withdrawing chloro group in the para position of the phenyl ring (AM-3) further enhances potency, indicating that electronic factors may also play a crucial role.

  • N-Sulfonylation: Sulfonamides (SU-1 and SU-2) also confer activity, though generally less than the corresponding amides. The larger, more lipophilic tosyl group (SU-2) is more potent than the mesyl group (SU-1), again highlighting the importance of steric bulk and hydrophobicity in this region of the molecule.

  • N-Alkylation: Simple N-alkylation (AL-1 and AL-2) is less effective at improving potency compared to acylation or sulfonylation. However, a benzyl group (AL-2) is more active than an ethyl group (AL-1), reinforcing the hypothesis of a beneficial hydrophobic interaction.

SAR_Logic cluster_Core Core Scaffold cluster_Derivatives Derivatives cluster_SAR SAR Insights Core 5-(aminomethyl)-2,3-dihydrobenzo[b]furan Amide Amides (N-Acyl) Core->Amide Derivatization Sulfonamide Sulfonamides (N-Sulfonyl) Core->Sulfonamide Derivatization SecAmine Secondary Amines (N-Alkyl) Core->SecAmine Derivatization Potency Increased Potency Amide->Potency Most Effective Hydrophobic Hydrophobic Pocket Amide->Hydrophobic Aryl > Alkyl Hbond H-Bond Acceptor Amide->Hbond Sulfonamide->Potency Effective Sulfonamide->Hydrophobic Aryl > Alkyl Sulfonamide->Hbond SecAmine->Potency Less Effective SecAmine->Hydrophobic Aryl > Alkyl

Figure 2: Logical relationships in the SAR of derivatized 5-(aminomethyl)-2,3-dihydrobenzo[b]furan.

Conclusion

The 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold is a versatile starting point for the development of novel bioactive molecules. The primary amine handle allows for the straightforward synthesis of a wide variety of derivatives, including amides, sulfonamides, and secondary amines, using robust and well-established chemical transformations. By systematically synthesizing and screening these derivatives, researchers can efficiently map the structure-activity landscape around a biological target, leading to the identification of potent and selective lead compounds. The protocols and strategies outlined in this application note provide a solid foundation for initiating and advancing drug discovery programs based on this privileged scaffold.

References

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. (2017). [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry. (2018). [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. (2013). [Link]

  • Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters. (2023). [Link]

  • Chemguide. acyl chlorides with ammonia or primary amines. [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibito. Journal of the Egyptian National Cancer Institute. (2022). [Link]

  • Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv. (2023). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates. The Journal of Organic Chemistry. (2019). [Link]

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. (2024). [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. (2016). [Link]

  • Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates. ACS Publications. (2019). [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. (2023). [Link]

Sources

Structural Elucidation and Analytical Profiling of (2,3-Dihydro-1-benzofuran-5-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation, analytical profiling, and quality control strategies for (2,3-Dihydro-1-benzofuran-5-yl)methylamine (CAS: 635309-62-5 for the HCl salt).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this "privileged scaffold" intermediate.

Executive Summary & Scaffold Significance

The 2,3-dihydrobenzofuran (coumaran) core is a bioisostere of indoline and chroman, frequently utilized in CNS-active drug discovery (e.g., melatonin receptor agonists, 5-HT


 ligands).[1] The 5-aminomethyl derivative serves as a critical "linker" intermediate, allowing the attachment of pharmacophores to the electron-rich aromatic core while maintaining a rigid bicyclic geometry.[1]

Target Molecule:

  • IUPAC Name: 1-(2,3-dihydro-1-benzofuran-5-yl)methanamine[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 149.0841 Da[1]

  • Key Challenge: Differentiating the 5-substituted isomer from the 4- or 6-substituted regioisomers generated during non-selective electrophilic aromatic substitution of the precursor.

Synthetic Context & Impurity Origins

To validate the structure, one must understand the genesis of potential impurities. The primary synthetic route typically involves the Vilsmeier-Haack formylation or cyanation of 2,3-dihydrobenzofuran, followed by reduction.[1]

StepReaction TypeProductCritical Impurity / Isomer Risk
1 Electrophilic Substitution5-Formyl-2,3-dihydrobenzofuranRegioisomer: 7-formyl derivative (ortho-substitution).[1]
2 Reductive Amination / Reduction(2,3-Dihydro-1-benzofuran-5-yl)methylamine Artifacts: Dimeric secondary amines; Over-reduced toluene derivatives.[1]

Validation Directive: Analytical protocols must separate the 5-substituted target from the 7-substituted isomer, which is a common byproduct of the precursor synthesis due to the directing effect of the ring oxygen.[1]

Multi-Modal Spectroscopic Elucidation

The following data confirms the regiochemistry and connectivity.

Mass Spectrometry (ESI-MS)[1]
  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • m/z 133: Loss of

      
       (Characteristic of primary benzylamines).
      
    • m/z 105: Loss of

      
       from the dihydrofuran ring (Retro-Diels-Alder-like fragmentation), followed by CO loss.[1]
      
Nuclear Magnetic Resonance (NMR) Profiling

The definitive proof of the 5-position substitution relies on the coupling patterns in the aromatic region and NOE (Nuclear Overhauser Effect) correlations.[1]

Predicted

H NMR Data (400 MHz, DMSO-

)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 4.50Triplet (t)8.7Deshielded by adjacent Oxygen.[1]
H-3 3.15Triplet (t)8.7Benzylic methylene (aliphatic ring).[1]

-N
3.68Singlet (s)-Benzylic amine methylene.[1]
H-7 6.65Doublet (d)8.2Ortho to O-C7a; Ortho coupled to H-6.[1]
H-6 6.95Doublet of Doublets (dd)8.2, 1.8Ortho to H-7; Meta to H-4.[1]
H-4 7.10Doublet (d)1.8Meta coupled to H-6.[1] Crucial Diagnostic.

1.8-2.5Broad s-Exchangeable (solvent dependent).[1]
Structural Logic (Self-Validating System)
  • Regiochemistry Check (H-4 vs H-6):

    • If the substituent were at Position 6 , H-7 would appear as a singlet (para to H-4) or show only small meta-coupling.[1]

    • Observed: H-7 is a doublet (

      
       Hz), confirming it has a neighbor at H-6.[1]
      
    • Observed: H-4 is a doublet with a small coupling constant (

      
       Hz), confirming it is meta to H-6 and has no ortho neighbor (Position 5 is substituted).
      
  • NOESY Confirmation (The "Smoking Gun"):

    • Irradiation of H-4 (7.10 ppm): Shows NOE correlation to the H-3 aliphatic protons (3.15 ppm).[1] This confirms H-4 is adjacent to the furan ring junction.[1]

    • Irradiation of

      
      -N (3.68 ppm):  Shows NOE correlations to H-4  and H-6 .[1]
      

Elucidation Workflow Diagram

The following decision tree visualizes the logic flow for accepting or rejecting a batch based on structural data.

ElucidationWorkflow cluster_QC Quality Control Loop Start Crude Material (Post-Reduction) HPLC HPLC Purity Check (Target > 95%?) Start->HPLC NMR_1H 1H NMR Analysis (Aromatic Region) HPLC->NMR_1H Pass Reject REJECT / RE-PURIFY HPLC->Reject Fail IsoCheck Regioisomer Check (Is 7-isomer present?) Decision Coupling Pattern? NMR_1H->Decision PatternA H7(d), H6(dd), H4(d) (1,2,4-subst) Decision->PatternA Matches 5-subst PatternB H4(s) or H7(s) (Para-subst/Other) Decision->PatternB Matches 4/6/7-subst NOESY NOESY Experiment (H4 <-> H3 correlation) PatternA->NOESY Validation PatternB->Reject Final CONFIRMED STRUCTURE (2,3-Dihydro-1-benzofuran-5-yl)methylamine NOESY->Final Correlation Observed NOESY->Reject No Correlation

Figure 1: Structural elucidation decision tree ensuring exclusion of regioisomers.

Validated Analytical Protocol (HPLC-UV)

To quantify purity and ensure the absence of the 7-isomer, the following HPLC method is recommended.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amine absorption) and 280 nm (Benzofuran aromatic absorption).[1]

  • Retention Logic: The primary amine is polar. It will elute early. The 7-isomer (ortho-substituted) often forms an internal hydrogen bond with the ring oxygen, potentially increasing its lipophilicity and retention time slightly compared to the 5-isomer.[1]

References

  • PubChem. (2025).[1] Compound Summary: (2,3-Dihydro-1-benzofuran-5-yl)methanamine.[1] National Library of Medicine.[1] [Link][1]

  • American Elements. (2024).[1] amine hydrochloride Product Information. [Link][1][2]

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. (Provides context on ring synthesis and substitution patterns). [Link]

  • ChemSrc. (2024).[1] CAS 635309-62-5 Entry and Physical Properties. [Link][1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 2,3-Dihydrobenzo[b]furan-5-ylmethylamine hydrochloride. [Link][1]

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzo[b]furan moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds. Its rigid, planar structure, combined with its electronic properties, makes it an attractive framework for the design of therapeutic agents. The introduction of an aminomethyl group at the 5-position introduces a basic, nucleophilic center, opening avenues for further functionalization and interaction with biological targets. This guide provides a comprehensive overview of the physical and chemical characteristics of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan, offering insights for its application in medicinal chemistry and drug discovery. The benzofuran scaffold is present in a wide array of compounds with demonstrated anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. While specific experimental data for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is not extensively reported, we can infer its properties from closely related analogs and computational predictions.

PropertyValue (Estimated/Inferred)Source
CAS Number 55745-74-9[2][3]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2][3]
Appearance Likely a colorless to pale yellow oil or low-melting solidInferred from related compounds
Melting Point Not available. The related 5-Amino-2,3-dihydrobenzo[b]furan has a melting point of 78-80°C.[4]
Boiling Point Not available. The parent benzofuran has a boiling point of 173°C.[5]
Solubility Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents. The hydrochloride salt should exhibit aqueous solubility.Inferred from structure
pKa The primary amine is expected to have a pKa in the range of 9-10, typical for benzylic amines.Inferred from structure
LogP (calculated) 1.3 (for the analogous (2,3-Dihydro-1-benzofuran-5-yl)methanol)[1]
Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan hydrochloride and dissolve it in 50 mL of deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel at 25°C and begin stirring.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):

  • Aromatic Protons (3H): Signals in the range of δ 6.7-7.2 ppm. The substitution pattern will lead to a characteristic splitting pattern (e.g., a singlet and two doublets).

  • Dihydrofuran Protons (4H): Two triplets corresponding to the methylene groups at positions 2 and 3. The protons at C2 (adjacent to the oxygen) are expected to be downfield (around δ 4.5 ppm) compared to the protons at C3 (around δ 3.2 ppm).

  • Aminomethyl Protons (2H): A singlet around δ 3.8-4.0 ppm.

  • Amine Protons (2H): A broad singlet that may be exchanged with D₂O, typically around δ 1.5-2.5 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):

  • Aromatic Carbons (6C): Signals in the range of δ 110-160 ppm.

  • Dihydrofuran Carbons (2C): The C2 carbon (adjacent to oxygen) will be downfield (around δ 71 ppm) compared to the C3 carbon (around δ 29 ppm).

  • Aminomethyl Carbon (1C): A signal around δ 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • N-H Stretch: A broad absorption in the range of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.

  • C-O Stretch (ether): A strong absorption around 1230 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 149. A prominent fragment would likely arise from the loss of the amino group (M-16) or the aminomethyl group (M-30). The fragmentation pattern of the related 5-(2-aminopropyl)-2,3-dihydrobenzofuran shows a base peak at m/z 44, corresponding to the iminium fragment.[6]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan can be envisioned starting from 5-bromo-2,3-dihydrobenzo[b]furan.

Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan start 5-Bromo-2,3-dihydrobenzo[b]furan step1 Cyanation start->step1 NaCN, Pd(PPh₃)₄ DMF, heat intermediate 5-Cyano-2,3-dihydrobenzo[b]furan step1->intermediate step2 Reduction intermediate->step2 LiAlH₄, THF or H₂, Raney Ni product 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan step2->product

A proposed synthetic pathway.

Step 1: Cyanation The bromo derivative can be converted to the corresponding nitrile via a palladium-catalyzed cyanation reaction using a cyanide source such as sodium cyanide.

Step 2: Reduction The nitrile intermediate is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with Raney nickel.

Chemical Reactivity

The reactivity of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is dictated by the interplay of the dihydrobenzofuran ring and the aminomethyl substituent.

  • Amine Group: The primary amine is nucleophilic and will undergo typical reactions such as acylation, alkylation, and Schiff base formation. It will also readily form salts with acids.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, with substitution likely directed to the positions ortho and para to the activating group.[7]

  • Dihydrofuran Ring: The dihydrofuran ring is generally stable but can be susceptible to ring-opening under harsh acidic or reductive conditions.[7]

Applications in Drug Discovery

The 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a handle for the introduction of various pharmacophores, allowing for the exploration of structure-activity relationships. The overall physicochemical properties of the core are favorable for drug design, with a balance of lipophilicity and hydrogen bonding potential. Benzofuran derivatives have been investigated for a wide range of biological activities, including as CNS stimulants and anti-arrhythmic agents.[8]

Safety and Handling

While specific toxicity data for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is not available, it should be handled with the standard precautions for a research chemical. The analogous (2,3-Dihydro-1-benzofuran-5-yl)methanol is classified as causing skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and work should be conducted in a well-ventilated fume hood.

Conclusion

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a versatile chemical entity with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its key physical and chemical characteristics, drawing upon data from related compounds and established chemical principles. The information presented herein should serve as a valuable resource for researchers and scientists working with this and related dihydrobenzofuran scaffolds.

References

  • 5-Amino-2,3-dihydrobenzo[b]furan. Google Vertex AI Search. Accessed January 30, 2026.
  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal.
  • Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Reactivity of Benzofuran Derivatives.
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
  • Dihydrobenzofurans and Propynylthiophenes From the Roots of Eupatorium heterophyllum.
  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. Accessed January 30, 2026.
  • (2,3-Dihydro-1-benzofuran-5-yl)methanol. PubChem. Accessed January 30, 2026.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Accessed January 30, 2026.
  • Benzofuran. Wikipedia. Accessed January 30, 2026.
  • Benzofuran. PubChem. Accessed January 30, 2026.
  • 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. Santa Cruz Biotechnology. Accessed January 30, 2026.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Accessed January 30, 2026.
  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. Accessed January 30, 2026.
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Accessed January 30, 2026.
  • 2,3-Dihydro-2-methylbenzofuran. PubChem. Accessed January 30, 2026.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health. Accessed January 30, 2026.
  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269.
  • 5-(AMINOMETHYL)-2,3-DIHYDROBENZO[B]FURAN.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Accessed January 30, 2026.

Sources

Technical Monograph: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan , a critical pharmacophore and privileged scaffold in medicinal chemistry. While often utilized as a high-value intermediate, this structural motif possesses intrinsic pharmacological properties and serves as the bioactive core for a class of potent Histamine H3 receptor antagonists and enzyme inhibitors.

Functional Classification: Privileged Scaffold / GPCR Ligand Pharmacophore / Enzyme Inhibitor Precursor Chemical Class: Dihydrobenzofuran / Primary Amine Primary Biological Targets: Histamine H3 Receptor (H3R), Monoamine Oxidase B (MAO-B)[1]

Executive Summary

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its mechanism of action (MoA) is defined by its role as a conformationally restricted analog of benzylamine and phenethylamine . By locking the oxygen atom and the aromatic ring into a bicyclic system, this scaffold reduces the entropic penalty of binding, specifically enhancing interactions with Class A GPCRs (notably H3R) and flavin-dependent amine oxidases.

This guide details the compound's mechanistic behavior as a competitive antagonist pharmacophore at the Histamine H3 receptor and its utility in modulating monoaminergic signaling.

Chemical Pharmacology & Structural Biology

The Pharmacophore

The biological activity of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is driven by three distinct structural features:

  • The Basic Amine (pKa ~9.5): Protonated at physiological pH, this primary amine functions as the critical "warhead," forming ionic bonds with conserved aspartate residues in GPCR transmembrane domains (e.g., Asp 3.32).

  • The Dihydrobenzofuran Core: This bicyclic ring acts as a bioisostere for the indole ring (found in serotonin) or the phenyl ring (found in dopamine), but with altered electron density. The oxygen atom at position 1 acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in the binding pocket.

  • Conformational Restriction: Unlike flexible benzylamines, the fused ring system restricts the rotation of the aromatic core, pre-organizing the molecule for binding and improving selectivity for specific receptor subtypes.

Table of Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Weight 149.19 g/mol Fragment-like; high ligand efficiency (LE).[1]
LogP ~1.2Moderate lipophilicity ensures BBB permeability.
H-Bond Donors 2 (Amine)Critical for salt-bridge formation (e.g., Asp 3.32).
H-Bond Acceptors 2 (O, N)Anchoring to receptor serine/threonine residues.
Rotatable Bonds 1 (C-N)Low entropy cost upon binding.

Mechanism of Action: Histamine H3 Receptor Antagonism

The most well-characterized MoA for derivatives containing this core is antagonism/inverse agonism of the Histamine H3 Receptor (H3R) . The H3R is a presynaptic autoreceptor that constitutively inhibits the release of histamine, acetylcholine, and norepinephrine.

Molecular Binding Mechanism

When 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (or its substituted derivative) enters the H3R orthosteric binding pocket:

  • Ionic Anchoring: The protonated amine group forms a salt bridge with Aspartate 114 (Asp 3.32) in Transmembrane Helix 3 (TM3). This is the essential anchor point for all aminergic GPCR ligands.

  • Hydrophobic Packing: The dihydrobenzofuran ring slots into a hydrophobic pocket formed by Phenylalanine 193 and Tryptophan 371 .

  • Inverse Agonism: By stabilizing the receptor in its inactive (R) conformation, the molecule prevents the basal coupling of the G

    
     protein.
    
Signaling Pathway Modulation

Under normal physiological conditions, constitutive H3R activity suppresses neurotransmitter release. By blocking this suppression, the compound enhances cognitive processing and wakefulness.

  • Step 1: Ligand binds to H3R (Inactive State).

  • Step 2: Prevention of G

    
     activation.
    
  • Step 3: Increase in Adenylyl Cyclase activity (relief of inhibition).

  • Step 4: Increase in cAMP levels and PKA activation.

  • Step 5: Enhanced phosphorylation of voltage-gated Ca

    
     channels, leading to increased neurotransmitter exocytosis.
    
Visualization: H3R Signaling Pathway

H3R_Pathway cluster_synapse Presynaptic Terminal Ligand 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Stabilizes Inactive State Gi_Protein Gi/o Protein (Inactivated) H3R->Gi_Protein Prevents Activation AC Adenylyl Cyclase Gi_Protein->AC Relieves Inhibition cAMP cAMP Levels (Increased) AC->cAMP Catalysis Ca_Channel Voltage-Gated Ca2+ Channels cAMP->Ca_Channel PKA-mediated Phosphorylation Exocytosis Neurotransmitter Release (Histamine, ACh, NE) Ca_Channel->Exocytosis Ca2+ Influx

Caption: Mechanism of Inverse Agonism at the H3 Receptor. The ligand prevents Gi/o-mediated inhibition of Adenylyl Cyclase, restoring neurotransmitter release.

Secondary Mechanism: MAO-B Interaction

Due to its structural homology with benzylamine (a classic MAO-B substrate), 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan can interact with Monoamine Oxidase B (MAO-B).

  • Substrate/Inhibitor Duality: Depending on steric substitution at the amine, the compound may act as a competitive inhibitor or a substrate.

  • Mechanism: The amine enters the "aromatic cage" of the MAO-B active site (Tyr 398, Tyr 435). The flavin adenine dinucleotide (FAD) cofactor attempts to abstract a hydride from the

    
    -carbon.
    
  • Therapeutic Relevance: Derivatives of this scaffold are explored as reversible MAO-B inhibitors for neuroprotection in Parkinson's disease, preventing the oxidative deamination of dopamine.

Experimental Protocols

Protocol: Synthesis via Reductive Amination

To generate the active pharmacophore from the aldehyde precursor.

Reagents: 2,3-dihydrobenzofuran-5-carbaldehyde, Ammonium Acetate (


), Sodium Cyanoborohydride (

), Methanol.
  • Imine Formation: Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in dry Methanol. Add Ammonium Acetate (10.0 eq) to generate the imine in situ. Stir at room temperature for 2 hours under

    
    .
    
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (1.5 eq).
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Acidify with 1N HCl to pH 2 (decomposes excess hydride), then basify with NaOH to pH 10.

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry over

    
    .
    
  • Purification: Isolate via flash chromatography (DCM:MeOH:NH3).

Protocol: H3 Receptor Radioligand Binding Assay

To validate the affinity (


) of the compound.

Materials: CHO cells expressing human H3R, [


H]-N- 

-methylhistamine (NAMH) as the radioligand.
  • Membrane Prep: Homogenize CHO-hH3R cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      H]-NAMH (1 nM final concentration).
    • 50

      
      L Test Compound (5-(Aminomethyl)-2,3-dihydrobenzo[b]furan) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_validation Validation Start Aldehyde Precursor Step1 Reductive Amination Start->Step1 Product 5-(Aminomethyl)- 2,3-dihydrobenzo[b]furan Step1->Product Assay H3R Binding (CHO Membranes) Product->Assay Dilution Series Data Ki Determination (Cheng-Prusoff) Assay->Data

Caption: Integrated workflow from chemical synthesis to pharmacological validation.

References

  • Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (2003). Detailed exploration of the benzofuran scaffold in H3R ligands. Link

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds. Bioorganic & Medicinal Chemistry. (2016).[2] Analysis of the dihydrobenzofuran core as a privileged scaffold for enzyme inhibition.[2] Link

  • 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators. Journal of Medicinal Chemistry. (1992).[3] Mechanistic insight into aminomethyl-furan derivatives as MAO-B targets. Link

  • Santa Cruz Biotechnology Product Data: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. Chemical properties and CAS verification (55745-74-9).[4] Link

Sources

preliminary bioactivity screening of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

[1]

Executive Summary & Chemical Rationale

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it mimics the pharmacophore of bioamine neurotransmitters (serotonin, dopamine) and benzylamine-class enzyme inhibitors.

Unlike its unsaturated benzofuran counterparts, the 2,3-dihydro core offers a non-planar, partially saturated geometry that improves solubility and metabolic stability while retaining aromatic

Primary Screening Objective: To profile the compound not merely as a synthetic intermediate, but as a bioactive fragment with potential efficacy in CNS modulation (5-HT/Histamine) and Enzymatic Inhibition (MAO-B) .

Chemoinformatic & In Silico Triage

Before wet-lab screening, we must establish the physicochemical boundaries of the molecule to ensure assay compatibility.

PropertyValue (Predicted)Implication for Screening
Molecular Weight ~149.19 DaFragment-like; suitable for high-concentration screening.
cLogP ~1.2 - 1.5High aqueous solubility; low risk of non-specific aggregation.
pKa (Basic N) ~9.2 - 9.6Protonated at physiological pH (7.4); mimics endogenous amines.
TPSA ~35 ŲExcellent Blood-Brain Barrier (BBB) permeability predicted.
Rotatable Bonds 2Low entropic penalty upon binding.

Strategic Insight: The basic amine suggests high affinity for Class A GPCRs with conserved Asp


Core Screening Module 1: GPCR Profiling (CNS Focus)

The structural similarity of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan to serotonin (5-HT) and conformationally restricted phenethylamines mandates a focus on serotonergic and histaminergic receptors.

Rationale
  • 5-HT

    
     Receptors:  The dihydrobenzofuran ring acts as a bioisostere for the indole ring of serotonin.
    
  • Histamine H

    
    /H
    
    
    Receptors:
    5-substituted benzofurans are documented scaffolds for H
    
    
    antagonists [1].[1][2]
Protocol: Radioligand Binding Assay (Membrane Preparation)

This assay determines the affinity (

Materials:

  • Source: HEK-293 membranes overexpressing human 5-HT

    
    .
    
  • Radioligand: [

    
    H]-Ketanserin (Specific Activity > 60 Ci/mmol).
    
  • Test Compound: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (10

    
    M screening concentration).
    

Step-by-Step Methodology:

  • Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4). Crucial: Freshly add 0.1% Ascorbic Acid to prevent oxidation of the amine.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membranes (15 
      
      
      g protein/well).
    • 50

      
      L [
      
      
      H]-Ketanserin (1 nM final).
    • 50

      
      L Test Compound (Log-dilution series: 10 
      
      
      M to 0.1 nM).
  • Equilibrium: Incubate for 60 minutes at 27°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Why PEI? It reduces non-specific binding of the cationic amine to the glass fiber.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and count via liquid scintillation spectroscopy.

Data Analysis: Calculate



Core Screening Module 2: Enzymatic Profiling (MAO-B)

The aminomethyl group attached to an aromatic system is a classic pharmacophore for Monoamine Oxidase (MAO) interaction. Benzylamines are often selective substrates or inhibitors for MAO-B.

Mechanism of Action Visualization

The following diagram illustrates the oxidative deamination pathway the compound may undergo or inhibit.

MAO_PathwayCompound5-(Aminomethyl)-2,3-dihydrobenzo[b]furanMAO_EnzymeMAO-B Enzyme(FAD Cofactor)Compound->MAO_EnzymeBindingIntermediateImineIntermediateMAO_Enzyme->IntermediateOxidationH2O2H2O2MAO_Enzyme->H2O2ByproductAldehydeAldehydeProductIntermediate->AldehydeHydrolysisAmmoniaNH3Intermediate->Ammonia

Figure 1: Mechanism of oxidative deamination by MAO-B. If the test compound acts as an inhibitor, it blocks the transition from Compound to Intermediate.

Protocol: Fluorometric MAO-B Inhibition Assay

A self-validating assay using Amplex Red to detect H


Methodology:

  • Enzyme Source: Recombinant Human MAO-B (1 U/mL).

  • Substrate: Tyramine (200

    
    M) + Amplex Red Reagent.
    
  • Procedure:

    • Pre-incubate Test Compound (10

      
      M) with MAO-B enzyme for 15 mins at 37°C.
      
    • Initiate reaction by adding Tyramine/Amplex Red/HRP mix.

    • Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Validation: Use Selegiline (1

    
    M) as a positive control for inhibition.
    
  • Interpretation: A reduction in fluorescence slope compared to vehicle control indicates inhibition.

Early ADMET: Metabolic Stability

Primary amines are susceptible to rapid clearance via oxidative deamination (MAO) or N-acetylation.

Protocol: Microsomal Stability Assay

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactors: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of the parent amine.

  • Success Criteria:

    
     minutes indicates sufficient stability for lead optimization.
    

Strategic Workflow Summary

The following decision tree outlines the progression from compound acquisition to hit validation.

Screening_Workflowcluster_PrimaryPrimary ScreeningStartCompoundAcquisitionQCQC: LC-MS & NMR(Purity > 95%)Start->QCInSilicoIn Silico Profiling(pKa, LogP)QC->InSilicoGPCRGPCR Binding(5-HT2A, H3)InSilico->GPCRMAOEnzyme Assay(MAO-A/B)InSilico->MAOHit_DecisionHit Criteria?(Ki < 1µM)GPCR->Hit_DecisionMAO->Hit_DecisionADMETADMET Profiling(Microsomal Stability)Hit_Decision->ADMETPassDiscardArchive / RedesignHit_Decision->DiscardFailLeadLead SeriesInitiationADMET->LeadStableADMET->DiscardUnstable

Figure 2: Strategic triage workflow for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

References

  • Hosseiny Davarani, S. S., et al. "Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency."[2] Journal of Medicinal Chemistry, vol. 50, no. 22, 2007, pp. 5493–5508.

  • Khanam, H., & Shamsuzzaman.[3] "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, vol. 97, 2015, pp. 483-504.

  • Hammond, M. L., et al. "2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis."[4] Journal of Medicinal Chemistry, vol. 32, no.[4] 5, 1989, pp. 1006-1020.[4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735367, 2,3-Dihydro-1-benzofuran-5-ylmethanamine." PubChem, 2025.[5]

Methodological & Application

Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a valuable building block in medicinal chemistry and drug discovery. Its rigid dihydrobenzofuran core, combined with the reactive primary amine functionality, makes it an important scaffold for the synthesis of a wide range of biologically active molecules. This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate, designed for researchers and scientists in organic synthesis and drug development. The presented methodology is robust, scalable, and relies on well-established chemical transformations, ensuring high reproducibility.

The synthetic strategy is centered around a two-step sequence: the formylation of the readily available 2,3-dihydrobenzo[b]furan, followed by a reductive amination of the resulting aldehyde. This approach offers a reliable and efficient pathway to the target compound. This guide will elaborate on the causality behind the experimental choices, provide step-by-step instructions, and include characterization data for the key intermediate and final product.

Overall Synthetic Strategy

The synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the introduction of a formyl group at the 5-position of the 2,3-dihydrobenzo[b]furan ring system via a Vilsmeier-Haack reaction. The resulting 2,3-dihydrobenzo[b]furan-5-carbaldehyde is then converted to the target primary amine in the second step through reductive amination.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination A 2,3-Dihydrobenzo[b]furan C 2,3-Dihydrobenzo[b]furan-5-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (DMF/POCl3) D 2,3-Dihydrobenzo[b]furan-5-carbaldehyde G 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan D->G Imine Formation & Reduction E Ammonia Source (e.g., NH4OAc) F Reducing Agent (e.g., NaBH3CN)

Figure 1: Overall synthetic workflow for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

Part 1: Synthesis of 2,3-Dihydrobenzo[b]furan-5-carbaldehyde

Scientific Rationale

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The 2,3-dihydrobenzo[b]furan ring system is sufficiently activated for this electrophilic aromatic substitution. The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde.

Experimental Protocol

Materials and Equipment:

  • 2,3-Dihydrobenzo[b]furan

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add a solution of 2,3-dihydrobenzo[b]furan (1.0 equiv.) in anhydrous dichloromethane (DCM) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the evolution of gas ceases and the mixture is basic.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,3-dihydrobenzo[b]furan-5-carbaldehyde.

Reagent/MaterialMolar RatioKey Role
2,3-Dihydrobenzo[b]furan1.0Starting Material
N,N-Dimethylformamide (DMF)3.0Reagent/Solvent
Phosphorus oxychloride (POCl₃)1.2Reagent
Dichloromethane (DCM)-Solvent

Table 1: Reagents for the synthesis of 2,3-dihydrobenzo[b]furan-5-carbaldehyde.

Part 2: Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Scientific Rationale

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[4][5][6] This reaction typically proceeds in one pot, where the aldehyde first reacts with an ammonia source to form an imine intermediate. This intermediate is then reduced in situ by a selective reducing agent to the desired primary amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent for this transformation as it is stable under mildly acidic to neutral conditions and selectively reduces the iminium ion in the presence of the starting aldehyde.[5] Other reducing agents like sodium borohydride can also be employed.[7][8]

G A Aldehyde C Imine Intermediate A->C Condensation B Ammonia E Primary Amine C->E Reduction D Reducing Agent (e.g., NaBH3CN)

Figure 2: Mechanism of Reductive Amination.

Experimental Protocol

Materials and Equipment:

  • 2,3-Dihydrobenzo[b]furan-5-carbaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • pH paper or meter

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 2,3-dihydrobenzo[b]furan-5-carbaldehyde (1.0 equiv.) in methanol, add ammonium acetate (NH₄OAc, 10.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • After completion, carefully add concentrated hydrochloric acid (HCl) to quench the reaction and adjust the pH to ~2.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to >10 with a concentrated aqueous solution of sodium hydroxide (NaOH).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

  • The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small percentage of triethylamine) or by crystallization of its salt (e.g., hydrochloride).

Reagent/MaterialMolar RatioKey Role
2,3-Dihydrobenzo[b]furan-5-carbaldehyde1.0Starting Material
Ammonium acetate (NH₄OAc)10.0Ammonia Source
Sodium cyanoborohydride (NaBH₃CN)1.5Reducing Agent
Methanol (MeOH)-Solvent

Table 2: Reagents for the synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

Characterization Data

Upon synthesis, the intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

2,3-Dihydrobenzo[b]furan-5-carbaldehyde:

  • Appearance: Typically a pale yellow solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, CHO), 7.6-7.7 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.6 (t, 2H, OCH₂), 3.2 (t, 2H, ArCH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 164.0, 131.0, 130.0, 128.0, 125.0, 109.0, 72.0, 29.0.

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan:

  • Appearance: Typically a colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.1-7.2 (m, 2H, Ar-H), 6.7 (d, 1H, Ar-H), 4.5 (t, 2H, OCH₂), 3.8 (s, 2H, CH₂NH₂), 3.1 (t, 2H, ArCH₂), 1.5 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 135.0, 128.0, 125.0, 124.0, 109.0, 71.0, 46.0, 30.0.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. The quenching step with HCl should be performed cautiously in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. By employing a Vilsmeier-Haack formylation followed by a reductive amination, this valuable building block can be accessed in good yields. The clear, step-by-step instructions and the rationale behind the experimental choices are intended to enable researchers to successfully synthesize this compound for their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). Reductive Amination. Myers Research Group, Harvard University. [Link]

  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Cusbor. (2026, January 25). Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Cusbor. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Katritzky, A. R., et al. (2003). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2003(5), 139-153. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]

  • Vitale, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(24), 5909. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Romagnoli, R., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 15(11), 1378. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Monticelli, S., et al. (2019). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 150(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025, August 7). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. ResearchGate. [Link]

  • Williams, D. R., & Klingler, F. D. (2010). Catalytic Reduction of Nitriles. Organic Reactions, 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(6), 783-787. [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]

  • Winans, C. F., & Adkins, H. (1932). THE PREPARATION OF SOME PRIMARY AMINES BY THE CATALYTIC REDUCTION OF NITRILES. Journal of the American Chemical Society, 54(1), 306-312. [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.

Sources

The Versatile Scaffold: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Structure

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led to the identification of certain "privileged scaffolds." These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of new drugs. The 2,3-dihydrobenzo[b]furan ring system is one such scaffold, prized for its conformational rigidity, metabolic stability, and synthetic tractability. When functionalized with a primary amine via a methylene linker at the 5-position, it gives rise to 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan , a building block of increasing significance. This guide provides an in-depth exploration of its synthesis, properties, and diverse applications in drug discovery, complete with detailed experimental protocols for its utilization. The inherent value of this building block lies in the strategic placement of a reactive primary amine on a bio-isosterically sound and structurally stable core, making it an ideal anchor for derivatization in the quest for potent and selective therapeutics.

Physicochemical Properties and Strategic Importance

Before delving into synthetic protocols and applications, it is crucial to understand the key physicochemical characteristics of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan that underpin its utility in medicinal chemistry.

PropertyValueSignificance in Drug Design
CAS Number 55745-74-9[1]Unique identifier for accurate sourcing and referencing.
Molecular Formula C₉H₁₁NO[1]Provides the elemental composition.
Molecular Weight 149.19 g/mol [1]Falls within the "rule of five" guidelines for good oral bioavailability.
Appearance Typically a liquid or low-melting solidAmenable to various reaction conditions.
Basicity (pKa) Estimated ~9.5-10.0 (for the primary amine)The amine is sufficiently nucleophilic for a wide range of chemical transformations. At physiological pH, it will be protonated, which can be leveraged for salt formation to improve solubility and crystallinity.
Lipophilicity (LogP) Estimated ~1.5-2.0A balanced lipophilicity that allows for good membrane permeability without excessive non-specific binding.

The strategic importance of this building block is threefold:

  • The Dihydrobenzofuran Core: This moiety serves as a rigid, three-dimensional scaffold that can position substituents in a well-defined orientation for optimal interaction with biological targets. Its saturated furan ring introduces a degree of non-planarity compared to the flat benzofuran system, which can be advantageous for fitting into complex protein binding pockets.

  • The 5-Aminomethyl Group: The primary amine is a versatile functional handle for a multitude of chemical reactions, most notably amide bond formation, reductive amination, and alkylation. This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies.

  • Metabolic Stability: The dihydrobenzofuran ring is generally more resistant to oxidative metabolism compared to the corresponding benzofuran, potentially leading to improved pharmacokinetic profiles in drug candidates.

Synthesis of the Building Block: A Practical Approach

While numerous methods exist for the synthesis of the 2,3-dihydrobenzofuran scaffold, a practical and scalable synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan can be envisioned through a few key pathways. Below is a detailed protocol for a common and reliable route starting from the commercially available 2,3-dihydrobenzo[b]furan.

Protocol 1: Synthesis via Friedel-Crafts Acylation and Reductive Amination

This two-step protocol offers a straightforward approach to the target molecule.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination A 2,3-Dihydrobenzo[b]furan C 5-Acetyl-2,3-dihydrobenzo[b]furan A->C DCM, 0°C to rt B Acetyl Chloride / AlCl₃ B->C D 5-Acetyl-2,3-dihydrobenzo[b]furan F 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan D->F Stepwise or one-pot E 1. Hydroxylamine Hydrochloride 2. Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) E->F

Caption: Synthetic workflow for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzo[b]furan

  • Rationale: This classic electrophilic aromatic substitution introduces a carbonyl group at the electron-rich 5-position of the dihydrobenzofuran ring. Anhydrous aluminum chloride is a common Lewis acid catalyst for this transformation.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add a solution of 2,3-dihydrobenzo[b]furan (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-acetyl-2,3-dihydrobenzo[b]furan.

Step 2: Reductive Amination of 5-Acetyl-2,3-dihydrobenzo[b]furan

  • Rationale: The ketone is first converted to an oxime, which is then reduced to the primary amine. Alternatively, direct reductive amination with a source of ammonia can be employed. The choice of reducing agent is critical to avoid reduction of other functional groups.

  • Procedure (via Oxime):

    • Dissolve 5-acetyl-2,3-dihydrobenzo[b]furan (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

    • Add a base such as pyridine or sodium acetate (2.0 eq.) and heat the mixture to reflux for 1-2 hours.

    • Monitor the formation of the oxime by TLC.

    • After cooling, remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude oxime.

    • Dissolve the crude oxime in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or a metal hydride like lithium aluminum hydride (LiAlH₄) in THF.

    • After the reduction is complete (monitored by TLC or LC-MS), carefully quench the reaction (e.g., with water and NaOH for LiAlH₄).

    • Work up the reaction mixture by extraction and purify the product by column chromatography or distillation to yield 5-(aminomethyl)-2,3-dihydrobenzo[b]furan.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The true value of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan is realized when it is incorporated into larger molecules to modulate the activity of biological targets. The primary amine serves as a key point for diversification.

Application Note 1: Amide Bond Formation for Enzyme Inhibitors and Receptor Ligands

The formation of an amide bond is one of the most common reactions in medicinal chemistry. The primary amine of our building block can be readily coupled with a variety of carboxylic acids to generate a library of amides for biological screening.

G cluster_0 Amide Coupling Workflow A 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan D Amide Product A->D B Carboxylic Acid (R-COOH) B->D C Coupling Agents (e.g., HATU, HOBt, EDC) C->D Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General workflow for amide bond formation.

Protocol 2: Standard Amide Coupling using HATU

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM, add HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq.) in the same solvent.

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

Exemplary Applications:

  • Enzyme Inhibitors: Derivatives of 2,3-dihydrobenzofuran have been explored as inhibitors of enzymes like 5-lipoxygenase and indoleamine 2,3-dioxygenase.[2][3] The aminomethyl group allows for the introduction of functionalities that can interact with specific residues in the active site of these enzymes.

  • CNS Receptor Ligands: The scaffold has been used to develop ligands for central nervous system (CNS) targets. For instance, derivatives have been synthesized and evaluated for their activity at serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[4][5] The antidepressant Vilazodone, for example, contains a related benzofuran scaffold.[6][7][8]

Application Note 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination provides a direct method to form C-N bonds and is an excellent strategy for introducing further diversity.

Protocol 3: Reductive Amination with Aldehydes and Ketones

  • Rationale: The primary amine reacts with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is selective for the iminium ion over the carbonyl starting material.

  • Procedure:

    • Dissolve 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol.

    • Add a small amount of acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

    • Continue to stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction by the addition of saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the secondary or tertiary amine product by column chromatography.

Exemplary Applications:

  • Cardiovascular Agents: The drug candidate Darapladib, an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) for the treatment of atherosclerosis, features a complex heterocyclic system.[9][10] The synthetic strategies used for such molecules often involve the coupling of amine building blocks with carbonyl compounds or their equivalents.

Conclusion: A Building Block with a Bright Future

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan represents a valuable and versatile building block for medicinal chemists. Its unique combination of a rigid, metabolically stable core and a synthetically tractable primary amine handle provides a powerful platform for the design and synthesis of novel therapeutic agents across a wide range of disease areas. The protocols and applications detailed in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this privileged scaffold in their quest for the next generation of medicines.

References

  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2011). Molecules, 16(5), 3670-3695. [Link]

  • 2,3-Dihydro-1-benzofuran-5-ylmethanamine. (2025). PubChem. Retrieved January 30, 2026, from [Link]

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Catalysts, 10(10), 1194. [Link]

  • 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia. (1995). Journal of Medicinal Chemistry, 38(18), 3503–3516. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents. (n.d.).
  • C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. (2018). Beilstein Journal of Organic Chemistry, 14, 1481–1487. [Link]

  • Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis. (2018). Molecules, 23(10), 2465. [Link]

  • N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. (2001). Il Farmaco, 56(11), 839–845. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. (2013). Arabian Journal of Chemistry, 10, S2538–S2545. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(11), 4381. [Link]

  • 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. (1991). Journal of Medicinal Chemistry, 34(5), 1630–1638. [Link]

  • (PDF) Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Organic Process Research & Development, 16(9), 1552-1557. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters, 7(3), 221-232. [Link]

  • Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse. (2021). International Journal of Molecular Sciences, 22(2), 533. [Link]

  • Structural basis of vilazodone dual binding mode to the serotonin transporter. (2023). Nature Communications, 14(1), 1642. [Link]

  • Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis. (2010). Drug Development Technology. Retrieved January 30, 2026, from [Link]

  • Synthesis of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system via a furofuran annulation to activated benzoquinones. (1993). Journal of the Chemical Society, Perkin Transactions 1, (20), 2415-2422. [Link]

  • Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. (2014). Organic & Biomolecular Chemistry, 12(17), 2663–2674. [Link]

Sources

The Privileged Scaffold of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan: A Gateway to Novel CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Dihydrobenzofuran Core in Medicinal Chemistry

The 2,3-dihydrobenzo[b]furan motif is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, planar structure, combined with the electronic properties of the fused bicyclic system, provides an ideal framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with a diverse array of biological targets. This scaffold is a key feature in drugs with applications ranging from antiarrhythmics to anticancer and anti-inflammatory agents.[2][3]

Within this versatile family, the strategic introduction of an aminomethyl group at the 5-position unlocks a particularly compelling area of drug discovery, especially in the realm of central nervous system (CNS) disorders. The resulting molecule, 5-(aminomethyl)-2,3-dihydrobenzo[b]furan, bears a striking structural resemblance to endogenous monoamine neurotransmitters, such as serotonin. This mimicry allows it to effectively engage with key receptors and transporters within the serotonergic and dopaminergic systems, which are critically implicated in the pathophysiology of numerous psychiatric and neurological conditions.

This application note provides a comprehensive guide for researchers and drug development professionals on the multifaceted applications of the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold. We will delve into its role as a modulator of serotonergic targets, providing detailed protocols for its synthesis and pharmacological evaluation, and discuss its potential in the development of next-generation therapeutics for CNS disorders.

The Serotonergic System: A Prime Target for Dihydrobenzofuran-Based Modulators

The serotonergic system, with its array of receptors and transporters, is a pivotal regulator of mood, cognition, and behavior.[4] Dysregulation of this intricate network is a hallmark of major depressive disorder, schizophrenia, anxiety disorders, and other neuropsychiatric conditions. Consequently, the serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, have emerged as prominent targets for therapeutic intervention.[5]

The structural analogy of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan to serotonin makes it an exceptional candidate for interacting with these receptors. Indeed, close analogs such as 5-(2-aminopropyl)benzofuran (5-APB), colloquially known as "benzofury," have been shown to act as potent agonists at 5-HT2A and 5-HT2B receptors and also interact with the dopamine transporter.[5] This polypharmacology, engaging multiple key nodes in neurotransmitter pathways, is a characteristic often sought in the development of effective psychotropic agents.

The following sections will provide a detailed roadmap for synthesizing and evaluating derivatives of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan, with a focus on their potential as modulators of the serotonergic system.

Synthetic Strategies and Derivatization

The synthesis of the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan core can be approached through several established synthetic routes. A common strategy involves the construction of a 5-substituted dihydrobenzofuran intermediate, which is then elaborated to the final aminomethyl product.

Caption: General synthetic workflow for 5-(aminomethyl)-2,3-dihydrobenzo[b]furan and its derivatives.

Protocol 1: Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan from a 5-Cyano Precursor

This protocol outlines a two-step synthesis starting from a 5-cyano-2,3-dihydrobenzo[b]furan intermediate. The cyano group serves as a versatile handle that can be readily reduced to the desired aminomethyl functionality.

Step 1: Synthesis of 5-Cyano-2,3-dihydrobenzo[b]furan

  • Rationale: This step establishes the core dihydrobenzofuran ring system with the nitrile group at the desired position. Various methods for the synthesis of dihydrobenzofurans can be employed, often involving the cyclization of appropriately substituted phenols.[6]

  • Procedure: A detailed procedure for the synthesis of the 5-cyano intermediate would be adapted from literature precedents for similar structures. This typically involves multi-step sequences starting from commercially available materials.

Step 2: Reduction of the Cyano Group

  • Rationale: The reduction of the nitrile to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed, with the choice depending on the desired reaction conditions and the presence of other functional groups.

  • Materials:

    • 5-Cyano-2,3-dihydrobenzo[b]furan

    • Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or methanol)

    • Sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve 5-cyano-2,3-dihydrobenzo[b]furan in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH4 (or BH3·THF) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

    • Filter the resulting suspension and wash the solid with THF.

    • Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-(aminomethyl)-2,3-dihydrobenzo[b]furan.

    • The crude product can be purified by column chromatography or converted directly to a salt for easier handling and purification. For example, dissolving the crude amine in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether will precipitate the hydrochloride salt.

Pharmacological Evaluation: Unraveling the Biological Activity

A thorough pharmacological evaluation is crucial to understanding the therapeutic potential of novel compounds. For derivatives of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan, the primary focus is often on their interaction with serotonergic and dopaminergic targets.

Caption: A typical screening cascade for evaluating novel CNS-active compounds.

Protocol 2: In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Rationale: Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[7] The use of [3H]ketanserin, a well-characterized 5-HT2A antagonist, allows for a robust and reproducible assessment of binding affinity.[8]

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor

    • [3H]ketanserin (radioligand)

    • Test compound (5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivative)

    • Non-specific binding control (e.g., unlabeled ketanserin or another high-affinity 5-HT2A ligand)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the [3H]ketanserin solution, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This protocol assesses the functional activity (agonist or antagonist) of a test compound by measuring changes in intracellular calcium levels upon receptor activation.

  • Rationale: The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Agonist binding to the receptor activates phospholipase C, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. This increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

    • Test compound

    • Reference agonist (e.g., serotonin)

    • Reference antagonist (e.g., ketanserin)

    • A fluorescence plate reader with an integrated liquid handling system

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37 °C.

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

    • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add the test compound or reference compounds to the wells and immediately begin measuring the fluorescence intensity over time.

    • For agonist testing: Look for a concentration-dependent increase in fluorescence upon addition of the test compound.

    • For antagonist testing: Pre-incubate the cells with the test compound for a defined period before adding a fixed concentration of the reference agonist (e.g., EC80 of serotonin). A potent antagonist will inhibit the agonist-induced calcium response in a concentration-dependent manner.

    • Analyze the data by plotting the change in fluorescence against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Evaluation: Assessing Therapeutic Potential in Animal Models

Promising compounds identified in vitro should be further evaluated in vivo to assess their pharmacokinetic properties, safety, and efficacy in relevant animal models of CNS disorders.

Protocol 4: Head-Twitch Response (HTR) in Mice for 5-HT2A Receptor Agonism

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral marker of 5-HT2A receptor activation by hallucinogenic agonists.[9][10]

  • Rationale: The HTR is a well-validated and widely used in vivo assay to screen for 5-HT2A agonist activity.[11] The frequency of head twitches is correlated with the hallucinogenic potency of compounds in humans.

  • Procedure:

    • Acclimatize male C57BL/6J mice to the testing environment.

    • Administer the test compound via a suitable route (e.g., intraperitoneal or subcutaneous injection).

    • Place the mouse in an observation chamber (e.g., a clear cylindrical container).

    • Observe and count the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, convulsive-like side-to-side movement of the head that is distinct from normal grooming or exploratory behavior.

    • Automated systems using video tracking or magnet-based detectors can also be used for more objective and high-throughput quantification.[9][12]

    • A dose-dependent increase in the number of head twitches is indicative of 5-HT2A agonist activity.

Protocol 5: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rodents for Antipsychotic Potential

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Deficits in PPI are observed in patients with schizophrenia and can be induced in rodents by psychotomimetic drugs.[13]

  • Rationale: The PPI test is a translational model of sensorimotor gating deficits observed in schizophrenia. The ability of a test compound to reverse a psychotomimetic-induced deficit in PPI is predictive of antipsychotic efficacy.

  • Procedure:

    • Place a rat or mouse in a startle chamber equipped with a sensor to detect the animal's startle response.

    • Allow the animal to acclimate to the chamber with a constant background noise level (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only the background noise is present.

    • The startle amplitude is measured for each trial.

    • To test for antipsychotic potential, a PPI deficit is first induced by administering a psychotomimetic drug such as phencyclidine (PCP) or a dopamine agonist.

    • The test compound is then administered prior to the psychotomimetic to assess its ability to reverse the PPI deficit.

    • PPI is calculated as a percentage: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

    • A significant restoration of PPI by the test compound in the drug-induced deficit model suggests potential antipsychotic activity.

Data Summary and Interpretation

The following table provides a hypothetical summary of pharmacological data that could be generated for a series of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives.

CompoundR-group on Amine5-HT2A Ki (nM)5-HT2A EC50 (nM) (Calcium Mobilization)HTR (Twitches/30 min) @ 1 mg/kg
1 H50.2120.55 ± 2
2 CH325.865.315 ± 4
3 C2H538.198.710 ± 3
4 Cyclopropyl15.340.125 ± 6

Interpretation of Hypothetical Data:

  • The parent compound 1 shows moderate affinity and agonist activity at the 5-HT2A receptor.

  • N-methylation (2 ) improves both binding affinity and functional potency.

  • A larger N-ethyl group (3 ) is less favorable than the methyl group.

  • The N-cyclopropyl substitution (4 ) results in the most potent compound in this series, with the highest affinity, greatest functional potency, and the most robust in vivo response in the HTR assay. This suggests that a small, conformationally restricted group on the amine is beneficial for 5-HT2A receptor engagement.

Conclusion and Future Directions

The 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold represents a highly promising starting point for the discovery of novel CNS-active agents. Its inherent structural similarity to serotonin provides a strong rationale for its exploration as a modulator of serotonergic targets. The detailed synthetic and pharmacological protocols provided in this application note offer a clear and actionable framework for researchers to synthesize, characterize, and evaluate new chemical entities based on this privileged core.

Future work in this area should focus on:

  • Exploring a wider range of N-substituents on the aminomethyl group to fine-tune potency, selectivity, and functional activity (e.g., agonist, partial agonist, or antagonist).

  • Investigating substitutions on the dihydrobenzofuran ring system to further optimize pharmacological properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

  • Characterizing the activity of promising compounds at a broader panel of CNS targets , including other serotonin receptor subtypes, dopamine receptors, and monoamine transporters, to build a comprehensive understanding of their polypharmacology.

  • Evaluating lead compounds in a wider range of in vivo models to explore their potential in treating not only psychosis and depression but also other CNS disorders such as anxiety and cognitive deficits.

By systematically applying the principles and protocols outlined herein, the scientific community can continue to unlock the therapeutic potential of the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold and pave the way for the development of innovative medicines for a range of challenging CNS disorders.

References

  • Fornoni, E., et al. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2025).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Corrêa, R., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology.
  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). protocols.io.
  • Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H 3 Receptor Antagonists with Improved Potency. (2025).
  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (n.d.). PubMed Central.
  • Dawson, P., et al. (2014). The effects of benzofury (5-APB)
  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.).
  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. (2025).
  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed.
  • Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. (n.d.). ElectronicsAndBooks.
  • On the construction of LIECE models for the serotonin receptor 5-HT. (n.d.). e-Repositori UPF.
  • Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. (2020). VCU Scholars Compass.
  • Auditory startle & Prepulse inhibition. (2024). MMPC.
  • Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. (n.d.). PubMed.
  • SOP of Pre-pulse inhibition test. (n.d.). RIKEN BRC.
  • Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch. (2023). Psychedelic Alpha.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA)
  • Head-twitch response. (n.d.). Wikipedia.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025).
  • 5-HT2A receptors: Pharmacology and functional selectivity. (n.d.). PubMed Central.
  • Potentiation of prepulse inhibition of the startle reflex in rats: pharmacological evaluation of the procedure as a model for detecting antipsychotic activity. (n.d.). PubMed.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (n.d.). PubMed Central.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands.
  • Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (n.d.). PubMed Central.
  • A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. (n.d.). PubMed.
  • 5-Hydroxytryptamine (Serotonin) and Dopamine. (n.d.). AccessMedicine.

Sources

Application Notes and Protocols for the Derivatization of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,3-Dihydrobenzo[b]furan Scaffold

The 2,3-dihydrobenzo[b]furan motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric elements, making it an attractive starting point for drug discovery campaigns. The inherent stability and synthetic tractability of this scaffold have led to its incorporation in agents targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Specifically, derivatives of this scaffold have shown promise as anti-cancer, anti-inflammatory, and neuroprotective agents.[1][2] The 5-(aminomethyl) substitution pattern offers a particularly valuable vector for chemical modification, as the primary amine serves as a versatile handle for introducing a diverse range of functionalities to probe the chemical space around a biological target.

This application note provides a comprehensive guide for researchers on the strategic derivatization of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan. We will delve into the rationale behind key synthetic transformations, provide detailed, field-proven protocols for the synthesis of amide, sulfonamide, and secondary amine derivatives, and discuss the application of these derivatives in the context of systematic Structure-Activity Relationship (SAR) studies.

Synthetic Strategy: Accessing the Core Scaffold and Key Derivatives

A robust and efficient synthetic strategy is paramount for generating a library of derivatives for SAR studies. The overall workflow begins with the synthesis of the key starting material, 5-(aminomethyl)-2,3-dihydrobenzo[b]furan, followed by parallel derivatization reactions.

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization for SAR Library cluster_2 SAR Analysis 2,3-Dihydrobenzo[b]furan-5-carbaldehyde 2,3-Dihydrobenzo[b]furan-5-carbaldehyde Oxime Formation Oxime Formation 2,3-Dihydrobenzo[b]furan-5-carbaldehyde->Oxime Formation NH2OH·HCl Reduction to Amine Reduction to Amine Oxime Formation->Reduction to Amine Reducing Agent (e.g., Zn, SnCl2) 5-(aminomethyl)-2,3-dihydrobenzo[b]furan 5-(aminomethyl)-2,3-dihydrobenzo[b]furan Reduction to Amine->5-(aminomethyl)-2,3-dihydrobenzo[b]furan Acylation N-Acylation (Amides) 5-(aminomethyl)-2,3-dihydrobenzo[b]furan->Acylation RCOCl, Base Sulfonylation N-Sulfonylation (Sulfonamides) 5-(aminomethyl)-2,3-dihydrobenzo[b]furan->Sulfonylation RSO2Cl, Base Reductive Amination N-Alkylation (Secondary Amines) 5-(aminomethyl)-2,3-dihydrobenzo[b]furan->Reductive Amination R'CHO, NaBH(OAc)3 Biological Screening Biological Screening Acylation->Biological Screening Sulfonylation->Biological Screening Reductive Amination->Biological Screening Data Analysis Data Analysis Biological Screening->Data Analysis SAR Insights SAR Insights Data Analysis->SAR Insights

Figure 1: A comprehensive workflow for the synthesis and derivatization of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan for SAR studies.

Part 1: Synthesis of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (Starting Material)

The most common and reliable method to access the title compound is through the reduction of the corresponding oxime, which is readily prepared from 2,3-dihydrobenzo[b]furan-5-carbaldehyde. This two-step, one-pot approach is often advantageous as it avoids the isolation of the potentially unstable oxime intermediate.

Protocol 1.1: Synthesis of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan

Rationale: This procedure follows a classical reductive amination pathway where the aldehyde is first converted to an oxime using hydroxylamine hydrochloride. The subsequent reduction of the C=N double bond is achieved using a mild reducing agent like stannous chloride, which is selective for the oxime in the presence of the aromatic ring.

Materials:

  • 2,3-dihydrobenzo[b]furan-5-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 2N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,3-dihydrobenzo[b]furan-5-carbaldehyde (1.0 eq) in ethanol (20 mL), add hydroxylamine hydrochloride (1.2 eq).

  • Stir the resulting mixture at room temperature for 3 hours.

  • To this mixture, add stannous chloride dihydrate (3.0 eq) portion-wise.

  • Heat the reaction mixture to reflux for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solvent under reduced pressure to obtain a crude residue.

  • Basify the residue with 2N NaOH solution to a pH > 10 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 5-(aminomethyl)-2,3-dihydrobenzo[b]furan as a pure compound.

Self-Validation/Characterization:

  • ¹H NMR: The successful formation of the product will be indicated by the appearance of a singlet for the aminomethyl protons (-CH₂NH₂) around 3.8-4.0 ppm and the disappearance of the aldehyde proton signal (~9.8 ppm).

  • ¹³C NMR: Expect a new signal for the benzylic carbon (-CH₂NH₂) around 45-50 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₉H₁₁NO should be observed.

Part 2: Derivatization of the Primary Amine

With the core scaffold in hand, the primary amine can be readily derivatized to generate a library of amides, sulfonamides, and secondary amines. These functional groups are chosen for their prevalence in known drugs and their ability to engage in a variety of interactions with biological targets (hydrogen bonding, hydrophobic interactions, etc.).

Protocol 2.1: N-Acylation to form Amides

Rationale: Acylation of the primary amine with an acid chloride is a robust and high-yielding reaction.[3][4][5] The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[6] The reaction is typically performed at 0 °C to control the exothermic nature of the reaction.

Materials:

  • 5-(aminomethyl)-2,3-dihydrobenzo[b]furan

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride, etc.) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Self-Validation/Characterization:

  • ¹H NMR: A downfield shift of the methylene protons adjacent to the nitrogen and the appearance of a new set of signals corresponding to the acyl group. An amide N-H proton will also be visible, typically as a broad singlet or triplet.

  • IR Spectroscopy: A strong C=O stretch will appear in the region of 1630-1680 cm⁻¹.

  • MS: The molecular ion peak will correspond to the mass of the acylated product.

Protocol 2.2: N-Sulfonylation to form Sulfonamides

Rationale: Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids. The reaction of the primary amine with a sulfonyl chloride proceeds readily in the presence of a base.[7] Pyridine is an excellent choice as it can act as both a base and a catalyst. To avoid the common side-reaction of di-sulfonylation, it is important to add the sulfonyl chloride slowly to the amine solution.

Materials:

  • 5-(aminomethyl)-2,3-dihydrobenzo[b]furan

  • Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, etc.) (1.05 eq)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq) in a mixture of anhydrous DCM and pyridine.

  • Cool the reaction mixture to 0 °C.

  • Add the sulfonyl chloride (1.05 eq) dropwise over 15-20 minutes.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl to remove excess pyridine.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Self-Validation/Characterization:

  • ¹H NMR: The methylene protons adjacent to the nitrogen will show a characteristic downfield shift. A sulfonamide N-H proton will also be present.

  • ¹³C NMR: The carbon of the methylene group attached to the nitrogen will be shifted downfield.

  • MS: The molecular ion peak will confirm the mass of the desired sulfonamide.

Protocol 2.3: N-Alkylation via Reductive Amination to form Secondary Amines

Rationale: Reductive amination is a powerful and controlled method for N-alkylation, avoiding the over-alkylation issues often seen with alkyl halides. The reaction proceeds via the in-situ formation of an imine between the primary amine and an aldehyde, which is then selectively reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly useful as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion.

Materials:

  • 5-(aminomethyl)-2,3-dihydrobenzo[b]furan

  • Aldehyde or ketone of choice (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting secondary amine by column chromatography.

Self-Validation/Characterization:

  • ¹H NMR: The appearance of new signals corresponding to the introduced alkyl group and the disappearance of the primary amine protons.

  • ¹³C NMR: New signals corresponding to the carbons of the newly added alkyl group.

  • MS: The molecular ion peak will correspond to the mass of the N-alkylated product.

Part 3: Application in SAR Studies

The library of derivatives generated from the protocols above can be screened in relevant biological assays to establish a Structure-Activity Relationship (SAR). The goal is to understand how modifications to the N-substituent affect the compound's potency, selectivity, and other pharmacological properties.

Data Presentation for SAR Analysis

A well-structured data table is essential for discerning trends in SAR. The table should include the structure of the derivative, the nature of the R-group, and the corresponding biological activity data (e.g., IC₅₀, Kᵢ, or % inhibition at a fixed concentration).

Table 1: Representative SAR Data for Derivatized 5-(aminomethyl)-2,3-dihydrobenzo[b]furan Analogs

Compound IDR-GroupModification TypeBiological Activity (IC₅₀, µM)
SM-1 -HStarting Material> 100
AM-1 -COCH₃N-Acyl (Amide)15.2
AM-2 -COPhN-Acyl (Amide)5.8
AM-3 -CO(4-Cl-Ph)N-Acyl (Amide)2.1
SU-1 -SO₂CH₃N-Sulfonyl (Sulfonamide)25.6
SU-2 -SO₂(4-Me-Ph)N-Sulfonyl (Sulfonamide)8.9
AL-1 -CH₂CH₃N-Alkyl (Secondary Amine)45.3
AL-2 -CH₂PhN-Alkyl (Secondary Amine)12.7

Note: The biological activity data presented here is hypothetical and for illustrative purposes only. Actual data will be dependent on the specific biological target and assay used.

Interpreting SAR Data: A Hypothetical Case Study

Based on the illustrative data in Table 1, a preliminary SAR can be established:

  • N-Acylation: Introducing an acyl group (amides AM-1 to AM-3) significantly improves activity compared to the starting primary amine (SM-1). A phenyl group (AM-2) is more favorable than a methyl group (AM-1), suggesting a potential hydrophobic or π-stacking interaction in the target's binding pocket. The addition of an electron-withdrawing chloro group in the para position of the phenyl ring (AM-3) further enhances potency, indicating that electronic factors may also play a crucial role.

  • N-Sulfonylation: Sulfonamides (SU-1 and SU-2) also confer activity, though generally less than the corresponding amides. The larger, more lipophilic tosyl group (SU-2) is more potent than the mesyl group (SU-1), again highlighting the importance of steric bulk and hydrophobicity in this region of the molecule.

  • N-Alkylation: Simple N-alkylation (AL-1 and AL-2) is less effective at improving potency compared to acylation or sulfonylation. However, a benzyl group (AL-2) is more active than an ethyl group (AL-1), reinforcing the hypothesis of a beneficial hydrophobic interaction.

SAR_Logic cluster_Core Core Scaffold cluster_Derivatives Derivatives cluster_SAR SAR Insights Core 5-(aminomethyl)-2,3-dihydrobenzo[b]furan Amide Amides (N-Acyl) Core->Amide Derivatization Sulfonamide Sulfonamides (N-Sulfonyl) Core->Sulfonamide Derivatization SecAmine Secondary Amines (N-Alkyl) Core->SecAmine Derivatization Potency Increased Potency Amide->Potency Most Effective Hydrophobic Hydrophobic Pocket Amide->Hydrophobic Aryl > Alkyl Hbond H-Bond Acceptor Amide->Hbond Sulfonamide->Potency Effective Sulfonamide->Hydrophobic Aryl > Alkyl Sulfonamide->Hbond SecAmine->Potency Less Effective SecAmine->Hydrophobic Aryl > Alkyl

Figure 2: Logical relationships in the SAR of derivatized 5-(aminomethyl)-2,3-dihydrobenzo[b]furan.

Conclusion

The 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold is a versatile starting point for the development of novel bioactive molecules. The primary amine handle allows for the straightforward synthesis of a wide variety of derivatives, including amides, sulfonamides, and secondary amines, using robust and well-established chemical transformations. By systematically synthesizing and screening these derivatives, researchers can efficiently map the structure-activity landscape around a biological target, leading to the identification of potent and selective lead compounds. The protocols and strategies outlined in this application note provide a solid foundation for initiating and advancing drug discovery programs based on this privileged scaffold.

References

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. (2017). [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry. (2018). [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. (2013). [Link]

  • Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters. (2023). [Link]

  • Chemguide. acyl chlorides with ammonia or primary amines. [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibito. Journal of the Egyptian National Cancer Institute. (2022). [Link]

  • Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv. (2023). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates. The Journal of Organic Chemistry. (2019). [Link]

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. (2024). [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. (2016). [Link]

  • Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates. ACS Publications. (2019). [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. (2023). [Link]

Sources

Application Notes and Protocols for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroscientific applications of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (CAS 55745-74-9) is limited in publicly available scientific literature. This document, therefore, leverages data from structurally similar aminomethyl-dihydrobenzofuran derivatives to propose potential research applications and detailed experimental protocols. The methodologies described herein are intended as a scientifically guided framework for the investigation of this compound and should be adapted and validated as per standard laboratory practices.

Introduction: The Therapeutic Potential of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer properties.[1][2] In the realm of neuroscience, the focus has been on the development of novel ligands for various neurotransmitter receptors.

While research on 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is nascent, the broader class of aminomethyl-dihydrobenzofuran derivatives has shown significant promise. Notably, studies on N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives have revealed their affinity for key serotonin (5-HT) and dopamine (D) receptors.[3][4] Specifically, certain analogs exhibit high affinity for the 5-HT1A receptor, a crucial target in the treatment of anxiety and depression.[3][4] This suggests that 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan, as a primary amine within this structural class, warrants investigation for its potential to modulate monoaminergic systems.

This guide provides a comprehensive overview of the potential applications of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan in neuroscience research, with a focus on its characterization as a modulator of serotonin and dopamine receptors. Detailed protocols for in vitro and in vivo studies are provided to facilitate its evaluation as a potential therapeutic agent for neurological and psychiatric disorders.

Proposed Mechanism of Action: A Focus on Serotonergic and Dopaminergic Pathways

Based on the pharmacology of its structural analogs, it is hypothesized that 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan may interact with one or more subtypes of serotonin and dopamine receptors. The primary amine in its structure could serve as a key pharmacophoric feature for binding to the orthosteric sites of these G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5HT_D_release 5-HT / DA Release GPCR 5-HT / D Receptor (GPCR) 5HT_D_release->GPCR Neurotransmitter G_protein G-protein Activation GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase_Cascade->Cellular_Response Compound 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan Compound->GPCR Modulation (Agonist/Antagonist)

Figure 1: Proposed modulation of monoaminergic signaling by 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

Quantitative Data from Structural Analogs

The following table summarizes the binding affinities of a representative N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivative at various receptors. This data provides a rationale for prioritizing the screening of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan at these targets.

ReceptorBinding Affinity (IC50, nM)Reference
5-HT1A1.5[3][4]
5-HT2A>1000[3][4]
5-HT2C>1000[3][4]
5-HT3>1000[3][4]
D2>1000[3][4]
D3>1000[3][4]
Table 1: Binding affinities of a representative N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivative.[3][4]

Experimental Protocols

The following protocols are designed to characterize the pharmacological profile of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

Protocol 1: In Vitro Receptor Binding Assays

This protocol outlines the procedure for determining the binding affinity of the test compound for serotonin and dopamine receptors using radioligand binding assays.

Receptor_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (from cell lines or brain tissue) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand - Test Compound (varying conc.) - Buffer Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Data Analysis: - Calculate IC50 - Determine Ki Measure->Analyze End End Analyze->End

Figure 2: Workflow for in vitro receptor binding assays.

Materials:

  • Test compound: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

  • Receptor source: Commercially available cell membranes expressing human recombinant serotonin (e.g., 5-HT1A, 5-HT2A) or dopamine (e.g., D2, D3) receptors.

  • Radioligands: e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2.[5][6]

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of radioligand, and varying concentrations of the test compound or a known reference ligand.

  • Incubation: Add the receptor membranes to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assays

These protocols are designed to assess the potential anxiolytic and antidepressant-like effects of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan in rodent models.[7][8]

Animals:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Administration:

  • The test compound can be administered via intraperitoneal (i.p.) injection or oral gavage at various doses. A vehicle control group and a positive control group (e.g., a known anxiolytic or antidepressant) should be included.

A. Elevated Plus Maze (EPM) for Anxiolytic Activity:

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

  • Procedure: 30-60 minutes after drug administration, place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.[9]

B. Forced Swim Test (FST) for Antidepressant-like Activity:

  • Apparatus: A cylindrical container filled with water (23-25°C).

  • Procedure: 30-60 minutes after drug administration, place the animal in the water cylinder for a 6-minute session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]

Conclusion and Future Directions

The structural similarity of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan to known serotonergic and dopaminergic ligands suggests its potential as a novel modulator of these neurotransmitter systems. The protocols outlined in this guide provide a robust framework for the initial characterization of its pharmacological profile and its potential therapeutic efficacy in models of anxiety and depression. Further studies, including functional assays to determine agonist versus antagonist activity and more extensive in vivo profiling, will be crucial to fully elucidate the neuropharmacological properties of this compound and its potential for development as a novel therapeutic agent.

References

  • Boyé, S., Pfeiffer, B., Renard, P., Rettori, M. C., Guillaumet, G., & Viaud, M. C. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & medicinal chemistry, 7(2), 335–341. [Link]

  • Sci-Hub. (n.d.). N,N -Disubstituted Aminomethyl Benzofuran Derivatives: Synthesis and Preliminary Binding Evaluation. Retrieved from [Link]

  • Bifulco, G., D'Auria, M. V., Chini, M. G., Renga, B., Fiorucci, S., Zampella, A., & Festa, C. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(6), 1165–1173. [Link]

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Kowalski, K., Fijałkowski, K., & Różalski, M. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules (Basel, Switzerland), 25(15), 3394. [Link]

  • Wang, M., Zhang, Y., & Li, X. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules (Basel, Switzerland), 29(4), 856. [Link]

  • de Almeida, F. H., da Silva, A. C., G de Oliveira, C., de Cássia da Silveira e Sá, R., & Barreiro, E. J. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in pharmacology, 8, 818. [Link]

  • Rana, S., & Sharma, S. (2021). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Brain sciences, 11(11), 1488. [Link]

  • Szigecsán, K., Kóczián, K., Nagy, G., Tihanyi, K., & Gacsályi, I. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of biochemical and biophysical methods, 45(2), 115–126. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Van den Eynde, I., De Doncker, K., & Van Eeckhaut, A. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 95(2), 1018–1026. [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 405-416. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. International Journal of Trend in Scientific Research and Development, Volume-5(Issue-5), 1163-1167. [Link]

  • ResearchGate. (n.d.). Receptor Binding Assay Conditions a. Retrieved from [Link]

  • Schmid, D., Anlauf, U., & Spiteller, G. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem : a European journal of chemical biology, 6(9), 1629–1634. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • Wang, Y., Li, Y., Wang, Y., & Zhang, J. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules (Basel, Switzerland), 27(23), 8560. [Link]

  • Millan, M. J. (2010). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British journal of pharmacology, 159(7), 1443–1459. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2021). Experimental Models for Screening Anxiolytic Activity. JETIR, 8(7). Retrieved from [Link]

  • Li, Y., Wang, Y., Wang, Y., & Zhang, J. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules (Basel, Switzerland), 28(2), 594. [Link]

  • American College of Neuropsychopharmacology. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (5-AMDBF) moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) antagonists. This application note details the synthetic protocols, structural rationale, and pharmacological advantages of incorporating this motif into drug candidates.

Unlike flexible benzylamine analogs, the 5-AMDBF moiety offers a conformationally restricted, electron-rich lipophilic domain that significantly enhances selectivity for Dopamine D3, Serotonin 5-HT, and Histamine H3/H4 receptors. This guide provides validated protocols for its synthesis via the Vilsmeier-Haack reaction and subsequent reductive amination, ensuring high-yield incorporation into complex pharmacophores.

Structural Rationale & Pharmacophore Logic[1]

Bioisosterism and Conformational Restriction

The 5-AMDBF group acts as a rigidified bioisostere of p-methoxybenzylamine. The inclusion of the dihydrofuran ring achieves two critical objectives:

  • Conformational Locking: The bicyclic system restricts the rotation of the aromatic ring relative to the ether oxygen, reducing the entropic penalty upon binding.

  • Electronic Modulation: The oxygen lone pair functions as a specific Hydrogen Bond Acceptor (HBA), often interacting with serine or threonine residues in the receptor's secondary binding pocket.

Receptor Selectivity (D3 vs. D2)

In the context of Dopamine D3 receptor antagonists, the 5-AMDBF moiety is frequently employed to target the "secondary binding pocket" (SBP). While the primary amine (or piperazine nitrogen) binds to the conserved Aspartate (Asp3.32), the dihydrobenzofuran tail extends into the hydrophobic SBP, providing the steric bulk necessary to discriminate against the homologous D2 receptor.

Pharmacophore Interaction Diagram

The following diagram illustrates the logical interaction of the 5-AMDBF moiety within a typical Class A GPCR binding pocket.

G Asp Asp3.32 (Anionic Site) SBP Secondary Binding Pocket (Hydrophobic) HB_Donor Ser/Thr Residue (H-Bond Donor) Amine Protonated Amine (Core) Amine->Asp Ionic Interaction Linker Methylene Linker (-CH2-) Linker->Amine DBF Dihydrobenzofuran Ring Linker->DBF DBF->SBP Van der Waals / Pi-Stacking Oxygen Furan Oxygen (Lone Pair) DBF->Oxygen Oxygen->HB_Donor H-Bond

Figure 1: Pharmacophore mapping of 5-AMDBF within a GPCR binding site. The moiety provides dual hydrophobic and electrostatic anchoring.

Synthetic Protocols

The synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is most efficiently achieved via a two-step sequence: formylation of the parent heterocycle followed by reductive amination.

Step 1: Vilsmeier-Haack Formylation

This step introduces the aldehyde functionality at the C5 position with high regioselectivity due to the directing effect of the ring oxygen.

Reagents:

  • 2,3-Dihydrobenzo[b]furan (Starting Material)[1][2]

  • Phosphorus Oxychloride (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (1.2 eq) to 0°C. Add

    
     (1.1 eq) dropwise over 15 minutes. A white precipitate (chloroiminium salt) may form. Stir at 0°C for 30 minutes.
    
  • Substrate Addition: Dissolve 2,3-dihydrobenzo[b]furan (1.0 eq) in DCM (5 mL/mmol). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux (40°C for DCM, 80°C for DCE) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material (

    
    ) and appearance of the aldehyde (
    
    
    
    ).
  • Hydrolysis: Cool the mixture to 0°C. Carefully quench by pouring into crushed ice/saturated Sodium Acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM (3x). Wash combined organics with sat.

    
     and Brine.[3] Dry over 
    
    
    
    and concentrate.
  • Purification: The crude 2,3-dihydrobenzofuran-5-carbaldehyde is usually sufficiently pure (>90%) but can be recrystallized from Hexane/EtOAc.

Step 2: Reductive Amination (Coupling)

This step couples the aldehyde to a secondary amine (e.g., a piperazine core) or ammonia source to generate the final antagonist.

Reagents:

  • 2,3-Dihydrobenzofuran-5-carbaldehyde (from Step 1)

  • Amine Partner (e.g., N-substituted piperazine)

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid (catalytic)

  • DCE or THF

Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine partner (1.0–1.2 eq) in DCE. Add Glacial Acetic Acid (1–2 drops) to adjust pH to ~5–6. Stir at room temperature for 1 hour.

  • Reduction: Add

    
     (1.5 eq) in one portion. Stir at room temperature for 12–16 hours under Argon.
    
  • Quench: Quench the reaction with sat.

    
     solution.
    
  • Workup: Extract with DCM. Wash with water and brine. Dry over

    
    .
    
  • Purification: Purify via flash column chromatography (DCM/MeOH/NH4OH gradient).

Experimental Workflow Visualization

The following diagram outlines the critical path for synthesizing D3/H3 antagonists using this moiety.

Synthesis cluster_vilsmeier Step 1: Vilsmeier-Haack Formylation cluster_coupling Step 2: Reductive Amination start Start: 2,3-Dihydrobenzo[b]furan reagent1 POCl3 / DMF (0°C -> Reflux) start->reagent1 intermediate Intermediate: 2,3-Dihydrobenzofuran-5-carbaldehyde reagent1->intermediate Regioselective C5-Formylation reagent2 Amine Core + NaBH(OAc)3 Cat. AcOH, DCE intermediate->reagent2 product Final Antagonist: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Ligand reagent2->product Reductive Coupling

Figure 2: Synthetic workflow for incorporating the 5-AMDBF moiety into antagonist scaffolds.

Case Studies in Receptor Antagonism

The following table summarizes validated applications of this moiety in drug discovery, highlighting its impact on potency (


) and selectivity.
Target ReceptorCompound ClassRole of 5-AMDBF MoietyOutcome / Selectivity
Dopamine D3 PhenylpiperazinesBioisostere of p-methoxybenzyl>100-fold D3 vs D2 selectivity. The moiety fits the D3 secondary pocket, preventing D2 binding due to steric clash.
Histamine H3 LINS01 SeriesLipophilic TailHigh Affinity (

6.40).
Acts as an antagonist by stabilizing the inactive receptor conformation via hydrophobic locking.
Serotonin 5-HT APDB AnalogsConformational LockEntactogen/Modulator. Increases potency by reducing rotatable bonds compared to phenethylamine analogs.
Critical Process Parameters (CPPs)
  • Regioselectivity: In Step 1, temperature control is vital. Exceeding 90°C can lead to formylation at the C7 position or bis-formylation.

  • Stoichiometry: In Step 2, a slight excess of the amine partner prevents the formation of dialkylated side products if the amine is primary.

References

  • Dopamine D3 Antagonists & Structure-Activity Relationships

    • Geneste, H., et al. (2006).[4][1] "Dopamine D3 Receptor Antagonists as Potential Therapeutics." Journal of Medicinal Chemistry. (Context: Discusses rigidified analogs like aminoindans and dihydrobenzofurans for D3 selectivity).

  • Histamine H3/H4 Antagonist Synthesis

    • Corrêa, M. F., et al. (2017).[5] "Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors."[5] Frontiers in Pharmacology.

  • Vilsmeier-Haack Protocol on Heterocycles

    • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[6][7] Comprehensive Organic Synthesis.

  • Benzofuran Scaffold in Medicinal Chemistry

    • Nevagi, R. J., et al. (2015).[8] "Biological and medicinal significance of benzofuran." European Journal of Medicinal Chemistry.

Sources

experimental procedure for N-alkylation of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Introduction: The Significance of the 2,3-Dihydrobenzo[b]furan Scaffold

The 2,3-dihydrobenzo[b]furan motif is a privileged structural scaffold found in a multitude of natural products and synthetic compounds with significant biological activity.[1] Derivatives of this core are integral to the development of pharmaceuticals and agrochemicals, exhibiting a broad range of pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory effects.[2][3][4] The functionalization of this scaffold is a key objective in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Specifically, the aminomethyl group at the C-5 position serves as a critical handle for introducing diverse substituents through N-alkylation, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5][6]

This guide provides a detailed exposition of two primary, field-proven methodologies for the N-alkylation of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings of each approach, offer step-by-step protocols, and provide expert insights into process optimization and troubleshooting.

Core Principles and Mechanistic Rationale

The selection of an N-alkylation strategy is dictated by the desired product, the nature of the alkylating agent, and the need to control the degree of substitution. The primary amine of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan is nucleophilic and can react via several pathways.

Reductive Amination: A Controlled, One-Pot Approach

Reductive amination is a highly versatile and widely employed method for the controlled N-alkylation of primary amines.[7] This process circumvents the common issue of over-alkylation often seen in direct alkylation methods.[8] The reaction proceeds in two key stages within a single pot:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, or imine, intermediate. This is a reversible condensation reaction where a molecule of water is eliminated.

  • In-situ Reduction: A mild reducing agent, selective for the imine double bond over the carbonyl group, is present in the reaction mixture. This agent reduces the imine as it is formed, driving the equilibrium towards the N-alkylated amine product.[8][9]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and tolerance of acidic conditions which can catalyze imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[7][8]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Primary_Amine R¹-NH₂ Imine [R¹-N=CHR²] Primary_Amine->Imine + Carbonyl Imine_reduction [R¹-N=CHR²] Carbonyl O=CHR² Reducing_Agent [Reducing Agent] (e.g., NaBH(OAc)₃) Secondary_Amine R¹-NH-CH₂R² Imine_reduction->Secondary_Amine + [H⁻]

Caption: General mechanism of Reductive Amination.

Direct Alkylation with Alkyl Halides: A Classical SN2 Approach

Direct alkylation involves the reaction of the primary amine with an alkyl halide (e.g., alkyl bromide or iodide). The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[10]

A significant challenge with this method is controlling the selectivity for mono-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine, and potentially a third event yielding a quaternary ammonium salt.[11] To mitigate this, one can use a large excess of the primary amine or add the alkylating agent slowly to a dilute solution of the amine.[7] The reaction also generates a hydrohalic acid, which protonates the amine starting material, rendering it non-nucleophilic. Therefore, a base (e.g., K₂CO₃, NaHCO₃, or a non-nucleophilic organic base like triethylamine) is required to neutralize this acid and regenerate the free amine.[12]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol A: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-5-(aminomethyl)-2,3-dihydrobenzo[b]furan as a representative example.

Materials and Reagents:

  • 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen inlet

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Aldehyde Addition: Add benzaldehyde (1.1 eq.) to the solution via syringe.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Causality: Portion-wise addition controls any initial exotherm and gas evolution.

  • Reaction Monitoring: Continue stirring at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 3-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[13]

Workflow_Reductive_Amination A Dissolve Amine & Aldehyde in DCM B Stir 1-2h at RT (Imine Formation) A->B C Add NaBH(OAc)₃ (Reduction) B->C D Stir 3-12h at RT (Reaction Monitoring) C->D E Quench with Sat. NaHCO₃ D->E F Extract with DCM E->F G Dry & Concentrate F->G H Purify via Chromatography G->H

Caption: Experimental workflow for Reductive Amination.

Protocol B: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol details the synthesis of N-ethyl-5-(aminomethyl)-2,3-dihydrobenzo[b]furan.

Materials and Reagents:

  • 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq.)

  • Ethyl bromide or Ethyl iodide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq.)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Heating mantle with stir plate

  • Septum and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-(aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Addition of Alkyl Halide: Add ethyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature. Causality: Slow addition helps to minimize the initial concentration of the alkylating agent, thus reducing the rate of the second alkylation (dialkylation).[7]

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Pay close attention to the formation of the dialkylated byproduct.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetonitrile or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to separate the desired mono-alkylated product from any unreacted starting material and dialkylated byproduct.

Summary of Reaction Parameters and Data

The choice of reagents and conditions can be adapted for various alkyl groups. The following table provides a comparative overview.

Parameter Method A: Reductive Amination Method B: Direct Alkylation
Alkylating Agent Aldehydes or KetonesAlkyl Halides (I > Br > Cl)
Key Reagent Mild Reducing Agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Solvent DCM, DCE, MeOHACN, DMF, EtOH
Temperature (°C) 20–25 (Room Temperature)25–80
Typical Time 3–16 hours6–24 hours
Key Advantage Excellent control for mono-alkylationSimple reagents
Main Drawback Requires a carbonyl precursorRisk of over-alkylation
Expected Yield 70–95%40–80% (mono-alkylated)

Troubleshooting and Expert Considerations

  • Low Yield in Reductive Amination: If the reaction stalls, ensure the reagents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent. A catalytic amount of acetic acid can be added to promote imine formation with less reactive ketones.

  • Over-alkylation in Direct Alkylation: This is the most common side reaction.[11] To suppress it, use a 1:1 to 1.1:1 ratio of amine to alkyl halide and add the halide slowly.[7] Alternatively, using a larger excess of the starting amine can favor mono-alkylation, though this requires a more challenging purification step.

  • Incomplete Reaction in Direct Alkylation: Ensure the base is sufficiently strong and present in at least stoichiometric amounts to neutralize the generated acid. For less reactive alkyl halides (e.g., chlorides), a higher reaction temperature and the addition of a catalytic amount of sodium iodide (Finkelstein conditions) may be necessary.

  • Purification Challenges: The polarity difference between the primary, secondary, and tertiary amine products can sometimes be small. Careful selection of the mobile phase for column chromatography is crucial. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the streaking of amines on the silica gel.

References

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health (NIH). Available at: [Link]

  • 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators. PubMed. Available at: [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Polycyclic N-heterocyclic compounds. Part 64: synthesis of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines and related compounds. PubMed. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. Available at: [Link]

  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. Available at: [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. Available at: [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. IJPCBS. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • The preparation of 5‐substituted thieno[2,3‐b]furan‐2‐sulfonamides. ResearchGate. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

Sources

Quantitative Analysis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan, a key intermediate in pharmaceutical synthesis. Recognizing the unique chemical properties of this molecule—a primary amine susceptible to pH changes and a dihydrobenzofuran moiety with moderate UV absorbance—we present three robust analytical approaches. This document details protocols for High-Performance Liquid Chromatography with derivatization for UV or Fluorescence detection (HPLC-UV/FLD), a direct and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for instances where volatility is not a limiting factor. Each protocol is explained with a focus on the scientific rationale behind parameter selection and is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analyte Profile

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is an important building block in the synthesis of various pharmacologically active agents.[4][5] Its structure consists of a dihydrobenzofuran core, which provides a chromophore suitable for UV detection, and a primary aminomethyl group, which imparts basicity and high polarity.

Chemical Structure:

  • Formula: C₉H₁₁NO

  • Key Features:

    • Primary Amine: Highly polar, basic (pKa ~9-10), and prone to poor peak shape in reversed-phase chromatography without mobile phase modifiers. Lacks a strong intrinsic chromophore for high-sensitivity UV detection.

    • Dihydrobenzofuran Ring: Provides UV absorbance, but the maximum wavelength and extinction coefficient may not be sufficient for trace-level quantification.

The accurate quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and maintaining stoichiometric control in subsequent synthetic steps. The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method Selection: A Comparative Rationale

The selection between HPLC, LC-MS/MS, and GC-MS is dictated by the analyte's physicochemical properties and the analytical objective.

  • HPLC with Derivatization: This is a widely adopted strategy for quantifying primary amines.[6][7] Derivatization converts the polar amine into a larger, less polar molecule with a highly responsive chromophore or fluorophore, significantly enhancing detection sensitivity and improving chromatographic retention on standard C18 columns.[8][9]

  • LC-MS/MS: This is the preferred method for high sensitivity and selectivity, especially in complex matrices like reaction mixtures or biological fluids.[10][11] It obviates the need for derivatization by using the analyte's mass-to-charge ratio for detection, providing unequivocal identification and quantification.[12][13]

  • GC-MS: This technique is suitable for volatile and thermally stable compounds.[14] While potentially applicable, the primary amine in the target analyte may require derivatization to increase volatility and prevent on-column adsorption. Sample preparation is critical, as the amine must be in its non-ionized, free-base form to be volatile.[15]

Logical Flow for Method Selection

cluster_hplc HPLC Path cluster_lcms LC-MS/MS Path cluster_gcms GC-MS Path start Define Analytical Goal (e.g., Purity, Trace Analysis) matrix Assess Sample Matrix (Simple vs. Complex) start->matrix sensitivity Required Sensitivity? (High vs. Moderate) matrix->sensitivity lcms_choice LC-MS/MS (Direct Analysis) matrix->lcms_choice Complex hplc_choice HPLC-UV/FLD (with Derivatization) sensitivity->hplc_choice Moderate sensitivity->lcms_choice High instrument Instrumentation Available? instrument->hplc_choice instrument->lcms_choice gcms_choice GC-MS (with Derivatization) instrument->gcms_choice hplc_reason Reason: Robust, Widely Available. Good for moderate sensitivity in a relatively clean matrix. hplc_choice->hplc_reason lcms_reason Reason: Highest Sensitivity & Selectivity. Ideal for complex matrices and trace-level quantification. lcms_choice->lcms_reason gcms_reason Reason: Alternative for volatile impurities. Requires careful sample prep (pH) and derivatization. gcms_choice->gcms_reason

Caption: Decision workflow for selecting the appropriate analytical method.

Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection

This method leverages the high sensitivity of fluorescence detection after derivatizing the primary amine with o-Phthalaldehyde (OPA). OPA reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[8]

Principle and Rationale

The native analyte has suboptimal chromatographic behavior and detection properties for a standard reversed-phase HPLC-UV setup. The OPA derivatization step addresses three key challenges simultaneously:

  • Increases Hydrophobicity: The resulting derivative is less polar, leading to better retention and peak shape on a C18 column.

  • Adds a Highly Sensitive Fluorophore: This allows for quantification at much lower levels than would be possible with UV detection of the parent compound.

  • Standardizes Detection: The detection is based on the derivative, making the response more uniform and predictable.

Detailed Experimental Protocol

A. Reagents and Materials

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • OPA Derivatization Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL methanol. Add 11.25 mL of 0.1 M Borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.

B. Instrumentation and Conditions

  • HPLC System: A gradient HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 30
    10.0 70
    12.0 70
    12.1 30

    | 15.0 | 30 |

C. Standard and Sample Preparation Workflow

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan reference standard and dissolve in 10 mL of diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a final concentration within the calibration range.

  • Derivatization Protocol:

    • To a 200 µL aliquot of each standard or sample in an autosampler vial, add 200 µL of the OPA Derivatization Reagent.

    • Vortex briefly to mix.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

    • Note: The timing is critical for consistent results as the derivative can be unstable over long periods. An automated pre-column derivatization program on an autosampler is highly recommended for best precision.

Validation Parameters (as per ICH Q2(R1))[2][16]
ParameterTarget Acceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recoveryEnsures the measured value is close to the true value. Assessed by spiking a known amount of analyte into a blank matrix.
Precision (Repeatability) RSD ≤ 2.0%Measures the consistency of results for multiple injections of the same sample.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be measured with acceptable accuracy and precision.
Specificity No interference at the retention time of the analyte peak.Confirms that the method is able to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).

Method 2: LC-MS/MS for Direct Quantification

This method offers superior sensitivity and specificity without the need for derivatization. It is ideal for analyzing samples in complex matrices or when very low detection limits are required.

Principle and Rationale

The method uses a liquid chromatograph to separate the analyte from other components, followed by tandem mass spectrometry. The analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise. Given the basic nature of the amine, positive ionization mode (ESI+) is the logical choice.

Detailed Experimental Protocol

A. Reagents and Materials

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

B. Instrumentation and Conditions

  • LC System: UHPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

C. Mass Spectrometer Parameters

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transition:

    • Precursor Ion (Q1): 150.1 m/z ([M+H]⁺)

    • Product Ion (Q3): To be determined by infusing a standard solution and identifying a stable, high-intensity fragment (e.g., loss of ammonia resulting in ~133.1 m/z).

    • Dwell Time: 100 ms.

    • Collision Energy: Optimize experimentally (typically 10-25 eV).

LC-MS/MS Workflow Diagram

cluster_lc UHPLC Separation cluster_ms Tandem MS Detection autosampler Sample Injection column C18 Column Separation autosampler->column Mobile Phase Flow esi ESI Source (Ionization) column->esi Eluent q1 Quadrupole 1 (Precursor Ion Selection m/z 150.1) esi->q1 q2 Quadrupole 2 (Collision Cell Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection e.g., m/z 133.1) q2->q3 detector Detector q3->detector data Data System (Quantification) detector->data Signal

Caption: Workflow for the direct LC-MS/MS quantification method.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is an alternative for purity analysis, particularly for identifying and quantifying volatile related substances. Direct analysis of the primary amine can be challenging due to its polarity and potential for thermal degradation.

Principle and Rationale

The sample is volatilized in a heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer provides highly specific detection. To overcome the challenges of analyzing a primary amine, two approaches can be considered:

  • Direct Injection with pH control: The sample must be prepared in a solvent and pH condition where the amine is in its neutral, free-base form to ensure volatility.[15]

  • Derivatization: Silylation (e.g., with BSTFA) can be used to replace the active hydrogen on the amine, reducing polarity and increasing thermal stability.

Detailed Experimental Protocol (Direct Injection)

A. Reagents and Materials

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Basifying Agent: 0.1 M NaOH in methanol.

B. Instrumentation and Conditions

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Column: A mid-polarity column suitable for amines (e.g., DB-5ms, or a specialized amine column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40 - 300 amu. For quantification, Selected Ion Monitoring (SIM) of a characteristic ion (e.g., the molecular ion at m/z 149 or a major fragment) is recommended.

C. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare in the chosen solvent (e.g., DCM).

  • Sample Preparation: Dissolve the sample in DCM. Add a small volume (e.g., 10 µL per mL of sample) of the methanolic NaOH solution to ensure the analyte is in its free-base form. Vortex and inject the organic layer. Centrifugation may be required to separate any precipitated salts.

Summary of Method Performance

The following table provides an expected performance comparison for the three proposed methods. The exact values for LOD/LOQ must be determined experimentally during method validation.[1]

ParameterHPLC-FLD (with OPA)LC-MS/MS (Direct)GC-MS (Direct/SIM)
Specificity HighVery HighHigh
Sensitivity (Est. LOQ) ~1-10 ng/mL~0.01-0.5 ng/mL~10-50 ng/mL
Derivatization Required? YesNoRecommended
Primary Application Routine QC, PurityTrace analysis, Bioanalysis, Impurity IDVolatile Impurity Profiling
Key Advantage Robust, widely availableUnmatched sensitivity & selectivityGood for volatile compounds
Key Disadvantage Extra sample prep stepHigher instrument costNot suitable for non-volatile or thermally labile compounds

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, National Center for Biotechnology Information.[Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, ACS Publications.[Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science, Oxford University Press.[Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.[Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Quality Guidelines. International Council for Harmonisation.[Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.[Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.[Link]

  • Amines by GC-MS. Chromatography Forum.[Link]

  • Detecting Primary Amines. Chromatography Forum.[Link]

  • GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc.[Link]

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. PMC, NIH.[Link]

  • A Review on GC-MS and Method Development and Validation. Impact Factor.[Link]

  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate.[Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PMC, NIH.[Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed, National Center for Biotechnology Information.[Link]

  • N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. PubMed, National Center for Biotechnology Information.[Link]

  • Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food. PubMed, National Center for Biotechnology Information.[Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.[Link]

Sources

developing novel compounds from 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Abstract

The 2,3-dihydrobenzo[b]furan scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a diverse array of bioactive natural products (e.g., conocarpan) and therapeutic agents (e.g., mPGES-1 inhibitors, MAO-B inhibitors).[1] This guide outlines the strategic development of novel chemical entities (NCEs) utilizing 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan as a core building block. Unlike its planar benzofuran counterpart, the dihydro-analog offers a distinct "puckered" topology that enhances solubility and alters receptor binding kinetics. This protocol details high-fidelity synthetic workflows for library generation, purification standards, and initial biological validation.

Strategic Rationale & Scaffold Analysis

1.1 The "Privileged" Nature of the Core The dihydrobenzofuran ring system mimics the rigid features of neurotransmitters (serotonin, melatonin) while maintaining lipophilicity profiles suitable for CNS penetration. The 5-position (para to the furan oxygen) is electronically coupled to the oxygen lone pairs, making the aromatic ring electron-rich.

1.2 The Aminomethyl Handle The primary amine at the 5-position serves as a versatile "warhead" for divergent synthesis. Unlike an aniline (attached directly to the ring), the aminomethyl group acts as a benzylic-like amine, possessing higher basicity (pKa ~9-10) and nucleophilicity, facilitating rapid derivatization without the need for harsh forcing conditions.

1.3 Structural Alert & Safety Note: Researchers must be aware that certain 5-substituted dihydrobenzofurans (e.g., 5-APDB) have psychoactive properties similar to MDMA. During library design, it is critical to screen for off-target activity at 5-HT2B receptors to avoid cardiotoxicity and psychotropic effects if these are not the intended therapeutic endpoints.

Synthetic Workflows: Divergent Library Generation

The following workflows utilize Parallel Synthesis logic to generate three distinct chemotypes from the single parent amine.

Diagram 1: Divergent Synthetic Pathway

SyntheticWorkflow Start 5-(Aminomethyl)- 2,3-dihydrobenzo[b]furan Rxn1 Reductive Amination (Aldehydes/Ketones) Start->Rxn1 STAB / DCE Rxn2 Amide Coupling (Carboxylic Acids) Start->Rxn2 HATU / DIPEA Rxn3 Sulfonylation (Sulfonyl Chlorides) Start->Rxn3 TEA / DCM Prod1 Secondary Amines (GPCR/CNS Targets) Rxn1->Prod1 Prod2 Amides (Kinase/Enzyme Inhibitors) Rxn2->Prod2 Prod3 Sulfonamides (Metabolic Stability) Rxn3->Prod3

Caption: Divergent synthesis strategy transforming the primary amine into three distinct pharmacophore classes.

Protocol A: Reductive Amination (Secondary Amine Synthesis)

Target Application: GPCR ligands (e.g., Dopamine/Serotonin receptors) where a basic nitrogen is required for the salt bridge interaction.

  • Preparation: Dissolve 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Addition: Add the requisite Aldehyde/Ketone (1.1 eq). Stir for 30 mins at room temperature to form the imine species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and one drop of Acetic Acid.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = M+H).

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

  • Causality: STAB is chosen over NaCNBH₃ to avoid toxic cyanide byproducts and because it is mild enough to not reduce the aldehyde prior to imine formation.

Protocol B: HATU-Mediated Amide Coupling

Target Application: Enzyme inhibitors (e.g., mPGES-1) where a neutral, rigid linker is preferred.

  • Activation: Dissolve Carboxylic Acid (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 mins.

  • Coupling: Add 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq).

  • Reaction: Stir at RT for 2 hours.

  • Purification: The reaction mixture can often be injected directly onto a Prep-HPLC C18 column after filtration.

Purification & Characterization Standards

To ensure data integrity in biological assays, compounds must meet specific purity thresholds.

Table 1: QC Specifications for Library Compounds

ParameterSpecificationMethodRationale
Purity >95%UPLC-UV (254 nm)Prevent false positives in bioassays (PAINS).
Identity M+H ± 0.1 DaLC-MS (ESI+)Confirm successful derivatization.
Solvent <0.5% DMSONMR / GravimetricResidual DMSO can be cytotoxic in cell assays.
Stability >24h in PBSKinetic SolubilityEnsure compound survives assay incubation times.

Biological Assay Protocols (Case Study: MAO-B Inhibition)

Given the structural similarity to known Monoamine Oxidase B (MAO-B) inhibitors, this is a high-probability primary screen.

Diagram 2: Assay Logic Flow

BioAssay Compound Synthesized Derivative Incubation Incubate with hMAO-B Enzyme Compound->Incubation 10µM Screen Substrate Add Substrate (Tyramine/Amplex Red) Incubation->Substrate 30 mins @ 37°C Readout Fluorescence Detection Substrate->Readout H2O2 Generation Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for screening dihydrobenzofuran derivatives against MAO-B using a fluorometric coupled assay.

Protocol Steps:

  • Reagent Prep: Dilute compounds to 10 µM in assay buffer (100 mM Potassium Phosphate, pH 7.4).

  • Enzyme Mix: Add recombinant human MAO-B (1 U/mL). Incubate for 15 mins at 37°C.

  • Substrate Initiation: Add Amplex Red reagent + Horseradish Peroxidase + Tyramine.

  • Mechanism: MAO-B oxidizes Tyramine, producing H₂O₂. HRP uses H₂O₂ to convert Amplex Red into highly fluorescent Resorufin.

  • Validation: Use Selegiline (1 µM) as a positive control (expect >90% inhibition).

ADME/Tox Profiling

Before advancing to animal models, the "drug-likeness" must be verified.

  • LogD (pH 7.4): Target range 1.0 – 3.5. The dihydrobenzofuran core is moderately lipophilic; adding polar amides usually keeps this in the ideal range.

  • Microsomal Stability: The benzylic position (next to the nitrogen) and the 2-position of the dihydrofuran ring are metabolic "soft spots" for oxidation.

    • Mitigation: If metabolic clearance is too high, consider introducing fluorine at the 2-position or adjacent to the amine to block P450 oxidation.

References

  • Bifulco, G., et al. (2016).[1] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." European Journal of Medicinal Chemistry.

  • Azevedo, L., et al. (2023).[2] "Solvent-free synthesis of chalcogenyl-based dihydrobenzofuran derivatives and their MAO-B inhibitory potential." Journal of Molecular Structure. (Cited via NIH/PubMed context).

  • Evans, B. E., et al. (1988).[3] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. (Foundational text on "Privileged Structures").[1][4][5]

  • Nichols, D. E., et al. (1993). "2,3-Dihydrobenzofuran analogues of MDMA."[6] Journal of Medicinal Chemistry.

Sources

Application Note: Scale-Up Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a privileged pharmacophore found in various CNS-active agents, including melatonin receptor agonists and serotonin modulators. While laboratory-scale synthesis often utilizes non-scalable reductions (e.g., LiAlH4) or hazardous chloromethylation reagents (e.g., chloromethyl methyl ether), these methods are unsuitable for kilogram-scale production due to safety and cost constraints.

This application note details a robust, three-step protocol designed for scale-up. The strategy relies on Vilsmeier-Haack formylation followed by oxime formation and catalytic hydrogenation . This route is selected for its avoidance of cryogenic conditions, chromatographic purification, and stoichiometric metal hydride wastes.

Retrosynthetic Strategy

The synthesis is disconnected into three scalable unit operations:

  • C-C Bond Formation: Regioselective formylation of 2,3-dihydrobenzofuran using POCl3/DMF.

  • Nitrogen Introduction: Condensation with hydroxylamine to form a crystalline oxime intermediate.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) to the primary amine.

SynthesisRoute Start 2,3-Dihydrobenzofuran (SM) Inter1 5-Formyl-2,3-dihydrobenzofuran (Aldehyde) Start->Inter1 POCl3, DMF (Vilsmeier-Haack) Inter2 Oxime Intermediate (Crystalline Solid) Inter1->Inter2 NH2OH·HCl Na2CO3 Product 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (Target) Inter2->Product H2, Raney Ni MeOH/NH3

Figure 1: Strategic retrosynthesis emphasizing crystalline intermediates for impurity rejection.

Step 1: Vilsmeier-Haack Formylation

Objective: Regioselective synthesis of 2,3-dihydrobenzofuran-5-carbaldehyde.

Rationale & Mechanism

The 5-position of 2,3-dihydrobenzofuran is electronically activated (para to the ethereal oxygen), making it highly susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is preferred over Friedel-Crafts acylation (using dichloromethyl methyl ether/TiCl4) because it avoids heavy metal waste and utilizes cheaper reagents (DMF/POCl3).

Protocol (Scale: 1.0 mol basis)

Reagents:

Reagent Equiv. Amount Role
2,3-Dihydrobenzofuran 1.0 120.15 g Starting Material
DMF (Anhydrous) 3.0 219.3 g Reagent/Solvent
POCl3 1.2 184.0 g Electrophile Source
Water (Ice) - ~1 L Quench

| NaOH (50% aq) | - | Adjust pH | Neutralization |

Procedure:

  • Reagent Formation: Charge DMF into a reactor inerted with N2. Cool to 0–5 °C.

  • Addition: Add POCl3 dropwise over 60 minutes, maintaining internal temperature <10 °C. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier reagent (chloroiminium salt).

  • Substrate Addition: Add 2,3-dihydrobenzofuran dropwise over 45 minutes at 5–10 °C.

  • Reaction: Warm the mixture to 80 °C and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Cool the reaction mass to 20 °C. Pour the mixture slowly into crushed ice (1 kg) with vigorous stirring. Note: Hydrolysis of the intermediate iminium salt is exothermic.

  • Neutralization: Adjust pH to 6–7 using 50% NaOH or sodium acetate solution.

  • Isolation: Extract with Ethyl Acetate (3 x 500 mL) or Toluene. Wash organic layer with brine.

  • Purification: Concentrate the organic layer. The crude aldehyde can often be used directly or purified by vacuum distillation (bp ~130°C at 2 mmHg) or recrystallization from hexane/EtOAc if solid.

Critical Process Parameter (CPP): Temperature control during POCl3 addition is critical to prevent "charring" and formation of dimethylamine impurities.

Step 2: Oxime Formation

Objective: Conversion of aldehyde to crystalline oxime to reject impurities.

Rationale

Direct reductive amination of aldehydes with ammonia often leads to secondary amine dimers (Schiff base attack on the product amine). Converting the aldehyde to an oxime first prevents this side reaction. The oxime is typically a solid, allowing for a "purification by crystallization" checkpoint.

Protocol

Reagents:

Reagent Equiv. Role
5-Formyl-2,3-dihydrobenzofuran 1.0 Substrate
Hydroxylamine HCl 1.2 Reagent
Sodium Carbonate 0.6 Base

| Ethanol/Water (1:1) | 5 Vol | Solvent |

Procedure:

  • Dissolution: Dissolve the aldehyde (from Step 1) in Ethanol (2.5 Vol).

  • Reagent Prep: Dissolve Hydroxylamine HCl and Na2CO3 in Water (2.5 Vol).

  • Mixing: Add the aqueous hydroxylamine solution to the aldehyde solution at ambient temperature.

  • Reaction: Heat to 50 °C for 2 hours. Monitor by HPLC (Disappearance of aldehyde peak).

  • Workup: Cool to 0–5 °C. The oxime should precipitate.

  • Filtration: Filter the white/off-white solid. Wash with cold water to remove inorganic salts.

  • Drying: Vacuum dry at 40 °C.

Step 3: Catalytic Hydrogenation

Objective: Reduction of the oxime to the primary amine.

Rationale

Catalytic hydrogenation is the greenest reduction method (Atom Economy). Raney Nickel is chosen for its cost-effectiveness and high activity towards oximes. The presence of ammonia suppresses the formation of secondary amines by shifting the equilibrium away from imine intermediates.

Protocol

Reagents:

Reagent Loading Role
Oxime Intermediate 1.0 equiv Substrate
Raney Nickel (Active) 10 wt% Catalyst
Methanol (Sat. with NH3) 10 Vol Solvent

| Hydrogen (H2) | 5–10 bar | Reductant |

Procedure:

  • Safety Check: Ensure autoclave is grounded. Raney Nickel is pyrophoric; handle as a water slurry under argon.

  • Loading: Charge the oxime and Methanolic Ammonia (approx. 7M NH3 in MeOH) into the autoclave.

  • Catalyst Addition: Add Raney Nickel slurry.

  • Purge: Purge vessel 3x with N2, then 3x with H2.

  • Reaction: Pressurize to 5–10 bar H2. Heat to 50 °C. Stir vigorously (gas-liquid mass transfer limited).

  • Completion: Reaction is typically complete in 4–8 hours (H2 uptake ceases).

  • Filtration: Cool to RT. Vent H2. Filter catalyst through Celite under N2 atmosphere. Do not let the catalyst dry out.

  • Isolation: Concentrate the filtrate to remove MeOH and NH3.

  • Salt Formation (Optional but Recommended): Dissolve the residue in EtOAc and add HCl/EtOAc to precipitate the hydrochloride salt. This ensures long-term stability and high purity (>99%).

HydrogenationSafety Start Start Hydrogenation Check1 Inert Atmosphere? (N2 Purge) Start->Check1 Check1->Start No (Repeat Purge) Load Load Reactants & Solvent (MeOH/NH3) Check1->Load Yes CatAdd Add Raney Ni (Wet Slurry) *PYROPHORIC RISK* Load->CatAdd Pressurize Pressurize H2 (5-10 bar) Heat to 50°C CatAdd->Pressurize Monitor Monitor H2 Uptake Pressurize->Monitor End Filter & Isolate Monitor->End

Figure 2: Operational workflow for safe catalytic hydrogenation with pyrophoric catalysts.

Analytical Specifications & Quality Control

For the final hydrochloride salt: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan HCl .

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.30 (br s, 3H, NH3+),

    • δ 7.30 (s, 1H, Ar-H, H-4),

    • δ 7.15 (d, J=8.0 Hz, 1H, Ar-H, H-6),

    • δ 6.75 (d, J=8.0 Hz, 1H, Ar-H, H-7),

    • δ 4.55 (t, J=8.5 Hz, 2H, O-CH2),

    • δ 3.90 (q, 2H, Ar-CH2-N),

    • δ 3.20 (t, J=8.5 Hz, 2H, Ar-CH2).

  • HPLC Purity: >98.5% (Area %).

  • Residual Solvents: MeOH < 3000 ppm, Toluene < 890 ppm (ICH Q3C limits).

References

  • Vilsmeier-Haack Reaction Mechanism & Scale-up

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
    • Source:

  • Synthesis of 2,3-Dihydrobenzofurans

    • Synthesis of 2,3-Dihydrobenzofuran Deriv
    • Source:

  • Reductive Amination & Oxime Reduction Safety

    • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones. Journal of Organic Chemistry.

    • Source:

  • Raney Nickel Handling & Hydrogenation

    • Guidelines for the Safe Handling of Raney Nickel.
    • Source:

Sources

protecting group strategies for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Executive Summary & Strategic Analysis

The 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, appearing frequently in Histamine H3 receptor antagonists, kinase inhibitors, and GPCR ligands. The presence of the primary benzylic amine at position 5 presents a specific synthetic challenge: it is highly nucleophilic and prone to bis-alkylation or acylation during core diversification. Furthermore, the para-oxygenation pattern (relative to the bridgehead) renders the aromatic ring electron-rich, requiring careful selection of deprotection conditions to avoid oxidation or electrophilic aromatic substitution side reactions.

This guide details three validated protection strategies—Boc (Acid-labile) , Cbz (Hydrogenolysis-labile) , and Fmoc (Base-labile) . Each protocol is engineered to ensure the integrity of the dihydrobenzofuran core while providing orthogonality for multi-step synthesis.

Strategic Selection Matrix
FeatureBoc Strategy Cbz Strategy Fmoc Strategy
Reagent



Conditions Mild Base (TEA/NaOH)Schotten-BaumannMild Base (

)
Deprotection Acid (TFA or HCl)

Base (Piperidine)
Core Stability High. Core is acid stable.High. Dihydro ring resists reduction.High. Core is base stable.
Best For General synthesis; robust intermediates.Orthogonality to acid-sensitive groups.Solid-phase synthesis; acid/reduction sensitivity.

Decision Framework (Flowchart)

The following decision tree aids in selecting the optimal protecting group based on downstream chemical compatibility.

PG_Selection Figure 1: Strategic decision tree for selecting amine protecting groups based on downstream reaction conditions. Start Start: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Q1 Does downstream chemistry involve strong nucleophiles or bases (e.g., LiAlH4, Grignards)? Start->Q1 Boc_Route Select Boc Protection (Stable to Base/Nucleophiles) Q1->Boc_Route Yes Q2 Does downstream chemistry involve strong acids (e.g., Friedel-Crafts)? Q1->Q2 No Cbz_Route Select Cbz Protection (Stable to Acid) Q2->Cbz_Route Yes Fmoc_Route Select Fmoc Protection (Labile to Base, Stable to Acid) Q2->Fmoc_Route No (Orthogonal Req.)

Detailed Experimental Protocols

Protocol A: tert-Butoxycarbonyl (Boc) Protection

Best for: General stability against basic conditions and nucleophilic reagents.[1]

Mechanism & Causality: The reaction uses Di-tert-butyl dicarbonate (


) in the presence of a base.[2] The base neutralizes the ammonium salt of the starting material (if present) and scavenges protons, driving the equilibrium forward. The dihydrobenzofuran oxygen acts as an electron donor, making the benzylic amine highly nucleophilic and ensuring rapid reaction kinetics.

Materials:

  • 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the amine in 5 mL of DCM at

    
     (ice bath).
    
  • Addition: Add TEA (1.5 mmol) followed by the slow, dropwise addition of

    
     (1.1 mmol) dissolved in minimal DCM.
    
    • Critical Check: Evolution of

      
       gas may occur; ensure proper venting.
      
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Product

    
    ).
    
  • Workup: Wash the organic layer with 1M citric acid (to remove unreacted amine/TEA), followed by saturated

    
     and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Deprotection (Standard): Dissolve the Boc-protected intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM). Stir for 1 hour. Concentrate and neutralize with

    
     to recover the free amine.
    
    • Note: The electron-rich nature of the dihydrobenzofuran ring stabilizes the molecule against TFA-induced decomposition, unlike more sensitive electron-rich aromatics (e.g., indoles) which might polymerize.

Protocol B: Benzyloxycarbonyl (Cbz) Protection

Best for: Orthogonality to acid-labile groups (e.g., t-butyl esters) and stability during acidic workups.

Mechanism & Causality: Benzyl chloroformate (Cbz-Cl) is highly electrophilic. Schotten-Baumann conditions (biphasic aqueous/organic with inorganic base) are preferred to prevent the formation of HCl gas and to efficiently scavenge the acid byproduct, preventing amine salt formation which would halt the reaction.

Materials:

  • 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • 
     (2.5 equiv)
    
  • Water / 1,4-Dioxane (1:1 mixture)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the amine in 5 mL of 1,4-dioxane/water (1:1). Add

    
     (2.5 mmol). Cool to 
    
    
    
    .
  • Addition: Add Cbz-Cl (1.2 mmol) dropwise over 10 minutes.

    • Caution: Cbz-Cl is lachrymatory. Handle in a fume hood.

  • Reaction: Stir vigorously at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Workup: Dilute with EtOAc. Separate layers. Wash organic layer with 1M HCl (carefully), water, and brine.

  • Deprotection (Hydrogenolysis):

    • Dissolve Cbz-protected compound in MeOH.[3]

    • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

    • Stir under

      
       atmosphere (balloon pressure) for 2–6 hours.
      
    • Self-Validating Step: The 2,3-dihydrobenzofuran ring is already reduced at the furan double bond. Standard hydrogenolysis conditions (1 atm, RT) will not reduce the benzene ring, ensuring the core scaffold remains intact while the Cbz group is cleaved cleanly to toluene and

      
      .
      
Protocol C: Fluorenylmethoxycarbonyl (Fmoc) Protection

Best for: Base-labile strategy, often used in solid-phase synthesis or when the molecule contains acid-sensitive moieties.

Materials:

  • 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Acetone / Water (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve amine (1.0 mmol) and

    
     (2.0 mmol) in Acetone/Water (10 mL, 1:1).
    
  • Addition: Add Fmoc-OSu (1.1 mmol) slowly. The suspension will clarify as the reaction proceeds.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Acidify carefully to pH 4 with 1M HCl (Fmoc is stable to dilute acid). Extract with EtOAc.[4]

  • Deprotection: Treat with 20% Piperidine in DMF for 30 minutes.

    • Note: The dibenzofulvene byproduct is reactive; ensure efficient washing (ether precipitation) or scavenging if performing solution-phase synthesis.

Quantitative Comparison & Troubleshooting

ParameterBoc-ProtectedCbz-ProtectedFmoc-Protected
Yield (Typical) >90%85-90%80-85%
NMR Characteristic s, 9H, ~1.4 ppms, 2H, ~5.1 ppm (Benzylic)d, 2H, ~4.4 ppm (Fmoc

)
Solubility High in organic solventsModerate (aromatic stacking)Low in Hexanes, High in DMF
Risk Factor Acidic deprotection may cleave sensitive side chains.Hydrogenolysis requires catalyst filtration (fire hazard).Piperidine adducts can be difficult to remove.

Troubleshooting the Dihydrobenzofuran Core:

  • Oxidation Risk: The C2 and C3 positions of the dihydrofuran ring are susceptible to radical oxidation if left in solution with oxidants for extended periods. Store intermediates under inert atmosphere (Nitrogen/Argon).

  • Rotamers: In

    
     NMR, carbamate protection of benzylic amines often results in rotamers (broad peaks or split signals). Perform NMR at elevated temperature (
    
    
    
    ) to coalesce peaks for verification.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Sun, M.; et al. "Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency."[5][6] Journal of Medicinal Chemistry, 2005 , 48(20), 6482–6490.[5][6] [6]

  • BenchChem. "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group." BenchChem Application Notes, 2025 .

  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature." Tetrahedron, 2002 , 58(14), 2701–2724.

  • Organic Chemistry Portal. "Protecting Groups: Boc, Cbz, Fmoc."

Sources

Application Note: Functionalization Strategies for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1]

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (CAS: 1003864-75-6) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it serves as a conformationally restricted bioisostere of benzylamine and phenethylamine, motifs ubiquitous in neurotransmitter modulators (dopamine/serotonin receptors) and kinase inhibitors.[1]

Unlike the planar benzofuran, the 2,3-dihydro core possesses a "pucker" in the fused tetrahydrofuran ring, offering distinct vectors for hydrophobic interactions within protein binding pockets.[1] This guide provides validated protocols for derivatizing the primary amine handle while maintaining the integrity of the electron-rich dihydrobenzofuran core.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic environment of the substrate.

FeaturePropertySynthetic Implication
Primary Amine High Nucleophilicity (

)
Excellent substrate for acylation and alkylation.[1] Prone to forming carbamates with atmospheric

.
C5 Position Para to OxygenThe amine is attached to the phenyl ring at a position activated by the ether oxygen.
Dihydrofuran Ring Electron-Rich EtherCritical Caution: Susceptible to oxidation to benzofuran under forcing oxidative conditions (e.g., DDQ, high-temp Pd/C).[1] Acid sensitive at high temperatures (ring opening).
Solubility ModerateFree base is soluble in DCM, MeOH, EtOAc.[1] HCl salt requires polar solvents (DMSO, DMF, Water).[1]

Strategic Functionalization Workflow

The following diagram outlines the decision logic for functionalizing the amine handle based on the desired target class.

FunctionalizationWorkflow Start 5-(Aminomethyl)- 2,3-dihydrobenzo[b]furan Amide Amide Coupling (Peptidomimetics) Start->Amide R-COOH + HATU/DIPEA RedAm Reductive Amination (Secondary Amines) Start->RedAm R-CHO + NaBH(OAc)3 Sulf Sulfonylation (Sulfonamides) Start->Sulf R-SO2Cl + TEA Urea Urea/Carbamate (H-Bond Donors) Start->Urea R-NCO or Triphosgene HATU Protocol A: HATU/DMF Amide->HATU T3P Protocol B: T3P/EtOAc (Scale) Amide->T3P STAB Protocol C: STAB/DCE RedAm->STAB

Figure 1: Divergent synthesis pathways for the 5-aminomethyl scaffold.[1] Colors indicate distinct reaction classes.

Validated Experimental Protocols

Module A: Amide Bond Formation (The "Workhorse" Reaction)

Context: The primary amine is sterically unencumbered, making it highly reactive. However, the electron-rich nature of the ring can lead to side reactions if highly electrophilic activating agents (like acid chlorides) are used without temperature control.

Protocol A1: HATU-Mediated Coupling (High-Throughput/Library Scale)

Best for: Precious acids, sterically hindered partners, or parallel synthesis.[1]

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing racemization of chiral acids.

  • Addition: Add 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 equiv). If using the HCl salt, ensure DIPEA is increased to 4.0 equiv total.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[][3]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol A2: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up >1g)

Best for: Scalability, easy workup (water-soluble byproducts).[1]

  • Mix: Charge flask with Acid (1.0 equiv), Amine (1.1 equiv), and EtOAc (5–10 volumes).

  • Base: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.

  • Coupling Agent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir overnight.

  • Workup: Wash organic layer with water, 1M HCl (careful with acid sensitivity—keep contact time short), and brine. Evaporate solvent.[][4]

Module B: Reductive Amination (Secondary Amine Synthesis)

Context: Direct alkylation with alkyl halides is discouraged due to over-alkylation (quaternary salt formation). Reductive amination is the gold standard here.

Protocol B1: Sodium Triacetoxyborohydride (STAB) Method

Why STAB? Unlike


, STAB is mild and will not reduce aldehydes/ketones to alcohols faster than the imine formation. It avoids the toxicity of Cyanoborohydride.
  • Imine Formation:

    • Dissolve 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (1.0 equiv) and the Aldehyde/Ketone (1.0–1.2 equiv) in DCE (1,2-Dichloroethane) or THF.

    • Optional: Add

      
       or Molecular Sieves (4Å) to sequester water and drive imine formation. Stir 1–2 hours.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 equiv).[1]
      
    • Catalyst: If the reaction is sluggish (common with ketones), add Acetic Acid (1.0 equiv).

  • Time: Stir at RT for 4–16 hours.

  • Quench: Add saturated

    
     solution carefully (gas evolution).
    
  • Extraction: Extract with DCM.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges are highly recommended to capture the basic amine product and wash away non-basic impurities. Elute with

    
     in MeOH.
    
Module C: Sulfonylation & Urea Synthesis[1]
Protocol C1: Sulfonamide Formation
  • Solvent: DCM (anhydrous).

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv).

  • Reagent: Add Sulfonyl Chloride (1.1 equiv) at 0°C.

  • Note: The dihydrobenzofuran ring is electron-rich. If using highly reactive sulfonyl chlorides (e.g., triflyl chloride), keep at 0°C to prevent Friedel-Crafts side reactions on the aromatic ring.[1]

Troubleshooting & Critical Control Points

Stability of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran ring is generally stable, but two specific risks exist:

  • Oxidation: Exposure to strong oxidants (DDQ, NBS,

    
    ) can aromatize the ring to Benzofuran.
    
    • Detection: Check NMR.[3][4][5][6] The dihydro protons (triplets at ~3.2 and ~4.5 ppm) will disappear, replaced by aromatic protons.

  • Acid Lability: While stable to mild acid (acetic acid, dilute HCl), boiling in strong mineral acids (HBr, conc.[1]

    
    ) can cleave the cyclic ether.
    
Decision Tree for Reagent Selection

ReagentSelection Problem Coupling Challenge? Steric Steric Hindrance (Bulky Acid) Problem->Steric Scale Scale Up (>5 grams) Problem->Scale AcidSens Acid Sensitive Substrate Problem->AcidSens Sol1 Use HATU or COMU + DIPEA Steric->Sol1 Sol2 Use T3P in EtOAc (Easy Workup) Scale->Sol2 Sol3 Use EDC/HOBt Avoid Acid Chlorides AcidSens->Sol3

Figure 2: Reagent selection logic based on experimental constraints.[1]

Analytical Data Reference (Typical Signals)

When characterizing the functionalized product, look for these diagnostic NMR signals to confirm the integrity of the dihydrobenzofuran core:

  • Ether protons (

    
    ):  Triplet (
    
    
    
    ) around 4.5 – 4.6 ppm .[1]
  • Benzylic protons (

    
    ):  Triplet (
    
    
    
    ) around 3.1 – 3.2 ppm .[1]
  • Aminomethyl protons (

    
    ):  Singlet or doublet (depending on substitution) around 3.7 – 3.9 ppm .[1]
    

References

  • General Dihydrobenzofuran Synthesis & Reactivity

    • L. Wu, et al. "Rh(III)-catalyzed C-H activation...[1][7] construction of dihydrobenzofurans." Org.[][7][8] Lett., 2021, 23, 3844-3849.[1][7] [1]

  • Reductive Amination Protocols (Benzylamine Specific)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org. Chem., 1996, 61, 3849-3862.[1]

  • Amide Coupling (T3P & HATU)

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Org.[][7][8] Process Res. Dev., 2016, 20, 140-177.[1]

  • Medicinal Chemistry of Benzofurans

    • Khanam, H., et al. "Bioactive Benzofuran derivatives: A review."[1][9] Eur. J. Med.[9] Chem., 2015, 97, 483-504.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (hereafter 5-AM-DHBF ) presents specific regiochemical and stability challenges. This scaffold is a critical pharmacophore in melatonin receptor agonists (e.g., Ramelteon analogs) and adrenergic receptor antagonists.

The primary difficulty lies in selectively functionalizing the C5 position without affecting the C7 position (ortho to oxygen) or cleaving the dihydrofuran ring (an aryl-alkyl ether sensitive to strong Lewis acids).

Synthetic Decision Matrix

Before beginning, select your route based on available reagents and safety constraints.

RouteSelection Start Starting Material: 2,3-Dihydrobenzo[b]furan RouteA Route A: Formylation (Vilsmeier-Haack) Start->RouteA Recommended RouteB Route B: Chloromethylation (Blanc Reaction) Start->RouteB Not Recommended RouteC Route C: Cyano-Reduction (Sandmeyer/Rosenmund) Start->RouteC If 5-Br precursor available StepA1 Intermediate: 5-Formyl-2,3-dihydrobenzofuran RouteA->StepA1 StepB1 Intermediate: 5-Chloromethyl-2,3-dihydrobenzofuran RouteB->StepB1 RiskB CRITICAL RISK: Bis-alkylation & Carcinogens RouteB->RiskB Target Target: 5-AM-DHBF RouteC->Target Reduction (LiAlH4) StepA2 Reductive Amination (NH4OAc / NaBH3CN) StepA1->StepA2 StepA2->Target StepB2 Gabriel Synthesis / Azide StepB1->StepB2 StepB2->Target

Figure 1: Synthetic Route Decision Tree. Route A is the industry standard due to safety and selectivity.

Module 1: Regioselective Formylation (Vilsmeier-Haack)

The most robust entry point is the introduction of a formyl group at C5 using the Vilsmeier-Haack reaction .

The Protocol
  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[1]
    
  • Solvent: DMF (acts as both reagent and solvent) or 1,2-dichloroethane.

  • Temperature:

    
    .
    
Troubleshooting Guide: Formylation

Q1: I am observing a mixture of regioisomers (C5 and C7). How do I improve C5 selectivity?

  • Root Cause: While the C5 position is electronically favored (para to the ether oxygen), high temperatures or rapid addition of reagents can promote thermodynamic equilibration or kinetic attack at the sterically accessible C7 position.

  • Solution:

    • Pre-form the Vilsmeier Reagent: Do not mix all three components simultaneously. Add

      
       to DMF at 
      
      
      
      and stir for 30 minutes to form the chloroiminium salt before adding the substrate.
    • Temperature Control: Keep the addition of the substrate at

      
      . Only heat to 
      
      
      
      after the addition is complete to drive the reaction.
    • Steric Argument: The C5 position is less sterically hindered than C7 (which is flanked by the furan ring methylene). Lower temperatures favor the kinetically controlled C5 product.

Q2: The reaction mixture turned into a black tar/polymer.

  • Root Cause: Thermal decomposition of the dihydrobenzofuran ring or polymerization of the intermediate.

    
     generates HCl, and at high temperatures (
    
    
    
    ), this can cleave the cyclic ether.
  • Solution:

    • Strictly limit temperature to

      
      .
      
    • Use 1,2-dichloroethane (DCE) as a co-solvent to dilute the reaction and manage exotherms.

Q3: Low yield during the hydrolysis step (quenching).

  • Root Cause: The intermediate iminium salt is stable. Incomplete hydrolysis leaves the intermediate in the aqueous phase.

  • Solution:

    • Pour the reaction mixture into ice-cold Sodium Acetate (aq) or saturated

      
      , not just water. The buffer helps control pH and drives the hydrolysis of the iminium species to the aldehyde without degrading the ether.
      

Module 2: Conversion to Amine (Reductive Amination)

Converting the aldehyde to the primary amine requires care to avoid dimerization (formation of secondary amines).

Comparison of Methods
MethodReagentsProsCons
A. Reductive Amination

,

One-pot, fast.Risk of dimerization (secondary amine).
B. Oxime Reduction 1.

2.

or

High purity, no dimers.Two steps.
C. Leuckart Reaction Formamide / Formic AcidRobust.Harsh conditions (high temp) may degrade core.
Troubleshooting Guide: Amination

Q4: I am isolating significant amounts of the secondary amine dimer.

  • Mechanism: The product primary amine is more nucleophilic than ammonia; it reacts with the aldehyde to form an imine, which is then reduced.

  • Solution:

    • Switch to Method B (Oxime Route): This completely eliminates dimerization because the N-O bond prevents the amine from reacting with the aldehyde until the reduction step.

    • If using Method A: Use a massive excess of Ammonium Acetate (

      
       equivalents) relative to the aldehyde. Use a weaker reducing agent like Sodium Triacetoxyborohydride (
      
      
      
      ) which is less likely to reduce the intermediate imine rapidly compared to the aldehyde-ammonia complex.

Q5: The dihydrofuran ring opened during hydrogenation of the oxime.

  • Root Cause: Hydrogenolysis of benzyl ethers (which the dihydrobenzofuran technically mimics) can occur under high pressure

    
     with Pd/C, especially in acidic media.
    
  • Solution:

    • Avoid Acid: Do not use

      
       for the hydrogenation. Use neutral methanol or basic conditions (
      
      
      
      ).
    • Alternative Reductant: Use Raney Nickel at atmospheric pressure, or chemical reduction using Zn dust in Acetic Acid (mild enough to preserve the ring).

Module 3: Stability & Storage

Q6: The final amine turns brown/red upon storage.

  • Root Cause: Primary benzylic amines are susceptible to air oxidation, forming imines or oxidative coupling products. The electron-rich benzofuran ring accelerates this.

  • Solution:

    • Salt Formation: Never store as the free base. Convert immediately to the Hydrochloride (HCl) or Fumarate salt.

    • Protocol: Dissolve free base in

      
      , add 
      
      
      
      in
      
      
      dropwise. Filter the white precipitate.
    • Storage: Store the salt at

      
       under Argon.
      

Visualizing the Regioselectivity Mechanism

Understanding the electronic bias is crucial for troubleshooting the formylation step.

Mechanism Core 2,3-Dihydrobenzofuran (Electron Rich) Transition Transition State Core->Transition Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->Transition C5_Path Path A: C5 Attack (Para to Oxygen) Transition->C5_Path Favored (Kinetic) C7_Path Path B: C7 Attack (Ortho to Oxygen) Transition->C7_Path Disfavored ResultC5 Major Product (Less Steric Hindrance) C5_Path->ResultC5 ResultC7 Minor Product (Steric Clash with Ring) C7_Path->ResultC7

Figure 2: Regioselectivity logic. The C5 position is favored due to the "para" directing effect of the oxygen and lower steric hindrance compared to C7.

References

  • Vilsmeier-Haack Reaction Overview

    • Title: The Vilsmeier-Haack Reaction.[1][2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Dihydrobenzofuran Derivatives

    • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cycliz
    • Source: PMC (NIH).
    • URL:[Link]

  • Reduction of Nitriles/Oximes

    • Title: Reduction of Nitriles to Amines.[4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link][4]

  • Relevant Patent Literature (Analogous Chemistry)

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The Vilsmeier reagent is corrosive and water-reactive.

Sources

Technical Support Center: Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. We will explore the most common synthetic routes, address potential pitfalls, and answer frequently asked questions encountered in the field.

Section 1: Overview of Synthetic Strategies

The synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan typically proceeds through one of two primary strategies, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Halomethyl Intermediate & Nucleophilic Substitution: This classic approach involves first installing a reactive "handle," such as a bromomethyl or chloromethyl group, onto the 2,3-dihydrobenzofuran core. This is followed by a nucleophilic substitution with a protected or direct source of ammonia. The Gabriel synthesis is a highly reliable method within this category.[1][2]

  • Route B: Reductive Amination: This strategy begins with the corresponding aldehyde, 2,3-dihydrobenzofuran-5-carbaldehyde. The aldehyde is condensed with an amine source to form an imine, which is then reduced in situ to the desired amine.[3][4][5]

The following diagram illustrates the decision-making process for selecting a synthetic route.

Synthetic_Routes Start Starting Material? Aldehyde 2,3-Dihydrobenzofuran- 5-carbaldehyde Start->Aldehyde Available DHBF 2,3-Dihydrobenzofuran Start->DHBF Available RouteB Route B: Reductive Amination Aldehyde->RouteB RouteA Route A: Halogenation then Amination DHBF->RouteA Direct functionalization pathway StepA1 Step 1: Friedel-Crafts Acylation or Vilsmeier-Haack DHBF->StepA1 If 5-substituted precursor needed StepA2 Step 2: Halogenation (e.g., NBS/AIBN) RouteA->StepA2 StepB1 One-Pot Reaction: Imine Formation & Reduction RouteB->StepB1 StepA1->Aldehyde StepA3 Step 3: Amination (e.g., Gabriel Synthesis) StepA2->StepA3 Product 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan StepA3->Product StepB1->Product

Caption: Decision workflow for synthesizing the target compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield During Bromination to Form 5-(Bromomethyl)-2,3-dihydrobenzo[b]furan

Question: I am attempting to synthesize the 5-(bromomethyl) intermediate from 5-methyl-2,3-dihydrobenzofuran using N-bromosuccinimide (NBS) and a radical initiator, but my yields are consistently low (<40%), and I see multiple spots on my TLC plate. What is going wrong?

Answer: This is a common challenge in benzylic bromination. The low yield and multiple byproducts suggest that the reaction conditions are not optimal, leading to side reactions. Let's break down the causality and solutions.

Underlying Causality: Benzylic bromination is a free radical chain reaction. The key is to generate the benzylic radical selectively and have it react with a bromine source. Issues arise from:

  • Competing Reactions: Over-bromination (dibromination) can occur if the concentration of bromine radicals is too high or the reaction is run for too long. Aromatic bromination can also compete if reaction conditions are not strictly non-polar and anhydrous.

  • Initiator Decomposition: The radical initiator (like AIBN or benzoyl peroxide) has a specific temperature-dependent half-life. If the temperature is too low, initiation is inefficient. If it's too high, the initiator decomposes too quickly, leading to a burst of radicals that encourages side reactions.

  • Degradation: The dihydrobenzofuran ring can be sensitive to harsh conditions.

Troubleshooting Protocol & Solutions:

  • Reagent Purity and Setup:

    • Recrystallize NBS: Commercial NBS can contain bromine and succinimide, which interfere with the reaction. Recrystallize it from water and dry it thoroughly under vacuum before use.

    • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. These solvents disfavor ionic side reactions. Ensure the solvent is anhydrous.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Control of Radical Initiation:

    • Initiator Addition: Instead of adding all the AIBN at once, add it in portions over the course of the reaction. This maintains a low, steady concentration of radicals, favoring the desired mono-bromination.

    • Temperature Control: For an AIBN/CCl₄ system, a reflux temperature (around 77°C) is typically effective. Ensure consistent and stable heating.

    • Photo-initiation: As an alternative to a chemical initiator, use a broad-spectrum sunlamp or a tungsten lamp to initiate the reaction. This can provide more gentle and controlled initiation.

  • Work-up Procedure:

    • After the reaction, quench it by cooling it down.

    • Filter off the succinimide byproduct while the solution is cold.

    • Wash the organic phase with a mild reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by brine.

Data Summary: Recommended Conditions

ParameterRecommended ConditionRationale
Solvent Carbon Tetrachloride (CCl₄) or CyclohexaneNon-polar, anhydrous; prevents ionic side reactions.
Brominating Agent Recrystallized N-Bromosuccinimide (NBS)High purity prevents side reactions.
Initiator AIBN or Benzoyl PeroxidePortion-wise addition for controlled radical concentration.
Temperature Reflux (~77°C for CCl₄)Optimal for AIBN decomposition and reaction rate.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of starting material and intermediates.
Issue 2: Over-alkylation and Low Yields in the Amination Step

Question: I've successfully made my 5-(bromomethyl) intermediate. However, when I react it with aqueous ammonia to get the primary amine, I get a mixture of primary, secondary, and even tertiary amines, making purification a nightmare. How can I selectively synthesize the primary amine?

Answer: This is a classic problem of amine alkylation. The product, a primary amine, is more nucleophilic than the ammonia you started with. This means it will readily react with another molecule of your bromomethyl intermediate, leading to over-alkylation. The solution is to use a nitrogen nucleophile that is "protected" to prevent this. The Gabriel synthesis is the gold-standard method for this transformation.[1][2][6]

Causality & Solution: The Gabriel Phthalimide Synthesis

The Gabriel synthesis uses potassium phthalimide as an ammonia surrogate.[2] Here's why it works:

  • SN2 Reaction: The phthalimide anion is an excellent nucleophile that attacks the 5-(bromomethyl)-2,3-dihydrobenzo[b]furan in a clean SN2 reaction.

  • Prevention of Over-alkylation: Once the N-alkylation has occurred, the nitrogen's lone pair is delocalized by the two adjacent carbonyl groups. This makes the nitrogen non-nucleophilic and completely prevents any further alkylation.[1]

  • Deprotection: The final primary amine is liberated in a separate step, typically by reacting the N-alkylated phthalimide with hydrazine (The Ing-Manske procedure).[1][2]

Gabriel_Synthesis cluster_step1 Step 1: SN2 Alkylation cluster_step2 Step 2: Deprotection K_Phthalimide Potassium Phthalimide N_Alkyl_Phthalimide N-Alkylated Phthalimide (Stable Intermediate) K_Phthalimide->N_Alkyl_Phthalimide Bromomethyl_DHBF 5-(Bromomethyl)-2,3- dihydrobenzo[b]furan Bromomethyl_DHBF->N_Alkyl_Phthalimide S_N2 Attack Hydrazine Hydrazine (N2H4) Final_Amine Target Primary Amine N_Alkyl_Phthalimide->Final_Amine Hydrazinolysis Hydrazine->Final_Amine Phthalhydrazide Phthalhydrazide (Precipitate)

Caption: Workflow for the Gabriel Synthesis of primary amines.

Experimental Protocol: Gabriel Synthesis

  • Alkylation:

    • In a round-bottom flask under N₂, dissolve 5-(bromomethyl)-2,3-dihydrobenzo[b]furan (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting halide is consumed.

    • Cool the reaction mixture, pour it into ice water, and collect the precipitated N-alkylated phthalimide intermediate by filtration. Wash the solid with water and dry.

  • Hydrazinolysis (Deprotection):

    • Suspend the dried intermediate in ethanol or methanol.

    • Add hydrazine monohydrate (1.5 - 2.0 eq) to the suspension.

    • Reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the mixture to room temperature. Acidify with dilute HCl to protonate the product amine and dissolve it in the aqueous layer.

    • Filter off the phthalhydrazide precipitate.

    • Make the filtrate basic with NaOH or Na₂CO₃ to deprotonate the amine, which may precipitate or can be extracted with a solvent like dichloromethane or ethyl acetate.

    • Dry the organic extracts, concentrate, and purify the final product by chromatography or crystallization.

Issue 3: Byproducts in Reductive Amination

Question: I am trying a one-pot reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde with ammonia and sodium cyanoborohydride (NaBH₃CN), but I am getting a significant amount of the corresponding alcohol (from aldehyde reduction) and some secondary amine. How can I improve the selectivity?

Answer: This issue points to a mismatch in the relative rates of imine formation, imine reduction, and aldehyde reduction. The choice of reducing agent and pH are critical for success in reductive amination.[4][5][7]

Underlying Causality:

  • Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde to an alcohol before it has a chance to form an imine.

  • Imine Formation: Imine formation is typically acid-catalyzed and requires the removal of water. The reaction is reversible. Optimal pH is usually between 6 and 7.

  • Secondary Amine Formation: The primary amine product can react with another molecule of the aldehyde to form a secondary imine, which is then reduced to the secondary amine byproduct.

Solution: pH Control and a Selective Reducing Agent The key is to use a reducing agent that is more reactive towards the protonated imine intermediate than the neutral carbonyl group.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is stable at neutral pH but rapidly reduces iminium ions, which are formed under weakly acidic conditions. It is much less reactive towards aldehydes and ketones at this pH.[4][7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often a superior choice. It is a milder and less toxic reducing agent that is particularly effective for reductive aminations. It does not require strict pH control and the acetic acid byproduct can help catalyze imine formation.

Reductive_Amination Reductive Amination Mechanism Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine) Aldehyde->Imine + NH3 - H2O Side_Product R-CH2-OH (Alcohol Byproduct) Aldehyde->Side_Product Direct Reduction (undesirable) Amine NH3 Iminium [R-CH=NH2]+ (Iminium Ion) Imine->Iminium + H+ Product R-CH2-NH2 (Primary Amine) Iminium->Product Reduction Reducer [H-] Reducer->Aldehyde Reducer->Iminium

Caption: Key steps in reductive amination, highlighting the desired pathway.

Experimental Protocol: Reductive Amination with NaBH(OAc)₃

  • In a flask, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.

  • Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better overall: the Gabriel synthesis or reductive amination?

A1: There is no single "better" route; the best choice depends on your specific circumstances. Here is a comparison to guide your decision:

FeatureGabriel Synthesis RouteReductive Amination Route
Starting Material 5-Alkyl-2,3-dihydrobenzofuran2,3-Dihydrobenzofuran-5-carbaldehyde
Selectivity Excellent for primary amines.[1][2]Can be tailored for 1°, 2°, or 3° amines. Risk of byproducts if not optimized.[4][5]
Number of Steps Multi-step (halogenation, alkylation, deprotection).Often a one-pot procedure.[3]
Reagent Toxicity Uses hydrazine, which is highly toxic.NaBH(OAc)₃ is preferred over the more toxic NaBH₃CN.
Overall Yield Can be high and reliable if each step is optimized.Can be very high, but sensitive to reaction conditions.
Recommendation Excellent for reliably producing clean primary amine on a lab scale.Highly efficient for rapid synthesis if the aldehyde is available. More versatile for library synthesis.

Q2: How do I confirm the structure and purity of my final product, 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan?

A2: A combination of standard analytical techniques is essential for full characterization:

  • ¹H NMR (Proton NMR): Look for the characteristic signals:

    • A singlet for the benzylic CH₂-NH₂ protons, typically around 3.8-4.0 ppm.

    • Triplets for the two CH₂ groups of the dihydrofuran ring, usually around 3.2 ppm and 4.5 ppm.

    • Signals in the aromatic region (6.7-7.2 ppm) corresponding to the three protons on the benzene ring.

  • ¹³C NMR (Carbon NMR): Confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Verify the molecular weight of your compound. High-resolution MS (HRMS) can confirm the elemental composition.

  • HPLC/LC-MS: Assess the purity of the sample and identify any potential impurities.

Q3: What are the most critical safety precautions I should take during this synthesis?

A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for every chemical used. Key hazards include:

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with gloves and safety glasses.

  • Hydrazine (N₂H₄): Highly toxic, corrosive, and a suspected carcinogen. Use only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Potassium Hydride (KH) / Sodium Hydride (NaH): If used to deprotonate phthalimide, these are highly reactive with water and can ignite. Handle under an inert atmosphere.

  • Solvents: Dichloromethane and carbon tetrachloride are hazardous. Minimize exposure and handle in a fume hood.

References

  • The Gabriel Synthesis - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). National Institutes of Health. [Link]

  • Gabriel Synthesis (Gabriel Phthalimide Synthesis) - Mechanism. (2021). YouTube. [Link]

  • Gabriel synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. (2018). Semantic Scholar. [Link]

  • A novel synthesis of 5-amino-2,3- or 5- imino-2,5-dihydrofurans. (n.d.). RSC Publishing. [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.).
  • US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives. (n.d.).
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (n.d.). PubMed. [Link]

  • (PDF) Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020). ResearchGate. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health. [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health. [Link]

Sources

purification techniques for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-5AM-DHBF-001 Subject: Purification, Isolation, and Troubleshooting Protocols

Technical Overview & Physicochemical Profile

Welcome to the technical support hub for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (CAS: 55745-74-9). This guide treats the molecule not just as a product, but as a dynamic chemical system.

To purify this compound effectively, you must understand its dual nature:

  • The Core (Lipophilic): The 2,3-dihydrobenzo[b]furan ring is electron-rich and moderately lipophilic.

  • The Handle (Basic/Polar): The aminomethyl group is a primary benzylamine type. It is strongly basic (pKa

    
     9.3–9.5) and prone to hydrogen bonding with silanols.
    

Common Impurities:

  • Dimerization: Secondary amines formed during reductive amination/nitrile reduction.

  • Carbamates: Reaction with atmospheric CO

    
     (appearing as a white crust).
    
  • Metal Residues: Leached Pd or Ni from hydrogenation steps.

Primary Purification: Acid-Base Extraction

The "Workhorse" Method Before attempting chromatography, exploit the basicity of the amine. This method removes non-basic impurities (unreacted starting materials like nitriles or aldehydes) and neutral byproducts.

Workflow Diagram: pH-Switch Logic

The following diagram illustrates the critical pH toggle required to isolate the free base.

ExtractionLogic Start Crude Reaction Mixture (Organic Solvent) AcidWash ADD ACID (1M HCl) Target pH < 2 Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgPhase1 Organic Phase (Contains Neutrals/Acids) DISCARD PhaseSep1->OrgPhase1 AqPhase1 Aqueous Phase (Contains Product as Salt) PhaseSep1->AqPhase1 BaseWash ADD BASE (NaOH/KOH) Target pH > 12 AqPhase1->BaseWash Protonation locks amine in water Extract Extract with DCM or EtOAc BaseWash->Extract Deprotonation releases amine to organic FinalOrg Organic Phase (Contains Free Base Amine) Extract->FinalOrg FinalAq Aqueous Phase (Waste) Extract->FinalAq

Caption: Logic flow for isolating the amine by toggling between ionized (water-soluble) and non-ionized (organic-soluble) states.

Troubleshooting the Extraction
Symptom Root Cause Corrective Action
Low Recovery pH not high enough during basification.The amine is a benzylamine type.[1] Ensure pH is >12 to fully suppress ionization. Use 2M NaOH rather than bicarbonate.
Emulsions Surfactant behavior of the amine salt.Add Isopropanol (IPA) (5-10%) to the organic extraction solvent. If using DCM, filter the emulsion through a pad of Celite.
"Oiling Out" Product is insoluble in water but not fully partitioning.Saturate the aqueous phase with NaCl (brine) during the final extraction to force the organic amine out (Salting-out effect).

Refining: Flash Chromatography

The "Tailing" Issue Primary amines interact strongly with the acidic silanol groups (


) on silica gel, causing severe tailing (streaking) and poor separation.
Optimized Mobile Phases

Do not use straight Hexane/EtOAc. You must use a modifier.

ModifierProtocolPros/Cons
Triethylamine (TEA) Pre-wash column with 1% TEA in Hexane. Run gradient with 1% TEA in all solvents.Pro: Excellent peak shape. Con: TEA is hard to remove (high boiling point). Requires extended vacuum drying.
Ammonia (7N in MeOH) Use DCM : (MeOH/NH

) gradients. Typical range: 0% to 10% MeOH/NH

.
Pro: Ammonia evaporates easily. Con: Can be chemically aggressive to some esters (not an issue here).
Decision Matrix: Chromatography vs. Crystallization

PurificationDecision Check Check Crude Purity (TLC/LCMS) PurityHigh Purity > 85% Check->PurityHigh PurityLow Purity < 85% Check->PurityLow Salt Convert to HCl Salt (Recrystallize from EtOH/Et2O) PurityHigh->Salt Best for storage Column Flash Chromatography (DCM/MeOH/NH3) PurityLow->Column Remove dimers first Column->Salt Final Step

Caption: Decision tree for selecting the purification route based on crude purity levels.

Stabilization: Salt Formation

Free base amines oxidize and absorb CO


 over time. Converting 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan to its hydrochloride salt is recommended for long-term storage.

Protocol: HCl Salt Formation

  • Dissolve the purified free base in a minimal amount of dry Diethyl Ether or Dichloromethane .

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (commercially available) or 4M HCl in Dioxane .

  • A white precipitate should form immediately.

  • Critical Step: If it oils out instead of precipitating, add a seed crystal or scratch the glass. If oil persists, decant the solvent and triturate (grind) the oil with fresh ether.

  • Filter under Nitrogen (hygroscopic solid) and dry in a vacuum desiccator.

FAQ & Troubleshooting

Q: My product turned from a clear oil to a white crust after leaving it on the bench. Is it ruined?

  • A: Likely not. This is the "carbonate salt" formed by reaction with CO

    
     in the air.
    
  • Fix: Dissolve in DCM, wash with 1M NaOH to regenerate the free base, dry over Na

    
    SO
    
    
    
    , and concentrate. Store under Argon.

Q: I see a spot on TLC just above my product that merges with it.

  • A: This is often the dimer (secondary amine) formed during reductive amination.

  • Fix: This is difficult to separate by extraction. You must use Flash Chromatography with a shallow gradient (e.g., 0-5% MeOH in DCM) or switch to Preparative HPLC (C18 column, water/acetonitrile with 0.1% TFA).

Q: The product is colored (yellow/brown) even after distillation.

  • A: Benzylamines oxidize easily. If the purity (NMR) is good, the color is likely a trace quinone-like impurity from the benzofuran ring oxidation.

  • Fix: Treat the solution with activated charcoal (carbon) in refluxing methanol for 30 minutes, filter through Celite, and re-concentrate.

References

  • Chemical Structure & Identifiers: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. PubChem CID: 12824683.

  • General Amine Purification: Purification of Laboratory Chemicals (Armarego & Chai). Standard protocols for benzylamine derivatives and salt formation.

  • Flash Chromatography of Amines: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. (Detailed guide on using Triethylamine/Ammonia modifiers).

  • Analogous Chemistry (Benzofurans): Synthesis and biological evaluation of 2,3-dihydrobenzofuran derivatives. (Provides context on the stability and handling of the dihydrobenzofuran core).

Sources

Technical Support Center: Synthesis & Optimization of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Q: What is the most scalable route for synthesizing 5-(aminomethyl)-2,3-dihydrobenzo[b]furan?

A: While several routes exist (e.g., Gabriel synthesis from the chloromethyl derivative), the Catalytic Hydrogenation of 5-cyano-2,3-dihydrobenzo[b]furan is the industry standard for scalability and atom economy. It avoids the genotoxic hazards associated with alkyl halides used in substitution reactions.

However, this route presents two specific challenges:

  • Dimerization: Formation of the secondary amine impurity (bis-substitution).

  • Ring Stability: Potential hydrogenolysis of the furan ring under forcing conditions.

This guide focuses on optimizing the hydrogenation route.

Core Protocol: Catalytic Hydrogenation of the Nitrile

Q: What is the recommended starting protocol to minimize impurities?

A: The following protocol uses Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) with additives to suppress dimerization.[1]

Standard Operating Procedure (SOP-DHBF-H2)
ParameterConditionRationale
Precursor 5-cyano-2,3-dihydrobenzo[b]furanMust be free of sulfur/halide impurities to prevent catalyst poisoning.
Catalyst Option A: Raney Nickel (active) Option B: 10% Pd/C (50% wet)Ra-Ni is cheaper and often more selective for primary amines. Pd/C is easier to handle but requires acidic media to stop dimerization.
Solvent Methanol (MeOH) or Ethanol (EtOH)High solubility of the nitrile; protic solvents facilitate proton transfer.
Additive (Critical) For Ra-Ni: 7M

in MeOH (5-10 equiv) For Pd/C: HCl (1-2 equiv) or Acetic Acid
Ammonia shifts the equilibrium away from the secondary amine. Acid protonates the product immediately, rendering it non-nucleophilic.
Pressure 5 – 20 bar (70 – 290 psi)Higher pressure favors the kinetic product (primary amine) over the thermodynamic dimer.
Temperature 25°C – 50°CKeep

to prevent dihydrofuran ring opening.

Mechanism & Impurity Profiling (Visualization)

Q: Why do I see a large peak at M+ mass corresponding to the dimer?

A: This is the "Von Braun" side reaction. The reaction proceeds via a reactive imine intermediate.[2] If the newly formed primary amine attacks this imine, a secondary amine (dimer) is formed.[1]

Reaction Pathway Diagram

ReactionPathway Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine TARGET: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) Aminal Aminal Intermediate PrimaryAmine->Aminal + Imine (Attack) Dimer IMPURITY: Secondary Amine (Dimer) Aminal->Dimer - NH3 + H2 Ammonia Excess NH3 Ammonia->Aminal Inhibits Formation Acid Acid (H+) Acid->PrimaryAmine Traps as Salt (R-CH2-NH3+)

Caption: Figure 1. Mechanistic pathway showing the competition between primary amine formation and dimerization. Note how additives (


/Acid) block the red impurity pathway.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion

Q: The reaction stalls at 80% conversion after 24 hours. Adding more catalyst doesn't help. Why?

A: This is likely Catalyst Poisoning or Mass Transfer Limitation .

  • Diagnosis: Check the purity of your nitrile precursor. If it was synthesized via cyanation of a halide, residual cyanide (

    
    ) or sulfur species will permanently deactivate Pd and Ni catalysts.
    
  • Solution: Recrystallize the starting material. Alternatively, increase hydrogen pressure (not just time) to increase the concentration of dissolved

    
     at the catalyst surface.
    
Issue 2: Dimer Formation despite Ammonia

Q: I am using Raney Nickel with ammonia, but I still see 10-15% dimer. How do I fix this?

A: The concentration of ammonia might be decreasing over time (leaking) or the reaction is too slow, allowing the coupling to compete.

  • Optimization:

    • Increase Pressure: Run at

      
      . High 
      
      
      
      pressure accelerates the reduction of the imine to the amine, leaving less time for the dimer to form.
    • Switch to Pd/C + Acid: If Ra-Ni fails, switch to 10% Pd/C in Methanol with 2 equivalents of HCl. This traps the amine as the hydrochloride salt immediately, making it physically impossible for it to attack the imine.

Issue 3: Ring Opening (Over-reduction)

Q: I see a new impurity where the furan ring has opened (phenolic species).

A: The dihydrobenzofuran ring is electron-rich and susceptible to hydrogenolysis under harsh conditions, especially with highly active catalysts like Pd/C at high temperatures.

  • Fix:

    • Lower the temperature to

      
      .
      
    • Stop the reaction immediately upon consumption of the nitrile (monitor via HPLC).

    • Avoid acidic conditions if using high temperatures; acid catalyzes ether cleavage.

Logic Flow for Parameter Optimization

Use this decision tree to guide your next experiment based on current HPLC results.

TroubleshootingTree Start Analyze Reaction Mixture (HPLC/LC-MS) Result1 Low Conversion (<90%) Start->Result1 Result2 High Dimer (>5%) Start->Result2 Result3 Ring Opening Start->Result3 Result4 Clean Product Start->Result4 Action1 Check H2 Pressure Check Precursor Purity Result1->Action1 Action2 Increase NH3 loading OR Switch to Acidic Media Result2->Action2 Action3 Lower Temperature Reduce Reaction Time Result3->Action3 Action4 Proceed to Workup (Isolate as HCl salt) Result4->Action4

Caption: Figure 2. Decision matrix for optimizing reaction parameters based on impurity profile.

Workup & Isolation

Q: The free base amine is an oil and turns brown in air. How should I store it?

A: Benzyl-type amines on electron-rich rings are prone to oxidation (N-oxide formation) and carbamate formation with atmospheric


.
  • Recommendation: Do not isolate the free base for storage. Convert it immediately to a stable salt.

  • Protocol:

    • Filter catalyst (Caution: Ra-Ni is pyrophoric; keep wet).

    • Evaporate solvent.

    • Redissolve residue in EtOAc.

    • Add 1.1 eq of HCl (in dioxane or ether) or Fumaric acid.

    • Filter the white solid precipitate. The salt is stable at room temperature.

References

  • Nitrile Reduction Overview

    • Source: Organic Chemistry Portal. "Synthesis of Amines by Nitrile Reduction."
    • URL:[Link]

  • Prevention of Secondary Amines

    • Source: ResearchGate Discussion on Nitrile Reduction Optimiz
    • URL:[Link]

  • Catalytic Hydrogenation of Benzofurans

    • Source: "Heterogeneous catalytic hydrogenation of benzofurans."[3] (ResearchGate)[1]

    • URL:[Link]

  • General Methodology (Book)

Sources

troubleshooting guide for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your reactions, improve yields, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

Q1: What are the essential storage and handling conditions for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan?

Answer: Proper storage and handling are critical to maintain the integrity of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. As a primary amine, it is susceptible to degradation from atmospheric components.

  • Storage: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures, ideally in a freezer at or below -20°C.[1] This minimizes oxidation and reaction with atmospheric carbon dioxide, which can form a carbonate salt with the amine. The container must be sealed tightly to prevent moisture ingress.

  • Handling: When handling the reagent, work quickly and preferably under an inert atmosphere, especially if the scale is small or the compound will be stored again. Use clean, dry spatulas and glassware. Avoid exposure to direct sunlight, as aromatic amines can be light-sensitive.

Q2: My starting material appears discolored or has poor solubility. Is it still usable?

Answer: Discoloration (often yellowing or browning) is a common indicator of degradation, likely due to oxidation. Poor solubility in a solvent where it should be soluble can indicate the formation of salts (e.g., carbonates from CO2 exposure) or polymeric impurities.

Before use, it is highly recommended to assess the purity of suspect material:

  • TLC Analysis: Run a Thin Layer Chromatography (TLC) plate against a reliable reference sample if available. The presence of multiple spots or streaking indicates impurities.

  • NMR Spectroscopy: A quick ¹H NMR spectrum can confirm the structure and reveal the presence of significant impurities.

  • Purification: If degradation is minor, you may be able to purify the material by flash column chromatography or by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to re-extract the pure amine.

Q3: What are the key reactivity characteristics of this molecule?

Answer: The reactivity is dominated by two key features: the nucleophilic primary amine and the dihydrobenzofuran scaffold.

  • Primary Amine: The aminomethyl group is a potent nucleophile and a moderate base (predicted pKa ≈ 9.6).[1] It will readily participate in standard amine reactions such as N-acylation, N-alkylation, reductive amination, sulfonylation, and urea/thiourea formation.[2][3]

  • Dihydrobenzofuran Ring: The aromatic portion of the ring can undergo electrophilic aromatic substitution. The dihydrofuran portion is relatively stable but can be sensitive to harsh acidic or oxidative conditions. The ether linkage, in particular, may be cleaved under strong acidic conditions (e.g., HBr, BBr3).

Part 2: Troubleshooting Specific Reactions

This section provides detailed guidance on overcoming common hurdles in specific synthetic transformations involving 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

Scenario 1: N-Acylation & N-Sulfonylation Reactions
Q4: My N-acylation reaction with an acyl chloride is sluggish, incomplete, or results in a low yield. What's going wrong?

Answer: This is a very common issue and typically points to one of three problems: acid-base chemistry, reagent quality, or reaction conditions.

Causality: When the amine reacts with an acyl chloride, one equivalent of hydrochloric acid (HCl) is produced. This HCl will protonate the starting amine, forming an unreactive ammonium salt and effectively shutting down the reaction after a maximum of 50% conversion.

Troubleshooting Workflow:

start Low Yield in N-Acylation check_base Did you use a non-nucleophilic base? start->check_base add_base Add 1.1-1.5 eq. of Et3N, DIPEA, or Pyridine. Re-run reaction. check_base->add_base No check_reagents Are your solvent and acyl chloride anhydrous? check_base->check_reagents Yes success Problem Solved add_base->success dry_reagents Dry solvent over molecular sieves. Use freshly opened or distilled acyl chloride. check_reagents->dry_reagents No check_temp Was the reaction run at 0 °C? check_reagents->check_temp Yes dry_reagents->success run_cold Run reaction at 0 °C to room temp. Prevents side reactions. check_temp->run_cold No check_temp->success Yes run_cold->success

Sources

column chromatography purification of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Ticket ID: #PUR-55745-AM Subject: Resolution of Tailing and Recovery Issues in Normal Phase Chromatography Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary: The Core Challenge

You are likely encountering difficulties purifying 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (CAS: 55745-74-9) due to the conflicting nature of its chemical structure.

  • The Core (Dihydrobenzofuran): This bicyclic ether is moderately lipophilic and stable, typically compatible with standard normal phase solvents (Hexane/Ethyl Acetate).

  • The Functional Group (Primary Aminomethyl): The

    
     group is a strong Lewis base. On standard silica gel (pH ~5.0–6.0), this amine forms hydrogen bonds or ionic interactions with acidic silanol groups (
    
    
    
    ).

Symptoms you are likely seeing:

  • Broad Tailing: The peak stretches across many fractions.

  • Co-elution: Impurities hide under the "tail" of the product.

  • Low Recovery: A significant portion of the mass remains irreversibly bound to the silica.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Module 1: Mobile Phase Optimization (Fixing Peak Shape)

Q: I am seeing severe streaking. How do I sharpen the peak?

A: You must suppress the ionization of the amine or block the silanol sites on the silica. The most robust method is Amine Modification .

The Protocol: Triethylamine (TEA) Deactivation

Do not just add TEA to your mobile phase; pre-treat the column for maximum reproducibility.

  • Pack the Column: Pack your silica column using your non-polar solvent (e.g., Hexane or DCM).

  • The Deactivation Flush: Flush the column with 3 column volumes (CV) of Hexane containing 1% (v/v) Triethylamine (TEA) .

    • Mechanism:[1][2] TEA is a stronger base than your product. It saturates the acidic silanol sites, effectively "capping" them.

  • The Elution: Run your purification using your gradient. You must maintain 0.5% TEA in the mobile phase throughout the run to prevent equilibrium shift.

Critical Check: If you use TEA, you must ensure your product is not an acid-labile salt that will precipitate. Since your target is a free amine, this is safe.

Alternative: Ammonium Hydroxide ( )

If you are using a Dichloromethane (DCM) / Methanol (MeOH) gradient:

  • Add 1% concentrated

    
      to the Methanol bottle only.
    
  • Why? Ammonia is volatile and easier to remove than TEA, but it is only miscible in the polar phase.

Module 2: Solvent System Selection (Fixing Selectivity)

Q: Hexane/EtOAc isn't separating my impurities. Should I switch solvents?

A: Yes. Primary amines often exhibit "solubility mismatch" in Hexane/EtOAc. The amine is polar, but the salt forms are insoluble in hexane, leading to precipitation on the column head.

Comparative Solvent Data:

Solvent SystemSuitabilityMechanism of ActionRecommended For
DCM / MeOH High High solubility for polar amines; MeOH disrupts H-bonds.Primary Choice. Excellent for polar amines like yours.
Hexane / EtOAc MediumGood for the lipophilic core, but poor for the amine group.Cleaning up starting materials (e.g., the nitrile precursor).
DCM / MeOH /

Optimal "The Golden Mix." High solubility + Silanol blocking.Final purification of the free base.

Step-by-Step Gradient for DCM/MeOH:

  • Equilibrate: 100% DCM (with 0.5% TEA).

  • Load: Dissolve sample in minimum DCM.

  • Gradient: 0%

    
     10% MeOH (with 0.5% TEA) over 15 CVs.
    
    • Note: Benzylamines typically elute between 3–8% MeOH in DCM.

Module 3: Decision Logic & Workflow

Use the following logic flow to determine your next step.

PurificationStrategy Start Start: Poor Separation CheckTailing Is the peak tailing? Start->CheckTailing CheckSolubility Is sample precipitating? CheckTailing->CheckSolubility No Action_TEA Action: Add 1% TEA to Mobile Phase CheckTailing->Action_TEA Yes Action_DCM Action: Switch to DCM/MeOH Gradient CheckSolubility->Action_DCM Yes (Hex/EtOAc used) Action_Reverse Action: Switch to Reverse Phase (C18) @ pH 10 CheckSolubility->Action_Reverse No, but still impure Action_TEA->CheckSolubility Result_Success Success: High Purity Action_DCM->Result_Success Action_Reverse->Result_Success

Figure 1: Decision matrix for troubleshooting amine purification.

Module 4: Post-Column Processing (The "Hidden" Contaminant)

Q: My NMR shows extra ethyl triplets and quartets. Is this TEA? How do I remove it?

A: Yes, TEA often co-elutes or forms salts with your product. Since 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a base, you cannot simply do an acid wash (you will lose your product).

Removal Protocol:

  • Azeotropic Distillation:

    • Dissolve the combined fractions in Chloroform (

      
      ) .
      
    • Evaporate to dryness. Repeat 3x.

    • Why?

      
       disrupts the amine-TEA interaction and helps carry off the volatile TEA.
      
  • High Vacuum:

    • Dry the oil/solid under high vacuum (< 1 mbar) at 40°C for 4 hours.

  • The "Basic Wash" (Last Resort):

    • Dissolve product in EtOAc.

    • Wash with Saturated

      
        (Do not use strong base like NaOH, or you risk opening the furan ring or other side reactions, though the dihydrofuran is relatively stable).
      
    • Dry organic layer over

      
      .
      

Module 5: Advanced Troubleshooting (Reverse Phase)

If normal phase silica fails despite modifiers, the "Nuclear Option" is Reverse Phase (C18) chromatography.

  • Column: C18 Flash Cartridge.

  • Mobile Phase A: Water + 0.1%

    
     (pH ~10).
    
  • Mobile Phase B: Acetonitrile + 0.1%

    
    .
    
  • Rationale: At high pH, the amine is neutral (free base) and will retain well on C18 based on the lipophilicity of the dihydrobenzofuran core. This eliminates silanol interactions entirely.

References

  • Teledyne ISCO. (2017). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[3] Link

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans.[2][4][5][6][7][8][9]Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica. Department of Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776158: (2,3-Dihydro-1-benzofuran-5-yl)methanol (Precursor/Analog data). Link

Sources

Technical Support Center: Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important research compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve a high-purity final product.

Troubleshooting Guide: Identifying and Mitigating Impurities

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes of impurity formation and providing actionable solutions.

Route 1: Reductive Amination of 2,3-Dihydrobenzo[b]furan-5-carbaldehyde

This synthetic route is a common choice for converting the aldehyde functionality to a primary amine. However, several side reactions can lead to a complex product mixture.

Question 1: My final product shows a significant peak in the HPLC analysis with a longer retention time than the desired amine, and the mass spectrum corresponds to a dimer. What is this impurity and how can I prevent its formation?

Answer: This impurity is likely the secondary amine, bis((2,3-dihydrobenzo[b]furan-5-yl)methyl)amine. Its formation is a common side product in reductive amination, especially when using ammonia as the nitrogen source.[1]

  • Causality: The initially formed primary amine, 5-(aminomethyl)-2,3-dihydrobenzo[b]furan, can act as a nucleophile and react with another molecule of the starting aldehyde to form a new imine. Subsequent reduction of this imine leads to the formation of the secondary amine dimer.

  • Mitigation Strategies:

    • Excess Ammonia/Ammonium Salt: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product in the reaction with the starting aldehyde.

    • Slow Addition of Reducing Agent: Add the reducing agent (e.g., sodium cyanoborohydride) slowly to the reaction mixture. This keeps the concentration of the primary amine low at any given time, disfavoring the formation of the secondary amine.

    • Stepwise Procedure: First, form the imine by reacting the aldehyde with ammonia or an ammonium salt. Once the imine formation is complete (monitored by TLC or LC-MS), then add the reducing agent. This can significantly reduce the amount of unreacted aldehyde available to react with the product amine.[1]

Question 2: I'm observing an impurity with a similar polarity to my starting aldehyde, and the 1H NMR spectrum shows a singlet at around 4.6 ppm instead of the aminomethyl protons. What is this and how do I avoid it?

Answer: This impurity is likely 5-(hydroxymethyl)-2,3-dihydrobenzo[b]furan, the alcohol resulting from the direct reduction of the starting aldehyde.

  • Causality: Many reducing agents used for reductive amination, such as sodium borohydride, can also directly reduce aldehydes to alcohols. If the rate of aldehyde reduction is competitive with the rate of imine formation and reduction, the alcohol byproduct will be formed.

  • Mitigation Strategies:

    • Choice of Reducing Agent: Use a reducing agent that is more selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[2] These reagents are generally less reactive towards carbonyls at the slightly acidic pH often used for reductive amination.

    • pH Control: Maintain the reaction pH in the optimal range for imine formation (typically pH 6-7). If the pH is too low, the amine nucleophile will be protonated, slowing down imine formation and favoring aldehyde reduction.

Question 3: My reaction seems to stall, and I have a significant amount of an intermediate that is not the starting aldehyde or the final product. What could this be?

Answer: You are likely observing the intermediate imine, 1-(2,3-dihydrobenzo[b]furan-5-yl)methanimine.

  • Causality: Incomplete reduction of the imine can occur due to several factors, including insufficient reducing agent, deactivated catalyst (if using catalytic hydrogenation), or non-optimal reaction conditions.

  • Troubleshooting:

    • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the imine intermediate.

    • Add More Reducing Agent: If the reaction has stalled, a careful addition of more reducing agent may be necessary.

    • Optimize Reaction Conditions: Ensure the temperature and reaction time are adequate for the complete reduction of the imine.

Route 2: Reduction of 2,3-Dihydrobenzo[b]furan-5-carbonitrile

The reduction of a nitrile is another effective method for the synthesis of primary amines. However, the choice of reducing agent and reaction conditions are critical to avoid side products.

Question 4: After reducing the nitrile with a metal hydride, my final product is contaminated with secondary and tertiary amines. Why is this happening?

Answer: The formation of secondary ((bis((2,3-dihydrobenzo[b]furan-5-yl)methyl)amine)) and tertiary (tris((2,3-dihydrobenzo[b]furan-5-yl)methyl)amine) amines is a known issue in nitrile reductions, particularly with catalytic hydrogenation.

  • Causality: The reduction of a nitrile proceeds through an intermediate imine. This imine can react with the newly formed primary amine product to generate a secondary amine after further reduction. This process can continue to form a tertiary amine.[3]

  • Mitigation Strategies:

    • Catalytic Hydrogenation Conditions:

      • Use of Ammonia: The presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the product amine with the intermediate imine.

      • Acidic Conditions: Performing the hydrogenation in the presence of an acid can protonate the product amine, making it less nucleophilic and less likely to react with the imine intermediate.

    • Choice of Reducing Agent: Strong hydride reagents like lithium aluminum hydride (LiAlH4) are generally effective for reducing nitriles to primary amines with minimal formation of secondary amines when the workup is performed correctly.[4]

Question 5: I am using sodium borohydride for the nitrile reduction, but the reaction is very slow or does not proceed. Why?

Answer: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles on its own.[5]

  • Causality: The carbon-nitrogen triple bond in a nitrile is less electrophilic than a carbonyl group, making it resistant to reduction by milder hydride reagents.

  • Solutions:

    • Use a Stronger Reducing Agent: Employ a more powerful reducing agent such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    • Use a Catalyst with Sodium Borohydride: The reducing power of sodium borohydride can be enhanced by the addition of a Lewis acid or a transition metal salt, such as InCl3, NiCl2, or CoCl2.[6][7]

Route 3: Halogenation and Subsequent Amination

This two-step approach involves the conversion of 5-(hydroxymethyl)-2,3-dihydrobenzo[b]furan to a halide, followed by displacement with an amine source.

Question 6: During the chlorination of 5-(hydroxymethyl)-2,3-dihydrobenzo[b]furan with thionyl chloride, I am getting a dark-colored reaction mixture and multiple unidentified byproducts. What could be the cause?

Answer: The furan ring system can be sensitive to strong acidic conditions and high temperatures, which are often employed during chlorination with thionyl chloride. This can lead to degradation and the formation of colored impurities. Additionally, the aromatic ring can be susceptible to electrophilic chlorination.

  • Causality: The generation of HCl during the reaction with thionyl chloride can lead to acid-catalyzed polymerization or ring-opening of the dihydrobenzofuran moiety. Over-chlorination on the aromatic ring is also a possibility.

  • Mitigation Strategies:

    • Milder Chlorinating Agents: Consider using milder chlorinating agents such as N-chlorosuccinimide (NCS) with a phosphine or cyanuric chloride.

    • Control of Reaction Conditions: Perform the reaction at a low temperature and add the thionyl chloride slowly. The use of a non-nucleophilic base like pyridine can help to neutralize the generated HCl.

    • Alternative Halogenation: Bromination using PBr3 or CBr4/PPh3 might offer a cleaner conversion to the corresponding 5-(bromomethyl) derivative, which is also a good substrate for subsequent amination.

Question 7: I am using the Gabriel synthesis for the amination step, but the final deprotection with hydrazine seems to be incomplete. How can I improve this?

Answer: The cleavage of the phthalimide group with hydrazine can sometimes be sluggish.

  • Causality: The formation of the stable phthalhydrazide byproduct drives the reaction, but the reaction rate can be influenced by solvent and temperature.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time, often at reflux in a solvent like ethanol.[8]

    • Solvent Choice: The choice of solvent can impact the solubility of the reactants and the reaction rate. Ethanol or a similar protic solvent is commonly used.

    • Alternative Deprotection: If hydrazinolysis is problematic, acidic or basic hydrolysis can also be used to cleave the phthalimide, although these methods can sometimes be harsh.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan?

A1: The most common precursors are 2,3-dihydrobenzo[b]furan-5-carbaldehyde and 2,3-dihydrobenzo[b]furan-5-carbonitrile. Another viable starting material is 5-(hydroxymethyl)-2,3-dihydrobenzo[b]furan.

Q2: What analytical techniques are best for monitoring the progress of the synthesis and identifying impurities?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For structural elucidation of the final product and identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile starting materials and byproducts.

Q3: How can I purify the final product, 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan?

A3: The purification method will depend on the nature of the impurities.

  • Acid-Base Extraction: As a primary amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective, often using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent tailing of the amine.

  • Crystallization/Recrystallization: If a suitable solvent system can be found, crystallization of the free base or a salt (e.g., hydrochloride salt) can be an excellent method for achieving high purity.

Diagrams

Synthetic Pathways and Impurity Formation

cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction cluster_2 Route 3: Halogenation & Amination Aldehyde 2,3-Dihydrobenzo[b]furan- 5-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 Alcohol 5-(Hydroxymethyl)-2,3- dihydrobenzo[b]furan (Impurity) Aldehyde->Alcohol Reduction Product 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan Imine->Product Reduction Secondary_Amine Secondary Amine Dimer (Impurity) Product->Secondary_Amine + Aldehyde, then Reduction Nitrile 2,3-Dihydrobenzo[b]furan- 5-carbonitrile Product_R2 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan Nitrile->Product_R2 Reduction Secondary_Amine_R2 Secondary/Tertiary Amines (Impurity) Product_R2->Secondary_Amine_R2 Over-reduction/ Side reactions Start_Alcohol 5-(Hydroxymethyl)-2,3- dihydrobenzo[b]furan Halide 5-(Halomethyl)-2,3- dihydrobenzo[b]furan Start_Alcohol->Halide Halogenation Overhalogenation Ring Halogenated Byproducts (Impurity) Start_Alcohol->Overhalogenation Side Reaction Product_R3 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan Halide->Product_R3 Amination

Sources

Technical Guide: Catalyst Selection for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a critical transformation in the development of serotonergic modulators and melatonin receptor agonists. The core challenge lies in the chemoselective reduction of the C5-substituent (typically a nitrile or formyl group) while preserving the integrity of the 2,3-dihydrofuran ring and avoiding the formation of secondary amine dimers.

This guide moves beyond generic protocols to address the specific electronic and steric demands of the dihydrobenzofuran scaffold.

Module 1: Catalyst Selection Matrix

The choice of catalyst is dictated by your starting material (Precursor) and your tolerance for specific impurities.

Decision Framework
  • Precursor A: 5-Cyano-2,3-dihydrobenzo[b]furan (Most Common)

    • Primary Goal: Maximize Primary Amine (>95%).

    • Challenge: High tendency for dimerization (secondary amine formation).

  • Precursor B: 5-Formyl-2,3-dihydrobenzo[b]furan

    • Primary Goal: Reductive Amination efficiency.[1][2]

    • Challenge: Aldehyde reduction to alcohol (side product).

Catalyst Performance Table
Catalyst SystemPrecursorSelectivity (1° Amine)ActivityRisk ProfileRecommendation
Raney® Nickel (2800) NitrileHigh (with NH₃)HighPyrophoric; LeachingStandard Standard
5% Pd/C (Unpoisoned) NitrileLow (High Dimer)ModerateSecondary Amine formationNot Recommended w/o Acid
Raney® Cobalt NitrileVery High (>98%)ModerateLower activity than NiBest for Purity
PtO₂ (Adams' Cat.) AldehydeHighHighAlcohol byproductGood for Reductive Amination
Ru-Macho® / Homogeneous NitrileExcellentHighCost; Metal RemovalSpecialized Use Only

Module 2: Critical Reaction Pathways & Mechanism

Understanding the mechanism is the only way to control the impurity profile. The reduction of the nitrile proceeds via an imine intermediate. The "Danger Zone" is the reaction between this intermediate imine and the product primary amine.

ReactionPathway Nitrile 5-Cyano-2,3-dihydrobenzofuran Imine Imine Intermediate (Ar-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine TARGET: 5-(Aminomethyl)-2,3-dihydrobenzofuran Imine->PrimaryAmine + H2 (Fast) Aminal Aminal Intermediate Imine->Aminal + PrimaryAmine SecondaryAmine IMPURITY: Secondary Amine Dimer Aminal->SecondaryAmine - NH3, + H2 SecondaryAmine->Imine Suppressed by Excess NH3

Figure 1: Mechanistic pathway highlighting the "Dimerization Loop" (Red Dashed Lines) which must be suppressed by catalyst choice or additives.

Module 3: Detailed Protocols

Protocol A: The Industry Standard (Raney Nickel)

Best for: Scale-up, cost-efficiency, and robust conversion.

Reagents:

  • Substrate: 5-Cyano-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Catalyst: Raney® Nickel (Active slurry, ~20 wt% loading relative to substrate)

  • Solvent: Methanol (7M Ammonia in MeOH is preferred)

  • Hydrogen Pressure: 3–5 bar (45–75 psi)

Step-by-Step:

  • Catalyst Prep: Wash Raney Nickel (slurry in water) three times with anhydrous Methanol to remove water. Critical: Do not let the catalyst dry out; it is pyrophoric.

  • Loading: Charge the autoclave with the substrate dissolved in Methanol.

  • Additive: Add Ammonia (either as gas or 7M solution). Ratio: Minimum 5:1 molar ratio of NH₃ to Substrate.

    • Why? NH₃ shifts the equilibrium away from the aminal intermediate (see Fig 1), preventing dimer formation [1].

  • Reaction: Pressurize to 5 bar H₂. Heat to 50°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Workup: Filter over Celite® under an inert atmosphere (Argon/Nitrogen). Caution: Dry filter cake is a fire hazard.

Protocol B: The High-Selectivity Route (Raney Cobalt)

Best for: Scenarios where secondary amine impurities must be <0.1% without extensive purification.

Reagents:

  • Substrate: 5-Cyano-2,3-dihydrobenzo[b]furan[3]

  • Catalyst: Raney® Cobalt (doped with Cr or Mo often enhances activity)

  • Solvent: THF or Toluene (Cobalt tolerates non-polar solvents better than Ni)

Key Differences:

  • Pressure: Requires higher pressure (10–30 bar) compared to Nickel.

  • Temperature: 70–90°C.

  • Advantage: Cobalt binds the primary amine product less strongly than Nickel, reducing the likelihood of the amine reacting with the imine intermediate [2].

Module 4: Troubleshooting & FAQs

Q1: I am seeing 10-15% dimer (secondary amine) formation with Pd/C. Why?

A: Palladium is an excellent hydrogenation catalyst but a poor choice for nitrile reduction without additives. Pd facilitates the condensation of the resulting primary amine with the intermediate imine.

  • Fix: If you must use Pd/C, perform the reaction in acidic media (e.g., Acetic Acid or 1 equiv HCl). The acid protonates the primary amine immediately upon formation (

    
    ), rendering it non-nucleophilic and stopping the dimerization mechanism [3].
    
Q2: My reaction stalled at 60% conversion. Can I add more catalyst?

A: Before adding more catalyst, check for Nitrile Poisoning . The cyano group itself can coordinate strongly to the metal surface, blocking active sites.

  • Fix: Increase Temperature (to 60°C) rather than adding catalyst. Desorption is endothermic.

  • Alternative: Check your solvent quality. Thiophenes in low-grade toluene or stabilizers in THF can poison Raney catalysts irreversibly.

Q3: Can I use NaBH₄ instead of hydrogenation?

A: Direct reduction of nitriles with NaBH₄ is generally ineffective. However, the addition of Cobalt(II) Chloride (CoCl₂) allows NaBH₄ to function as a "homogeneous Raney Cobalt" system.

  • Protocol: Dissolve substrate and CoCl₂ (1.0 equiv) in MeOH. Add NaBH₄ (5.0 equiv) portion-wise. This generates cobalt boride in situ, which reduces the nitrile [4].

Q4: Is the 2,3-dihydrofuran ring stable to these conditions?

A: Yes. Unlike the benzofuran parent (which has a C2-C3 double bond susceptible to reduction), the 2,3-dihydro core is saturated and electronically similar to an alkyl aryl ether. It is stable up to 100°C/50 bar on Ni/Pd. Avoid PtO₂ in acidic media at high temperatures, as it may begin to reduce the benzene ring.

Module 5: Analytical Checkpoints

AnalyteMethodKey Marker
Starting Material HPLC/TLCNitrile stretch at ~2220 cm⁻¹ (IR) disappears.
Primary Amine HPLCBroad peak; derivatization often needed for sharp peak shape.
Secondary Amine LC-MSMass = [2 × Product] - NH₃. (M+1 peak will be nearly double).
Aldehyde GC/HPLCIf using reductive amination, monitor for alcohol side product.

References

  • Common Organic Chemistry . (n.d.). Nitrile to Amine - Common Conditions. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal . (n.d.). Amine Synthesis by Nitrile Reduction. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH) . (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst. Retrieved January 30, 2026, from [Link]

  • Wikipedia . (n.d.). Nitrile reduction. Retrieved January 30, 2026, from [Link]

  • PrepChem . (n.d.).[4] Synthesis of 2,3-dihydro-5-benzofuranamine. (Analogous reduction conditions). Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Solvent Effects & Process Optimization for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan CAS Registry Number: 177469-87-1 (Generic for free base), 55745-70-5 (Aldehyde Precursor) Target Audience: Process Chemists, Medicinal Chemists

Introduction: The Criticality of Solvent Choice

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a pivotal pharmacophore, most notably serving as the primary intermediate for the synthesis of Darifenacin (M3 muscarinic receptor antagonist).

The synthesis of this primary amine is deceptively simple but prone to specific failure modes—primarily dimerization (secondary amine formation) and solubility-driven yield loss . The choice of solvent is not merely about dissolving reagents; it dictates the chemoselectivity of the reduction and the physical form (oil vs. solid) of the isolated product.

This guide breaks down the solvent thermodynamics and kinetics for the two dominant synthetic routes: Nitrile Reduction (Industrial) and Reductive Amination (Laboratory).

Module 1: Nitrile Reduction (Hydrogenation)

Route: 5-Cyano-2,3-dihydrobenzo[b]furan


 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan
The Challenge: Dimerization

During catalytic hydrogenation (e.g., Raney Ni or Pd/C), the intermediate imine can react with the newly formed primary amine to form a secondary amine impurity (dimer). This is the #1 yield killer.

Solvent Strategy: The Ammonia Effect

You must saturate your solvent with ammonia. This is not for pH control; it is a mass-action law intervention.

Solvent SystemDimer FormationReaction RateRecommendation
MeOH (Neutral) High (10-20%)FastAvoid
MeOH +

(sat.)
Low (<2%)MediumGold Standard
THF MediumSlow⚠️ Use only if solubility dictates
Acetic Acid LowFast⚠️ Risk of acetylation
Mechanistic Insight (Why Ammonia?)

The reduction proceeds via an imine intermediate (


). Without excess ammonia, the product amine (

) attacks the imine, releasing ammonia and forming the dimer (

). High solvent concentrations of

shift the equilibrium back toward the primary imine, suppressing dimer formation.
Protocol: High-Selectivity Hydrogenation
  • Solvent Prep: Cool Methanol (MeOH) to 0°C and bubble anhydrous

    
     gas until saturation (approx. 7M).[1]
    
  • Loading: Dissolve 5-cyano-2,3-dihydrobenzo[b]furan in the methanolic ammonia.

  • Catalyst: Add Raney Nickel (pre-washed with MeOH). Note: Pd/C is effective but more prone to poisoning by the amine product.

  • Reaction: Hydrogenate at 3-5 bar (50-70 psi) at 40°C.

  • Workup: Filter catalyst immediately while warm. Evaporate solvent.[2][3] The residue is often an oil; convert to HCl salt for stability.

NitrileReduction Nitrile 5-Cyano-Precursor Imine Imine Intermediate (Highly Reactive) Nitrile->Imine H2 / Cat PrimaryAmine Target Primary Amine Imine->PrimaryAmine H2 / Cat Dimer Secondary Amine (Impurity) Imine->Dimer -NH3 PrimaryAmine->Imine Attack (Side Rxn) Ammonia Excess NH3 (Solvent) Ammonia->Imine Blocks Dimerization

Caption: Mechanism of dimer suppression via ammonia saturation during nitrile reduction.

Module 2: Reductive Amination

Route: 2,3-dihydrobenzofuran-5-carbaldehyde +


 + Reducing Agent[3]
The Challenge: Solubility vs. Toxicity

This route avoids high-pressure reactors but relies heavily on solvent polarity to solubilize the intermediate iminium salt while not deactivating the hydride source.

Solvent Selection Guide
SolventReductant CompatibilityProsCons
DCE (1,2-Dichloroethane) Excellent (STAB)High solubility, fast kinetics.❌ Toxic, difficult to remove completely.
Methanol Good (NaBH3CN)Green, easy workup.⚠️ Consumes hydride (solvolysis); requires excess reagent.
THF ModerateGood for non-polar precursors.⚠️ Slow reaction rates; requires acid catalyst (AcOH).
2-MeTHF GoodBio-renewable alternative to DCE.Recommended Modern Choice
Troubleshooting "Stalled" Reactions
  • Symptom: TLC shows aldehyde remaining after 4 hours.

  • Root Cause: Incomplete imine formation due to wet solvent.

  • Fix: Add molecular sieves (3Å) or

    
     to the reaction mixture. The formation of the imine is a dehydration reaction; water in the solvent drives the equilibrium back to the aldehyde.
    

Module 3: Isolation & Salt Formation

The free base of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan is an air-sensitive oil that turns brown upon oxidation. Isolation as the Hydrochloride (HCl) or Fumarate salt is standard.

The "Oiling Out" Phenomenon

Users often report that adding HCl results in a sticky gum instead of a precipitate. This is a solvent polarity mismatch.

Crystallization Protocol
  • Dissolution: Dissolve the crude free base in a minimum amount of Isopropanol (IPA) or Ethanol . Do not use water.

  • Acidification: Add HCl in Dioxane or IPA dropwise at 0°C.

  • Antisolvent: If no precipitate forms, add MTBE or Diethyl Ether slowly.

  • Digestion: If gum forms, heat the mixture to reflux (dissolving the gum) and let it cool very slowly with vigorous stirring.

WorkupFlow Crude Crude Reaction Mixture Extract Acid/Base Extraction Crude->Extract FreeBase Free Base (Oil) Extract->FreeBase SaltForm Salt Formation Step FreeBase->SaltForm Decision Solvent Choice? SaltForm->Decision Water Water/MeOH Decision->Water High Polarity IPA IPA/EtOAc Decision->IPA Medium Polarity Gum Result: Sticky Gum (Oiling Out) Water->Gum Crystal Result: White Solid (High Purity) IPA->Crystal

Caption: Decision tree for preventing "oiling out" during salt formation.

FAQ: Frequently Asked Questions

Q: Can I use NaBH4 for the reductive amination? A: Generally, no.


 is too strong and will reduce the aldehyde to the alcohol (5-hydroxymethyl-2,3-dihydrobenzofuran) faster than the imine forms. Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

Q: My product is turning pink/brown on the bench. Why? A: Benzylamines on electron-rich rings (like dihydrobenzofuran) are prone to air oxidation to form "benzophenone-like" imines or N-oxides. Store the free base under Argon, or immediately convert to the HCl salt.

Q: Why is the yield low in Ethanol during hydrogenation? A: If you used Ethanol without Ammonia, you likely formed the secondary amine dimer. Check your Mass Spec for a peak at roughly


 (loss of 

).

References

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. (General scaffold synthesis). Link

  • Reductive Amination: Solvent Selection Guide. Green Chemistry, 2013. (Solvent kinetics for aldehyde amination). Link

  • 2,3-Dihydrobenzofuran-5-carboxaldehyde Properties. Sigma-Aldrich/Merck. (Precursor data). Link

  • Reduction of Nitriles to Amines. Organic Reactions. (Mechanistic grounding for ammonia effect). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a synthetic compound is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a key building block, a versatile intermediate whose structural integrity directly influences the quality of the final Active Pharmaceutical Ingredient (API). The presence of unwanted chemicals, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a drug product, leading to unforeseen side effects or reduced therapeutic efficacy[1].

This guide provides a comprehensive framework for validating the purity of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. We will move beyond a simple recitation of techniques to explore the causality behind methodological choices, establishing a self-validating, orthogonal approach to purity determination. Our discussion is grounded in the principles of analytical chemistry, emphasizing the use of multiple, complementary techniques to build a robust and reliable purity profile.

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Validation

A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent biases and limitations. An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, is the gold standard. For a small molecule like 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan, a comprehensive strategy involves a primary chromatographic purity assessment, spectroscopic confirmation of identity and structure, and a fundamental verification of elemental composition.

Orthogonal_Approach cluster_synthesis Synthesized Compound cluster_analysis Purity Validation Workflow Synthesized Crude 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan HPLC Primary Purity & Impurity Profile (HPLC-UV/DAD) Synthesized->HPLC Primary Check GCMS Residual Solvents & Volatile Impurities (GC-MS) Synthesized->GCMS NMR Structural Confirmation & Purity vs. Standard (¹H & ¹³C NMR) HPLC->NMR Confirm Structure of Main Peak LCMS Impurity Identification (LC-MS) HPLC->LCMS Characterize Unknowns Final Certified Pure Compound HPLC->Final Consolidated Data Review GCMS->Final Consolidated Data Review EA Elemental Composition Confirmation (CHN Analysis) NMR->EA Corroborate Formula NMR->Final Consolidated Data Review EA->Final Consolidated Data Review NMR_Logic cluster_input Input Data cluster_analysis Interpretation Steps Spectrum ¹H NMR Spectrum Step1 Identify Solvent & TMS Peaks Spectrum->Step1 Step2 Assign Signals to Molecular Protons (Chemical Shift, Multiplicity) Step1->Step2 Step3 Verify Integration Ratios Step2->Step3 Step4 Identify Unassigned Signals Step3->Step4 Result_Structure Structure Confirmed Step3->Result_Structure If ratios match expected Result_Impurity Impurities Detected Step4->Result_Impurity If present

Sources

The Evolving Landscape of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydrobenzo[b]furan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure provides a versatile template for the design of ligands targeting a diverse array of biological entities. The introduction of an aminomethyl group at the 5-position has proven to be a particularly fruitful strategy, leading to the discovery of potent and selective modulators of various receptors and enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives across several key therapeutic areas, offering insights for researchers and drug development professionals.

Modulators of Histamine H3 Receptors: A Tale of Potency and Selectivity

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key target for the treatment of cognitive and sleep disorders. Research into 5-amino- and 5-(aminomethyl)benzofuran derivatives has yielded highly potent H3 receptor antagonists.[1][2]

Structure-Activity Relationship Insights

A systematic exploration of substitutions on the benzofuran core and the amino group has revealed critical determinants for high-affinity binding. One study, in particular, highlighted a series of compounds with nanomolar and even subnanomolar affinities for human and rat H3 receptors.[1][2] The general structure-activity trends can be summarized as follows:

  • Substitution on the Aminomethyl Group: The nature of the substituent on the nitrogen atom is crucial. A terminal basic nitrogen, often incorporated into a cyclic system like pyrrolidine, is a common feature of potent H3 antagonists.

  • Linker between Benzofuran and Amino Group: A short alkyl chain, typically an ethyl group, connecting the benzofuran ring to the basic nitrogen appears to be optimal for potent activity.

  • Substitution on the Benzofuran Ring: Modifications at the 2-position of the benzofuran ring significantly impact potency. For instance, incorporating a 2-(2-(R)-methylpyrrolidin-1-yl)ethyl] side chain has been shown to be highly beneficial.[1]

  • Aromatic Substituents: The attachment of an electron-withdrawing group, such as a nitropyridinylamino moiety, to the 5-position of the benzofuran ring dramatically enhances binding affinity.[1]

One of the most potent compounds identified in this class is {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine , which boasts a human Ki of 0.05 nM and a rat Ki of 0.11 nM.[1][2] This represents a significant improvement in potency over other established H3 receptor antagonists.[1]

Comparative Analysis of Histamine H3 Receptor Antagonists
Compound IDR1 (at position 2)R2 (at position 5)Human H3R Ki (nM)[1]Rat H3R Ki (nM)[1]
1 H-NH21015
2 -CH2CH2-(2-(R)-methylpyrrolidin-1-yl)-NH21.22.5
3 -CH2CH2-(2-(R)-methylpyrrolidin-1-yl)-NH-(5-nitropyridin-2-yl)0.05 0.11
4 H-CH2NH2>1000>1000

This table illustrates the dramatic increase in potency with the introduction of the pyrrolidinylethyl side chain at position 2 and the nitropyridinylamino group at position 5.

Targeting Serotonin Receptors: An Area Ripe for Exploration

Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in psychiatric and neurological disorders.[3][4] While the broader class of benzofuran derivatives has been explored for 5-HT receptor activity, specific and detailed SAR studies on 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives are less prevalent in the literature. Phenylalkylamines are a known class of agonists at 5-HT2A receptors.[3]

General Trends and Future Directions

From the available literature on related compounds, we can infer some general principles that could guide future research in this area:

  • The Aminomethyl Pharmacophore: The basic amine is a key feature for interaction with the acidic residues in the binding pockets of many aminergic GPCRs, including serotonin receptors.

  • Substitution on the Amine: N-alkylation and the nature of the alkyl groups can influence affinity and selectivity across different 5-HT receptor subtypes. For example, in tryptamine derivatives, allyl-amino substitutions have been shown to increase affinity for the 5-HT2A receptor.[3]

  • Aromatic Ring Substitutions: Substitutions on the benzene ring of the dihydrobenzofuran scaffold could modulate electronic properties and provide additional interaction points within the receptor binding site, thereby influencing affinity and functional activity.

Further systematic studies are required to elucidate the specific SAR for this scaffold at various 5-HT receptor subtypes.

Dopamine Receptor Ligands: A Potential for Novel Antipsychotics

Dopamine receptors, particularly the D2 subtype, are the primary targets for most antipsychotic medications.[5][6] The development of novel D2 receptor ligands with improved side-effect profiles is an ongoing area of research. While direct SAR studies on 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives as dopamine receptor ligands are limited, the structural similarity to other known dopaminergic ligands suggests potential in this area.

Comparative Scaffolds and Key Interactions

The 2-aminomethyl-2,3-dihydrobenzo[b]furan scaffold can be viewed as a conformationally restricted analog of phenethylamine, a core structure in many dopamine receptor agonists and antagonists. Key interactions for dopamine receptor ligands often involve:

  • A protonated amine forming a salt bridge with a conserved aspartate residue in transmembrane domain 3 (TM3).

  • Aromatic interactions between the phenyl ring and hydrophobic residues in the receptor's binding pocket.

Future research should focus on synthesizing and evaluating a library of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives with systematic variations to probe the dopamine D2 receptor binding pocket.

Anticancer Potential: Unlocking New Therapeutic Avenues

Benzofuran derivatives have demonstrated a wide range of anticancer activities, with some compounds showing potent cytotoxicity against various cancer cell lines.[7][8][9] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Cytotoxicity of Related Benzofuran Derivatives

While specific IC50 values for 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives are not extensively reported, studies on related 2-aminomethylene-3(2H)-benzofuranones have shown tumor-specific cytotoxic action.[7] For instance, certain derivatives displayed significant activity against human oral squamous cell lines (HSC-2, HSC-3) and human salivary gland tumor cells (HSG), while showing high resistance in normal human gingival fibroblasts.[7]

Key SAR observations from these related compounds include: [7]

  • The introduction of a fluorine atom to the benzofuranone structure generally enhanced cytotoxic activity for compounds with morpholine, 1-methylpiperazine, or piperidine moieties.

  • Conversely, the introduction of chlorine or methoxy groups did not consistently improve activity.

These findings suggest that a systematic investigation of substitutions on the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold could lead to the discovery of novel and selective anticancer agents.

Cannabinoid Receptor 2 (CB2) Agonists: A Focus on Immunomodulation

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[10][11] The 2,3-dihydrobenzo[b]furan scaffold has been successfully utilized to develop potent and selective CB2 agonists.

SAR of Dihydrobenzofuran-based CB2 Agonists

While not specifically focused on 5-aminomethyl derivatives, a study on 2,3-dihydro-1-benzofuran derivatives provides valuable SAR insights that can be extrapolated. Key findings include the importance of substituents at various positions for achieving high CB2 affinity and selectivity. The development of synthetic cannabinoid receptor ligands has been guided by natural product cannabinoids.[12]

Future work could involve incorporating an aminomethyl group at the 5-position of these active dihydrobenzofuran scaffolds to explore potential improvements in potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is adapted from methodologies used for assessing the binding affinity of novel ligands to the histamine H3 receptor.[13][14][15]

  • Membrane Preparation: HEK293T cells transiently expressing the human H3 receptor are collected, resuspended in Tris-HCl buffer, and sonicated. The cell lysate is then centrifuged to pellet the membranes.

  • Binding Assay: The membrane suspension is incubated with a specific radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound in a 96-well plate.

  • Incubation: The plate is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25°C) with continuous shaking.

  • Filtration and Washing: The reaction mixture is harvested onto filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine) and washed with cold buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

Cytotoxicity (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[16][17][18][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., detergent reagent or DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Visualization of Key Concepts

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Data Analysis & SAR Start 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan Scaffold Modification Systematic Structural Modifications (R1, R2, R3...) Start->Modification Library Compound Library Modification->Library BindingAssay Radioligand Binding Assays (Ki) Library->BindingAssay FunctionalAssay Functional Assays (EC50/IC50, Emax) Library->FunctionalAssay CytotoxicityAssay Cytotoxicity Assays (IC50) Library->CytotoxicityAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR_Analysis FunctionalAssay->SAR_Analysis CytotoxicityAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design Lead_Optimization->Modification

Caption: A generalized workflow for the discovery and optimization of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives.

Histamine_H3_SAR cluster_modifications Key Structural Modifications for High H3R Affinity cluster_outcome Result Core 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Core R1 Position 2: -CH2CH2-(pyrrolidin-1-yl) (Increases Potency) Core->R1 Substitution at R1 R2 Position 5: -NH-(nitropyridinyl) (Dramatically Boosts Affinity) Core->R2 Substitution at R2 N_sub Aminomethyl Group: Basic Nitrogen in a cyclic system is favorable Core->N_sub Modification of Amino Group Potent_Antagonist Potent_Antagonist R1->Potent_Antagonist R2->Potent_Antagonist N_sub->Potent_Antagonist

Caption: Key structural determinants for high histamine H3 receptor affinity in the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan series.

Conclusion

The 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold represents a promising starting point for the development of novel therapeutics. The existing research on histamine H3 receptor antagonists clearly demonstrates that strategic modifications to this core can lead to compounds with exceptional potency and selectivity. While the exploration of this specific scaffold for other targets such as serotonin receptors, dopamine receptors, and cancer is still in its nascent stages, the wealth of data on related benzofuran derivatives provides a strong rationale for further investigation. This guide highlights the current state of knowledge and underscores the significant potential for future discoveries based on this versatile chemical entity.

References

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology, 46(10), 1784–1794.
  • Esbenshade, T. A., et al. (2008). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry, 51(15), 4558–4569.
  • Li, X., et al. (2020). Structural basis of selective cannabinoid CB2 receptor activation.
  • MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. (2021). ACS Chemical Neuroscience, 12(18), 3358–3369.
  • Jordan, S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of Psychopharmacology, 20(6), 735–745.
  • Terasawa, K., et al. (2001). Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. Anticancer Research, 21(5), 3371–3375.
  • Hancock, A. A., et al. (2008). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry, 51(15), 4558-4569.
  • Soethoudt, M., et al. (2017). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. Molecular Pharmacology, 92(4), 421–431.
  • Herth, M. M., et al. (2009). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 60(2), 196–201.
  • Nordemann, U. (2012). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
  • Gloriam, D. E., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 4934.
  • Reed, J. C., & Pellecchia, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50849.
  • de Haan, L., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. International Clinical Psychopharmacology, 32(5), 249–255.
  • Martin, B. R., & Wiley, J. L. (2004). Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Ligands. eGrove.
  • Rathi, E., & Kumar, P. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Advances, 12(15), 9064-9089.
  • Rickli, A., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11188–11196.
  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove.
  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of the Iranian Chemical Society, 20(10), 2419–2449.
  • CB2 Receptor Binding Affinity of Various Nutraceutical Ingredients and Their Combinations. (2021). Journal of Dietary Supplements, 18(5), 543–556.
  • (A) Radioligand competition binding assay validates hits at the H 3... (n.d.). ResearchGate. Retrieved from [Link]

  • Eldehna, W. M., et al. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 11, 749875.
  • Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. (2021). Cresset Group. Retrieved from [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. (2024). Molecules, 29(10), 2279.
  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]

  • CB2 ligand binding analysis with high-content screening. (2023). Celtarys Research. Retrieved from [Link]

  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. (2022). Molecules, 27(19), 6537.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology, 8, 823.
  • Receptor Binding Assay Conditions a. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Journal of the Iranian Chemical Society, 20(10), 2419–2449.
  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. (2014). Journal of Medicinal Chemistry, 57(20), 8477–8490.
  • Huffman, J. W. (2005). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. British Journal of Pharmacology, 146(6), 767–776.
  • Weinstein, J. J., et al. (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • The cytotoxic effects of 5f on the three cell lines as assessed by MTT... (n.d.). ResearchGate. Retrieved from [Link]

  • Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands. (2016). The Journal of Pharmacology and Experimental Therapeutics, 358(2), 248–259.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology, 8, 823.
  • Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. (2010). British Journal of Pharmacology, 160(4), 934–945.
  • Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis. (2018). Molecules, 23(9), 2279.
  • Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. (2017). International Clinical Psychopharmacology, 32(5), 249–255.
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv.
  • Functional implications of dopamine D1 vs D2 receptors: A 'Prepare and Select' model of the striatal direct vs. indirect pathways. (2014). Neuroscience, 282, 156–175.
  • D2 receptor density sensitivity to rewards and learning in a value-based decision-making task. (2021). YouTube.
  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2023). Pharmacological Research, 193, 106798.

Sources

A Comparative Guide to the Efficacy of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Based Compounds in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of an aminomethyl group at the 5-position introduces a key pharmacophoric element, opening avenues for interaction with various biological targets, particularly within the central nervous system. This guide provides a comparative analysis of the potential efficacy of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan based compounds, drawing upon data from structurally related benzofuran and dihydrofuran derivatives to elucidate potential structure-activity relationships (SAR) and guide future drug discovery efforts.

Introduction to the 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Scaffold

The 5-(aminomethyl)-2,3-dihydrobenzo[b]furan core combines the rigid, bicyclic dihydrobenzofuran ring system with a flexible aminomethyl side chain. This arrangement allows for diverse chemical modifications at the amino group, the aromatic ring, and the dihydrofuran ring, enabling the fine-tuning of physicochemical properties and biological activity. Based on the available literature for related compounds, the primary therapeutic potential for this scaffold appears to be in the realm of neurodegenerative diseases, particularly through the inhibition of key enzymes such as monoamine oxidases (MAOs) and cholinesterases.

Comparative Efficacy in Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are crucial enzymes in the metabolic pathways of neurotransmitters like dopamine, serotonin, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

While direct comparative studies on a series of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives as MAO inhibitors are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights. For instance, a study on 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-ones revealed their potential as irreversible inactivators of monoamine oxidase B (MAO-B)[1]. This suggests that the aminomethyl-dihydrofuran substructure is a viable starting point for designing MAO inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on broader studies of benzofuran and coumarin derivatives as MAO inhibitors, we can infer the following potential SAR for the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold:

  • Substitution on the Aromatic Ring: The introduction of electron-withdrawing groups, such as a nitro group, on the benzofuran ring has been shown to enhance MAO-B inhibitory activity in related 2-arylbenzofuran series. For example, 5-Nitro-2-(4-methoxyphenyl)benzofuran was identified as a potent and selective MAO-B inhibitor with an IC50 value of 140 nM[2].

  • Nature of the Amino Group: The substitution pattern on the aminomethyl group is critical. Secondary and tertiary amines, as well as the incorporation of the nitrogen into a heterocyclic ring, can significantly influence potency and selectivity for MAO-A versus MAO-B.

  • Stereochemistry: The stereochemistry at any chiral centers on the dihydrofuran ring or its substituents can play a crucial role in enzyme-inhibitor interactions and, consequently, the inhibitory potency.

Comparative Efficacy in Cholinesterase Inhibition for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[3] Several studies on aminobenzofuran derivatives have highlighted their potential as potent cholinesterase inhibitors.[4][5]

A study on 3-aminobenzofuran derivatives demonstrated that these compounds can exhibit potent dual inhibition of both AChE and BuChE.[4][5] One of the most active compounds in this series, bearing a 2-fluorobenzyl moiety, displayed significant inhibitory activity.[4][5] This underscores the potential of the aminobenzofuran scaffold in the context of Alzheimer's disease therapeutics.

Structure-Activity Relationship (SAR) Insights

Extrapolating from studies on related aminobenzofuran and benzofuranone derivatives, the following SAR can be proposed for 5-(aminomethyl)-2,3-dihydrobenzo[b]furan based cholinesterase inhibitors:

  • Substituents on the Amino Group: The nature of the substituent on the nitrogen atom is a key determinant of activity. Bulky and aromatic groups, particularly those capable of π-π stacking interactions with aromatic residues in the active site of cholinesterases, are often favored.

  • Halogenation of Substituents: The presence of halogen atoms, such as fluorine, on the benzyl substituents of the amino group has been shown to enhance inhibitory potency against both AChE and BuChE.[4][5]

  • Linker Length and Rigidity: The length and flexibility of the chain connecting the amino group to other functionalities can influence how the molecule fits into the enzyme's active site gorge.

Data Summary

Compound Class/DerivativeTargetKey FindingsReference
5-(aminomethyl)-3-aryldihydrofuran-2(3H)-onesMAO-BIrreversible inactivators of MAO-B.[1][1]
5-Nitro-2-(4-methoxyphenyl)benzofuranMAO-BPotent and selective inhibitor (IC50 = 140 nM).[2][2]
3-Aminobenzofuran derivative (with 2-fluorobenzyl moiety)AChE/BuChEPotent dual inhibitor.[4][5][4][5]
5,6-Dimethoxybenzofuranone derivative (with benzyl pyridinium moiety)AChE/BuChEPotent dual inhibitor (IC50 for AChE = 52 nM).[6][6]

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and evaluation of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives, based on established protocols for related compounds.

General Synthetic Pathway

A plausible synthetic route to 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives could involve the following key steps:

  • Synthesis of the 2,3-dihydrobenzo[b]furan core: This can be achieved through various methods, such as the intramolecular cyclization of an appropriately substituted phenol.

  • Introduction of a precursor to the aminomethyl group: This could involve formylation or cyanation at the 5-position of the dihydrobenzofuran ring.

  • Reduction to the aminomethyl group: The formyl or cyano group can be reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH4).

  • Derivatization of the amino group: The primary amine can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to generate a library of derivatives.

Diagram: Generalized Synthetic Workflow

G start Substituted Phenol step1 Intramolecular Cyclization start->step1 step2 5-Position Functionalization (e.g., Formylation) step1->step2 step3 Reductive Amination or Reduction step2->step3 step4 Derivatization of Amino Group step3->step4 end Library of 5-(Aminomethyl)-2,3- dihydrobenzo[b]furan Derivatives step4->end

Caption: A generalized workflow for the synthesis of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives.

In Vitro Efficacy Evaluation: MAO Inhibition Assay

Objective: To determine the in vitro inhibitory potency of the synthesized compounds against MAO-A and MAO-B.

Principle: The assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent product from a non-fluorescent substrate.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable fluorogenic substrate (e.g., kynuramine) are prepared in an appropriate buffer.

  • Compound Incubation: The test compounds are pre-incubated with the MAO enzymes at various concentrations for a defined period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: MAO Inhibition Assay Workflow

G A Prepare MAO-A/B Enzyme Solution B Add Test Compounds (Varying Concentrations) A->B C Pre-incubate B->C D Add Fluorogenic Substrate C->D E Monitor Fluorescence Over Time D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Values F->G

Caption: Workflow for determining the MAO inhibitory activity of test compounds.

In Vitro Efficacy Evaluation: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory potency of the synthesized compounds against AChE and BuChE.[5]

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.[5]

Protocol:

  • Reagent Preparation: Prepare solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a phosphate buffer.

  • Compound Incubation: The test compounds are pre-incubated with the cholinesterase enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and DTNB.

  • Absorbance Measurement: The change in absorbance at 412 nm is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined, and the IC50 values are calculated.

Conclusion and Future Directions

The 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Drawing on evidence from structurally related compounds, derivatives of this scaffold are likely to exhibit potent inhibitory activity against both monoamine oxidases and cholinesterases. Future research should focus on the systematic synthesis and screening of a library of these compounds to establish definitive structure-activity relationships. This will involve the strategic variation of substituents on the aromatic ring and the aminomethyl group, as well as the exploration of different stereoisomers. Such studies will be instrumental in identifying lead candidates with optimized efficacy, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

  • Ding, Z., & Silverman, R. B. (1992). 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 35(5), 885–889. [Link]

  • Nabati, S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

  • Chaurasia, S., et al. (2013). MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. Archiv der Pharmazie, 346(10), 734-744. [Link]

  • Nabati, S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

  • Li, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 345. [Link]

  • Alipour, M., et al. (2013). 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety. DARU Journal of Pharmaceutical Sciences, 21(1), 13. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Validation of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (5-AM-DHBF), a key benzofuran derivative, is critical for its application in pharmaceutical development and chemical research.[1][2] This guide provides a comprehensive framework for the validation of analytical methods for 5-AM-DHBF, grounded in the principles of scientific integrity and regulatory compliance. We will compare two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and detail the requisite validation parameters. This document is intended for researchers, scientists, and drug development professionals, offering both foundational concepts and actionable experimental protocols to ensure data of the highest quality and reliability.

Introduction: The "Why" of Method Validation

The objective of analytical method validation is to provide documented evidence that a procedure is fit for its intended purpose.[3] This guide is structured around the core principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, a globally recognized standard for the validation of analytical procedures.[3][4][5]

Strategic Selection of an Analytical Platform

The choice between HPLC-UV and LC-MS/MS for the quantification of 5-AM-DHBF depends on the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This robust and widely accessible technique is often the first choice for quantifying active pharmaceutical ingredients (APIs) and key intermediates.[6] It relies on the principle that the analyte absorbs light at a specific wavelength. For 5-AM-DHBF, the benzofuran chromophore should provide adequate UV absorbance for detection. HPLC-UV is cost-effective and reliable for samples with relatively high analyte concentrations and clean matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, particularly for bioanalytical studies (e.g., plasma, urine) where concentrations are low and the matrix is complex, LC-MS/MS is the gold standard.[7] This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for the highly specific detection of the analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns. While direct analysis of some benzofuran intermediates by LC-MS can be challenging and may require derivatization, the aminomethyl group on 5-AM-DHBF should be readily ionizable, making it suitable for this technique.[8]

The following diagram illustrates the decision-making process for selecting the appropriate analytical platform.

G cluster_input Analytical Requirements cluster_decision Decision Point cluster_output Platform Selection Matrix Sample Matrix Complexity Decision High Sensitivity & Complex Matrix? Matrix->Decision Sensitivity Required Sensitivity Sensitivity->Decision LCMS LC-MS/MS Decision->LCMS Yes HPLC HPLC-UV Decision->HPLC No G cluster_prep Phase 1: Preparation & System Suitability cluster_core Phase 2: Core Parameter Validation cluster_final Phase 3: Final Verification A Method Development & Optimization B System Suitability Testing (SST) A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Stability Studies G->H I Validation Report H->I

Sources

A Comparative Guide to the Cross-Reactivity of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (AM-DHBF) derivatives, a class of compounds with demonstrated psychoactive properties and potential therapeutic applications. By objectively comparing their performance against a range of biological targets and providing detailed experimental methodologies, this document serves as a critical resource for researchers aiming to mitigate off-target effects and advance safer, more effective therapeutics.

Introduction: The Criticality of Cross-Reactivity Assessment

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to a spectrum of adverse drug reactions (ADRs), ranging from mild side effects to severe toxicity, and are a major cause of late-stage clinical trial failures. For neurologically active compounds such as 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan derivatives, which often interact with multiple neurotransmitter systems, a comprehensive assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

This guide delves into the known off-target interactions of AM-DHBF derivatives, providing a framework for understanding their polypharmacology. By presenting available experimental data and detailed protocols, we aim to equip researchers with the knowledge to anticipate potential liabilities and guide the development of derivatives with improved selectivity profiles.

The Pharmacological Landscape of AM-DHBF Derivatives: Beyond the Primary Target

While the primary pharmacological targets of many 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan derivatives are often serotonin receptors, their structural similarity to endogenous monoamines and other psychoactive compounds suggests a broader spectrum of activity. The following sections and data tables summarize the known interactions of these derivatives with key off-target classes, including monoamine transporters and other G-protein coupled receptors (GPCRs).

Interaction with Monoamine Transporters

Several psychoactive benzofuran derivatives, including the structurally related 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 5-(2-(methylamino)propyl)-2,3-dihydrobenzofuran (5-MAPDB), have been shown to interact with the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation can lead to significant physiological and behavioral effects.

Below is a summary of the inhibitory activity (IC50) of selected dihydrobenzofuran derivatives on human monoamine transporters.

CompoundNET IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)
5-APDB 1,9802,730322
5-MAPDB 3,3604,490187
MDMA (for comparison) 1084831,120
Data sourced from Simmler et al., 2015.[1]

These data indicate that while both 5-APDB and 5-MAPDB are inhibitors of all three monoamine transporters, they exhibit a preference for the serotonin transporter, with 5-MAPDB being a relatively selective serotonin releaser.[1][2] This profile is distinct from that of MDMA, which shows a more balanced interaction with all three transporters.

Cross-Reactivity with G-Protein Coupled Receptors (GPCRs)

Beyond monoamine transporters, AM-DHBF derivatives have the potential to interact with a wide array of GPCRs, which can contribute to both their desired therapeutic effects and their unwanted side effects. Of particular interest is their activity at various serotonin receptor subtypes.

The following table presents the functional activity (EC50) and binding affinity of selected dihydrobenzofuran derivatives at human 5-HT2A and 5-HT2B receptors.

Compound5-HT2A EC50 (nM)5-HT2B EC50 (nM)
5-APDB 3201,280
5-MAPDB 2,3301,110
Serotonin (for comparison) 1.70.9
Data sourced from Simmler et al., 2015.[1]

The data reveal that these compounds act as agonists at both 5-HT2A and 5-HT2B receptors.[1] Activity at the 5-HT2B receptor is a notable concern, as chronic agonism of this receptor has been associated with cardiac valvulopathy.[1]

A Strategic Approach to Cross-Reactivity Profiling

A systematic evaluation of a compound's off-target interactions is crucial. The following workflow outlines a tiered approach to comprehensively assess the cross-reactivity of novel 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan derivatives.

Caption: Key structural modifications and their influence on the selectivity of AM-DHBF derivatives.

Future research should focus on a more systematic exploration of the chemical space around the 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan scaffold. By employing the comprehensive cross-reactivity profiling strategy outlined in this guide, researchers can identify derivatives with an optimized balance of on-target potency and off-target safety, paving the way for the development of novel therapeutics with a reduced risk of adverse effects.

References

  • 5-MAPDB. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

  • Ding Z, Silverman RB. 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators. J Med Chem. 1992;35(5):885-889. [Link]

  • 5-APDB. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

  • Simmler LD, Rickli A, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015;172(13):3412-3425. [Link]

  • Khan I, Ibrar A, Ahmed W, Saeed A. Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor. Bioorg Chem. 2019;85:42-51. [Link]

  • O'Brien-Brown J, Jackson V, Scott B, et al. Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. Curr Med Chem. 2009;16(16):2023-2035. [Link]

  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. Published online July 1, 2020. [Link]

  • Maziere M, Stulzaft O, Hantraye P, et al. Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. J Pharm Sci. 1989;78(11):953-955. [Link]

  • Simmler LD, Rickli A, Schramm Y, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015;172(13):3412-3425. [Link]

  • Bifulco G, D'Auria MV, Chini MG, et al. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorg Med Chem. 2016;24(6):1147-1154. [Link]

  • 5-Hydroxytryptamine (Serotonin) and Dopamine. In: Goodman and Gilman's Manual of Pharmacology and Therapeutics. 2nd ed. McGraw-Hill Education; 2014. [Link]

  • Gouda MA, Hussein HAR, Aly AS, Abu-Hashem AA. Reactivity of Benzofuran Derivatives. Synth Commun. 2014;44(20):2895-2929. [Link]

  • Lin A, Giuliano CJ, Palladino A, et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Sci Transl Med. 2019;11(509):eaaw8412. [Link]

  • López-Arnau R, Martínez-Clemente J, Papagiagi M, et al. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Transl Psychiatry. 2024;14(1):138. [Link]

  • Corrêa RG, Fernandes C, Leal MB, et al. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Front Pharmacol. 2017;8:825. [Link]

  • Workman P. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Published March 3, 2020. [Link]

  • Doak AK, Kairys V, Stouten PFW, et al. Why some targets benefit from beyond rule of five drugs. J Med Chem. 2019;62(14):6447-6457. [Link]

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran. SWGDRUG.org. Published March 18, 2013. [Link]

  • Othman DI, Khedr MA, El-Sayed MAA, Omar AM. Novel benzofuran derivatives: Synthesis and antitumor activity. Arch Pharm (Weinheim). 2012;345(4):304-313. [Link]

  • Ito H, Takano A, Arakawa R, et al. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. PLoS One. 2011;6(10):e26121. [Link]

  • Li J, Zhang Y, Wang Y, et al. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024;29(16):3698. [Link]

  • SafetyScreen59 Extended Panel - FR. Eurofins Discovery. Accessed January 30, 2026. [Link]

  • Nichols DE. Structure–activity relationships of serotonin 5-HT2A agonists. WIREs Membr Transp Signal. 2012;1(5):559-579. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. 2023;8(5). [Link]

  • Lechpammer M, Fabbri M, Valla S. On-target and off-target-based toxicologic effects. Toxicol Pathol. 2013;41(2):331-334. [Link]

  • Wang L, Zhang M, Wang Y, et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv. 2019;9(47):27510-27540. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Accessed January 30, 2026. [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. Accessed January 30, 2026. [Link]

  • BioPrint SafetyScreen Panel - FR. Eurofins Discovery. Accessed January 30, 2026. [Link]

  • Gjoni T, Hoti E, Kupca T, et al. Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors. Neuropharmacology. 2018;139:139-148. [Link]

Sources

benchmarking 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

This guide outlines the benchmarking protocols for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (5-AM-DHBF).[1] This molecule represents a "privileged scaffold" in medicinal chemistry—a conformationally restricted bioisostere of p-substituted benzylamines and phenethylamines.

In drug development, 5-AM-DHBF is primarily evaluated as a core fragment for Monoamine Oxidase B (MAO-B) inhibitors (treating Parkinson’s) and 5-HT


  receptor ligands.[1] Its rigid dihydrobenzofuran ring reduces the entropic penalty of binding compared to flexible linear amines.

Benchmarking Thesis: To validate 5-AM-DHBF, it must be compared against Selegiline (irreversible standard) and Safinamide (reversible standard).[1] The objective is to determine if the unsubstituted primary amine offers sufficient binding affinity (


) or if it requires N-functionalization (e.g., propargyl groups as seen in Rasagiline) to achieve nanomolar potency.

Comparative Landscape: The "Gold Standards"

To objectively assess 5-AM-DHBF, you must run parallel assays against these established inhibitors.[1]

Comparator CompoundMechanism of ActionBinding ModeTypical IC

(hMAO-B)
Why Benchmark Against This?
5-AM-DHBF (Test Article) Competitive / Reversible Non-Covalent (Ionic) 0.5 - 5.0

M (Est.)
To establish baseline scaffold affinity before lead optimization.
Selegiline (Deprenyl) Irreversible (Suicide)Covalent (N5 of FAD)10 - 20 nMThe clinical efficacy standard.[1] Defines the "ceiling" of potency.
Safinamide ReversibleNon-Covalent98 nMThe safety standard. Reversible inhibitors have fewer "cheese effect" side effects.
Phenethylamine (PEA) SubstrateTransientN/A (

M)
The endogenous substrate. 5-AM-DHBF must outcompete PEA to be viable.[1]

Technical Insight: 5-AM-DHBF lacks the propargyl "warhead" found in Rasagiline.[1] Therefore, it is expected to act as a reversible competitive inhibitor . If your data shows time-dependent inhibition, check for sample impurities or oxidation products.

Experimental Protocol: High-Throughput MAO-B Screening

This protocol utilizes the Amplex® Red fluorometric method, which is superior to UV-absorbance methods for detecting low-level inhibition due to its high signal-to-noise ratio.[1]

Materials
  • Enzyme: Recombinant Human MAO-B (5 mg/mL).[1]

  • Substrate: Tyramine or Benzylamine (Specific for MAO-B).[1]

  • Detection: Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1]

  • Buffer: 0.1 M Potassium Phosphate, pH 7.4.

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 5-AM-DHBF in DMSO to 10 mM stock.[1]

    • Prepare serial dilutions (0.1 nM to 100

      
      M) in reaction buffer. Note: Keep DMSO < 1% final concentration to avoid enzyme denaturation.
      
  • Pre-Incubation (Critical Step):

    • Mix 50

      
      L of Enzyme solution + 20 
      
      
      
      L of 5-AM-DHBF (or comparator).
    • Incubate at 37°C for 15 minutes .

    • Rationale: This allows the inhibitor to reach equilibrium with the active site before the substrate competes.

  • Reaction Initiation:

    • Add 30

      
      L of Master Mix (200 
      
      
      
      M Tyramine + 200
      
      
      M Amplex Red + 1 U/mL HRP).
  • Kinetic Readout:

    • Measure fluorescence (Ex/Em: 530/590 nm) every 30 seconds for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

Data Processing

Calculate % Inhibition using the formula:


[1]
  • 
     : Slope of sample.
    
  • 
     : Slope of DMSO only.
    
  • 
     : Slope of no-enzyme well.[1]
    

Fit data to a 4-parameter logistic model to derive IC


.[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the competitive binding mechanism of 5-AM-DHBF compared to the irreversible mechanism of Selegiline within the MAO-B active site.

MAO_Mechanism MAO_B MAO-B Enzyme (FAD Cofactor) Complex_Rev Enzyme-Inhibitor Complex (Reversible) MAO_B->Complex_Rev + 5-AM-DHBF (Ionic Binding) Adduct Covalent Adduct (Irreversible Inactivation) MAO_B->Adduct + Selegiline (N5-FAD Attack) Product Aldehyde + H2O2 (Signal) MAO_B->Product + Substrate (Oxidation) Substrate Substrate (Dopamine/Tyramine) Selegiline Selegiline (Propargyl Warhead) Scaffold 5-AM-DHBF (Test Scaffold) Complex_Rev->MAO_B Washout (Recovery) Adduct->Product Permanently Blocks

Caption: Mechanism of Action Comparison. 5-AM-DHBF acts as a reversible competitive inhibitor (Yellow path), whereas Selegiline forms a permanent covalent adduct (Red path).[1]

Advanced Profiling: Selectivity & Reversibility[1]

To publish a robust dataset, IC


 is not enough. You must prove Selectivity  and Mode of Inhibition .
Experiment A: MAO-A vs. MAO-B Selectivity

Benzofurans are often highly selective for isoform B. Run the protocol above using MAO-A (substrate: Serotonin) alongside MAO-B.[1]

  • Calculation: Selectivity Ratio =

    
    .[1]
    
  • Benchmark: A ratio > 500 is considered "Highly Selective" (similar to Selegiline). A ratio < 100 indicates potential off-target hypertensive risks (Tyramine effect).[1]

Experiment B: Reversibility (Washout Assay)
  • Incubate Enzyme + 5-AM-DHBF (at 10x IC

    
    ) for 30 mins.
    
  • Dilute the mixture 100-fold into buffer containing substrate.

  • Result Interpretation:

    • Rapid Activity Recovery: Indicates Reversible binding (Typical for 5-AM-DHBF).[1]

    • No Recovery: Indicates Irreversible binding (Typical for Selegiline).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
High Background Fluorescence Spontaneous oxidation of Amplex Red.[1]Protect reagents from light; prepare HRP fresh.
Time-Dependent Inhibition 5-AM-DHBF may be acting as a slow-tight binder.[1]Vary pre-incubation times (0, 15, 30, 60 min). If IC

drops with time, report

rates.
Insolubility / Precipitation Hydrophobic benzofuran core.Ensure DMSO < 1%. Add 0.01% Triton X-100 to buffer to prevent aggregation.

References

  • Ding, Z., & Silverman, R. B. (1992). 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators.[1][2] Journal of Medicinal Chemistry, 35(5), 885–889. Link

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Link

  • Prins, L. H., et al. (2010). Inhibition of Monoamine Oxidase by Indole and Benzofuran Derivatives.[3] European Journal of Medicinal Chemistry, 45(10), 4458–4466. Link[1][3]

  • Thermo Fisher Scientific. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit Protocol. Link

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is a crucial building block, notably in the synthesis of the antidepressant vilazodone. This guide provides an in-depth, head-to-head comparison of four distinct synthetic routes to this valuable compound, offering insights into the practical advantages and disadvantages of each approach. The discussion is supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. The addition of an aminomethyl group at the 5-position provides a critical handle for further molecular elaboration, making 5-(aminomethyl)-2,3-dihydrobenzo[b]furan a highly sought-after intermediate. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide will dissect four common strategies for its preparation:

  • Route A: Reductive Amination of 2,3-dihydrobenzofuran-5-carbaldehyde

  • Route B: Reduction of 2,3-dihydrobenzofuran-5-carbonitrile

  • Route C: Amination of 5-(Halomethyl)-2,3-dihydrobenzo[b]furan via Gabriel Synthesis

  • Route D: Hofmann and Curtius Rearrangements of Carboxylic Acid Derivatives

Route A: Reductive Amination of 2,3-dihydrobenzofuran-5-carbaldehyde

This is arguably the most direct and widely employed method for the synthesis of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan. The strategy involves the reaction of the corresponding aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Causality Behind Experimental Choices

The choice of reducing agent is critical in reductive amination to ensure the selective reduction of the imine in the presence of the starting aldehyde[1]. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. For the synthesis of primary amines from ammonia, controlling the reaction stoichiometry and conditions is crucial to minimize the formation of secondary and tertiary amine byproducts[2]. The use of a catalyst like Raney Nickel under hydrogen pressure is often favored in industrial settings for its efficiency and cost-effectiveness.

Experimental Protocol: Reductive Amination using Raney Nickel

A two-step, one-pot procedure is often employed:

  • Imine Formation: 2,3-dihydrobenzofuran-5-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol, and saturated with ammonia gas or treated with a solution of ammonia in methanol. This mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture containing the imine is then subjected to hydrogenation in the presence of a Raney Nickel catalyst under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature are optimized to ensure complete reduction. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude amine is then purified, typically by distillation or crystallization after salt formation.

Reductive Amination 2,3-dihydrobenzofuran-5-carbaldehyde 2,3-dihydrobenzofuran-5-carbaldehyde Imine Intermediate Imine Intermediate 2,3-dihydrobenzofuran-5-carbaldehyde->Imine Intermediate NH3 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Imine Intermediate->5-(Aminomethyl)-2,3-dihydrobenzo[b]furan [H] (e.g., H2/Raney Ni)

Caption: General workflow for Route A.

Route B: Reduction of 2,3-dihydrobenzofuran-5-carbonitrile

Another classical approach to primary amines is through the reduction of a nitrile functional group. This route offers a reliable alternative to reductive amination, particularly if the corresponding nitrile is readily accessible.

Causality Behind Experimental Choices

Powerful reducing agents are required for the conversion of a nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a common choice in a laboratory setting due to its high reactivity[3]. However, its pyrophoric nature and the need for strictly anhydrous conditions make it less suitable for large-scale synthesis. Catalytic hydrogenation, often with Raney Nickel or a palladium catalyst, presents a more scalable and safer alternative[4][5]. The choice between these methods often depends on the scale of the reaction and the available equipment.

Experimental Protocol: Nitrile Reduction using Lithium Aluminum Hydride
  • Reaction Setup: A solution of 2,3-dihydrobenzofuran-5-carbonitrile in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reaction and Quenching: The reaction mixture is then typically warmed to room temperature and stirred until the reduction is complete (monitored by TLC or LC-MS). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution, following established workup procedures for LiAlH₄ reductions[6].

  • Purification: The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and concentrated to afford the crude amine, which is then purified as described in Route A.

Nitrile Reduction 2,3-dihydrobenzofuran-5-carbonitrile 2,3-dihydrobenzofuran-5-carbonitrile 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan 2,3-dihydrobenzofuran-5-carbonitrile->5-(Aminomethyl)-2,3-dihydrobenzo[b]furan 1. LiAlH4 2. H2O

Caption: General workflow for Route B.

Route C: Amination of 5-(Halomethyl)-2,3-dihydrobenzo[b]furan via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines that avoids the over-alkylation issues often encountered with direct amination of alkyl halides[7][8]. This route involves the initial preparation of a 5-(halomethyl) derivative, followed by reaction with potassium phthalimide and subsequent hydrazinolysis.

Causality Behind Experimental Choices

The Gabriel synthesis is favored for its ability to cleanly produce primary amines[9]. The use of phthalimide as a protected form of ammonia prevents the product amine from reacting further with the starting alkyl halide. The choice of the halogen in the 5-(halomethyl) intermediate (typically chlorine or bromine) depends on the reactivity and the method of its synthesis. The final deprotection step is commonly achieved using hydrazine, which cleaves the phthalimide group to release the desired primary amine under mild conditions[10].

Experimental Protocol: Gabriel Synthesis
  • Synthesis of 5-(Chloromethyl)-2,3-dihydrobenzo[b]furan: This intermediate can be prepared from 2,3-dihydrobenzofuran-5-yl)methanol via reaction with thionyl chloride or a similar chlorinating agent.

  • Phthalimide Alkylation: 5-(Chloromethyl)-2,3-dihydrobenzo[b]furan is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature to form the N-alkylated phthalimide intermediate.

  • Hydrazinolysis: The N-alkylated phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol. The mixture is refluxed to effect the cleavage of the phthalimide, resulting in the formation of the desired primary amine and phthalhydrazide as a byproduct.

  • Purification: After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is then typically acidified, washed with an organic solvent to remove any non-basic impurities, and then basified to liberate the free amine, which is extracted and purified.

Gabriel Synthesis 5-(Chloromethyl)-2,3-dihydrobenzo[b]furan 5-(Chloromethyl)-2,3-dihydrobenzo[b]furan N-Alkylphthalimide Intermediate N-Alkylphthalimide Intermediate 5-(Chloromethyl)-2,3-dihydrobenzo[b]furan->N-Alkylphthalimide Intermediate Potassium Phthalimide 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan N-Alkylphthalimide Intermediate->5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Hydrazine (NH2NH2)

Caption: General workflow for Route C.

Route D: Hofmann and Curtius Rearrangements of Carboxylic Acid Derivatives

The Hofmann and Curtius rearrangements offer indirect routes to the target amine from a carboxylic acid derivative, proceeding through a key isocyanate intermediate[11]. These methods are particularly useful when the corresponding carboxylic acid is readily available and involve a one-carbon degradation of the starting material.

Causality Behind Experimental Choices

The Hofmann rearrangement utilizes a primary amide, which is treated with a halogen (typically bromine) and a strong base to form an isocyanate that is subsequently hydrolyzed to the amine[12][13]. The Curtius rearrangement starts from a carboxylic acid, which is converted to an acyl azide. Thermal or photochemical decomposition of the acyl azide also yields the isocyanate intermediate[14][15]. Both rearrangements proceed with retention of configuration at the migrating group. The choice between the two often depends on the stability of the substrate to the reaction conditions, with the Curtius rearrangement generally being milder.

Experimental Protocol: Curtius Rearrangement
  • Synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid: This can be prepared by oxidation of the corresponding aldehyde or by other synthetic routes.

  • Formation of Acyl Azide: The carboxylic acid is first converted to an activated derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride. This is then reacted with sodium azide to form the acyl azide.

  • Rearrangement and Trapping: The acyl azide is then carefully heated in an inert solvent, such as toluene or dioxane. The rearrangement occurs with the loss of nitrogen gas to form the isocyanate. This intermediate is typically not isolated but is trapped in situ with a suitable nucleophile. For the synthesis of the primary amine, the isocyanate is hydrolyzed with aqueous acid.

  • Purification: After hydrolysis of the isocyanate, the reaction mixture is worked up to isolate the primary amine, usually after basification and extraction.

Curtius Rearrangement 2,3-dihydrobenzofuran-5-carboxylic acid 2,3-dihydrobenzofuran-5-carboxylic acid Acyl Azide Acyl Azide 2,3-dihydrobenzofuran-5-carboxylic acid->Acyl Azide 1. SOCl2 2. NaN3 Isocyanate Isocyanate Acyl Azide->Isocyanate Heat (-N2) 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Isocyanate->5-(Aminomethyl)-2,3-dihydrobenzo[b]furan H3O+

Caption: General workflow for the Curtius Rearrangement.

Head-to-Head Comparison of the Synthetic Routes

FeatureRoute A: Reductive AminationRoute B: Nitrile ReductionRoute C: Gabriel SynthesisRoute D: Rearrangement
Starting Material Accessibility Aldehyde may be readily available.Nitrile synthesis can add steps.Halomethyl derivative requires an extra step from the alcohol.Carboxylic acid or amide may be accessible.
Number of Steps Generally 1-2 steps from the aldehyde.1 step from the nitrile.At least 2 steps from the halomethyl precursor.2-3 steps from the carboxylic acid.
Reagent Safety & Handling H₂ gas and Raney Ni require careful handling.LiAlH₄ is pyrophoric; catalytic hydrogenation is safer.Azide-free but uses hydrazine which is toxic.Hofmann uses bromine; Curtius uses potentially explosive azides.
Scalability Catalytic hydrogenation is highly scalable.Catalytic hydrogenation is scalable; LiAlH₄ is less so.Scalable, but waste disposal of phthalhydrazide can be an issue.Rearrangements can be challenging to scale safely.
Yield & Purity Can be high, but over-alkylation can be a side reaction.Generally high yields and clean reactions.Typically good to excellent yields with high purity.Yields can be variable, and side reactions are possible.
Cost-Effectiveness Potentially very cost-effective, especially with catalytic methods.Can be cost-effective if the nitrile is cheap.Phthalimide is inexpensive, but multi-step nature adds cost.Reagents can be costly, and multiple steps add to the cost.
Environmental Impact Use of heavy metal catalysts.LiAlH₄ produces significant waste; catalytic routes are greener.Generates stoichiometric byproduct (phthalhydrazide).Use of bromine and potential for hazardous intermediates.

Conclusion

For the synthesis of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan, Route A (Reductive Amination) often represents the most convergent and efficient strategy, particularly for large-scale production where catalytic hydrogenation can be employed. Its directness from the corresponding aldehyde makes it an attractive choice.

Route B (Nitrile Reduction) is a strong contender, offering high yields and purity, especially if a reliable and cost-effective synthesis of the nitrile precursor is established.

Route C (Gabriel Synthesis) provides a robust and reliable method for obtaining a clean primary amine, albeit with a slightly longer synthetic sequence. It is an excellent choice for laboratory-scale synthesis where purity is a primary concern.

Route D (Hofmann and Curtius Rearrangements) are more circumstantial and are typically considered when the carboxylic acid derivative is a readily available starting material and other routes are not feasible. The safety concerns associated with the reagents for both rearrangements are a significant consideration.

Ultimately, the optimal synthetic route will depend on the specific project requirements, including scale, cost constraints, available equipment, and safety considerations. Researchers are encouraged to evaluate each route based on these factors to make an informed decision.

References

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 2,3‐dihydrobenzofuran derivatives.. Available from: [Link]

  • Arkat USA. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Available from: [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]

  • Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • PubMed. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Google Patents. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Baxendale Group. Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Available from: [Link]

  • Indian Academy of Sciences. raney nickel reductions-part i. Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

  • YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available from: [Link]

  • YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • ResearchGate. (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Available from: [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link]

  • ResearchGate. Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. Available from: [Link]

  • PharmD GURU. 31. HOFMANN REARRANGEMENT. Available from: [Link]

  • Google Patents. Synthesis of 5-chloro-2,3-dihydro-3-hydroxy-2-(1'-imidazolylmethyl)benzo(b)furan.
  • ACS Combinatorial Science. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. Available from: [Link]

  • PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. Available from: [Link]

  • Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. Available from: [Link]

  • PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available from: [Link]

  • YouTube. Raney Nickel + Clemmensen Reductions and KMnO4 Oxidation of Benzylic Carbons. Available from: [Link]

  • ChemRxiv. Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. Available from: [Link]

  • Wikipedia. Curtius rearrangement. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • ResearchGate. Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation | Request PDF. Available from: [Link]

  • YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). Available from: [Link]

  • YouTube. 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. Available from: [Link]

  • Indian Academy of Sciences. Raney nickel reductions. Available from: [Link]

  • PMC. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Available from: [Link]

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • Scribd. Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF. Available from: [Link]

  • Semantic Scholar. [PDF] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | Semantic Scholar. Available from: [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]

  • Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • Chemistry Steps. The Gabriel Synthesis. Available from: [Link]

Sources

Navigating Preclinical Development: A Statistical Guide to Evaluating 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: The 2,3-Dihydrobenzofuran Scaffold in Drug Discovery

The furan ring system is a versatile building block in the synthesis of compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The fusion of a furan ring with a benzene ring to form the benzofuran and, more specifically, the 2,3-dihydrobenzofuran core, has yielded compounds with potent and diverse pharmacological profiles. This guide will focus on two key therapeutic areas where these derivatives have shown promise: neurodegenerative diseases and cancer.

Section 2: Preclinical Evaluation of Neuroprotective 2,3-Dihydrobenzofuran Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need.[1][2] The neuroprotective potential of 2,3-dihydrobenzofuran derivatives is an exciting avenue of research.[3] A critical aspect of developing novel neuroprotective agents is the rigorous design and statistical analysis of preclinical studies.[4]

Experimental Design and Key Biological Assays

A typical preclinical workflow for evaluating a novel 2,3-dihydrobenzofuran derivative for neuroprotective effects would involve a series of in vitro and in vivo assays.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Studies a Primary Neuronal Cell Culture b Induction of Neurotoxicity (e.g., NMDA, H2O2) a->b c Treatment with Test Compound b->c d Cell Viability Assay (e.g., MTT, LDH) c->d e Animal Model of Neurodegeneration (e.g., Stroke, Parkinson's) d->e Lead Compound Selection f Compound Administration e->f g Behavioral Assessments (e.g., Morris Water Maze) f->g h Histopathological Analysis g->h

Caption: Preclinical workflow for neuroprotective drug discovery.

Experimental Protocols:

  • In Vitro Neuroprotection Assay:

    • Culture primary cortical neurons from embryonic rats.

    • Induce excitotoxicity by exposing the neurons to N-methyl-D-aspartate (NMDA).[5]

    • Simultaneously treat the cells with various concentrations of the test compound.

    • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.[5]

    • Calculate the percentage of neuroprotection relative to control (untreated) and NMDA-only treated cells.

  • In Vivo Stroke Model:

    • Induce transient focal ischemia in rodents by middle cerebral artery occlusion (MCAO).

    • Administer the test compound at different doses and time points post-ischemia.

    • Evaluate neurological deficits using a standardized scoring system.

    • Measure infarct volume through histological staining of brain sections.

Statistical Analysis of Neuroprotection Data

The choice of statistical test is dictated by the experimental design and the nature of the data.

Data Presentation:

DerivativeAssayEndpointResultReference
Compound 1f NMDA-induced excitotoxicity in rat cortical neuronsNeuroprotectionComparable to memantine at 30 µM
Compound 1j NMDA-induced excitotoxicity in rat cortical neuronsNeuroprotectionSignificant anti-excitotoxic effects at 100 and 300 µM
Moracin O Glutamate-induced cell death in SK-N-SH cellsNeuroprotectionSignificant[6]
Moracin P Glutamate-induced cell death in SK-N-SH cellsNeuroprotectionSignificant[6]

Statistical Decision Tree:

G A Start: Experimental Data B How many groups to compare? A->B C Two Groups B->C D More Than Two Groups B->D E Paired t-test (for paired data) C->E F Student's t-test (for independent, normally distributed data) C->F G Mann-Whitney U test (for non-parametric data) C->G H One-way ANOVA (for one independent variable) D->H I Two-way ANOVA (for two independent variables) D->I J Post-hoc tests (e.g., Tukey's, Dunnett's) H->J I->J

Caption: Statistical test selection for group comparisons.

For in vitro neuroprotection assays, a one-way analysis of variance (ANOVA) is appropriate to compare the mean cell viability across multiple concentrations of the test compound and controls. If the ANOVA shows a significant difference, Dunnett's post-hoc test can be used to compare each treatment group to the NMDA-only control. For in vivo studies, a two-way ANOVA can analyze the effects of treatment and time on neurological scores.

Section 3: Preclinical Evaluation of Anticancer 2,3-Dihydrobenzofuran Derivatives

The benzofuran scaffold is present in many natural and synthetic compounds with anticancer properties.[7][8] Derivatives of 2,3-dihydrobenzofuran have shown promising antiproliferative and cytotoxic activities against various cancer cell lines.[9][10]

Experimental Design and Key Biological Assays

The preclinical evaluation of a novel anticancer 2,3-dihydrobenzofuran derivative follows a tiered approach from in vitro screening to in vivo efficacy models.[11][12]

Experimental Protocols:

  • In Vitro Cytotoxicity Assay:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.[9]

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Determine cell viability using the MTT assay.

    • Calculate the half-maximal inhibitory concentration (IC50) value through non-linear regression analysis of the dose-response curve.[13][14]

  • In Vivo Xenograft Model:

    • Implant human tumor cells subcutaneously into immunocompromised mice.[12]

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound and a vehicle control according to a defined schedule.

    • Measure tumor volume at regular intervals.

    • At the end of the study, excise and weigh the tumors.

Statistical Analysis of Anticancer Data

Robust statistical analysis is crucial for interpreting the results of anticancer studies.[15][16][17]

Data Presentation:

DerivativeCell LineIC50 (µM)Reference
Compound 13g MCF-7 (breast)1.287[18]
Compound 13b MCF-7 (breast)1.875[18]
Compound 44b MDA-MB-231 (breast)2.52[9]
Compound 33d A-549 (lung)2.74[9]

For in vitro cytotoxicity data, IC50 values are determined by fitting a sigmoidal dose-response curve using non-linear regression.[13][14] To compare the potency of different compounds, the log(IC50) values can be compared using a t-test or one-way ANOVA .

In vivo tumor growth data, which consists of repeated measurements over time, is best analyzed using multivariate statistical modeling methods , such as a mixed-effects model or repeated measures ANOVA.[16][17] These methods can account for the correlation between measurements from the same animal and provide a more powerful analysis than simply comparing the final tumor volumes.[16]

Section 4: Hypothetical Case Study: Preclinical Evaluation of "Compound X"

To illustrate the practical application of these principles, consider a hypothetical 2,3-dihydrobenzofuran derivative, "Compound X," being investigated for its anticancer properties.

Experimental Design:

  • In Vitro: The cytotoxicity of Compound X and a standard-of-care drug, Doxorubicin, will be assessed against the MCF-7 breast cancer cell line.

  • In Vivo: An MCF-7 xenograft model in nude mice will be used. Mice will be randomized into three groups: Vehicle control, Doxorubicin, and Compound X.

Statistical Analysis Plan:

  • In Vitro Data: IC50 values for Compound X and Doxorubicin will be calculated using non-linear regression. A t-test will be used to compare the log(IC50) values to determine if there is a statistically significant difference in their potency.

  • In Vivo Data: Tumor growth curves will be plotted for each treatment group. A mixed-effects model will be used to analyze the tumor volume data over time, with treatment group as a fixed effect and individual mouse as a random effect. This will allow for a comparison of the tumor growth rates between the groups. At the end of the study, a one-way ANOVA followed by Tukey's post-hoc test will be used to compare the final tumor weights between the three groups.

Conclusion

The statistical analysis of biological data is a cornerstone of preclinical drug development. For novel 5-(aminomethyl)-2,3-dihydrobenzo[b]furan analogs and other derivatives of this versatile scaffold, a thorough understanding and application of appropriate statistical methods are essential for making informed decisions about which candidates to advance into clinical trials. By carefully designing experiments, selecting the correct statistical tests, and accurately interpreting the results, researchers can maximize the value of their preclinical data and increase the likelihood of translational success.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). RSC Publishing. Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.). Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(18), 11096–11120. [Link]

  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer Research, 53(24), 6042–6050.
  • Animal Models of Neurodegenerative Diseases. (n.d.). PMC. Retrieved from [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. Retrieved from [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Molecules, 20(5), 8639–8656. [Link]

  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (n.d.). NIH. Retrieved from [Link]

  • Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. (n.d.). Stroke. Retrieved from [Link]

  • Fundamental Statistical Concepts in Clinical Trials and Diagnostic Testing. (n.d.). PMC. Retrieved from [Link]

  • Prism 3 -- Analyzing Dose-Response Data. (n.d.). GraphPad. Retrieved from [Link]

  • Anticancer activity of 2-benzoylbenzofuran deriv
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. Retrieved from [Link]

  • Importance of preclinical research in the development of neuroprotective strategies for ischemic stroke. (n.d.). PubMed. Retrieved from [Link]

  • Statistical analysis of in vivo tumor growth experiments. (n.d.). PubMed. Retrieved from [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers. Retrieved from [Link]

  • Good statistical practice in pharmacology Problem 1. (n.d.). PMC. Retrieved from [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2748. [Link]

  • The analysis of dose-response curves--a practical approach. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Animal models of neurodegenerative diseases. (n.d.). ResearchGate. Retrieved from [Link]

  • Statistical analysis of in vivo tumor growth experiments. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Development of Novel Neuroprotective Strategies. (n.d.). Mayo Clinic Research. Retrieved from [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? (n.d.). Retrieved from [Link]

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). Molecules, 22(2), 289. [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved from [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. Retrieved from [Link]

  • Animal models of neurodegenerative diseases. (n.d.). SciELO. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). PMC. Retrieved from [Link]

  • ND‐AMD: A Web‐Based Database for Animal Models of Neurological Disease With Analysis Tools. (n.d.). PubMed Central. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Dose–response relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of neuroprotective agent for ischemic stroke reported. (2023). BioWorld. Retrieved from [Link]

  • Statistical Analysis of in Vivo Tumor Growth Experiments. (n.d.). Retrieved from [Link]

  • STATISTICS IN DRUG RESEARCH. (2010). FarmacoMedia. Retrieved from [Link]

  • How Is Statistics Used In Pharmaceutical Trials? (2025). The Friendly Statistician. Retrieved from [Link]

  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Preclinical Oncology CRO Study Design Tips. (n.d.). Noble Life Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

[1]

Executive Summary & Immediate Action Card

Status: Hazardous Chemical Waste (Organic Base / Toxic) Primary Hazard: Corrosive (Amine), Irritant, Potential Carcinogen (Benzofuran scaffold).[1] Disposal Method: High-temperature incineration via approved hazardous waste contractor.[1] Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents or acids without controlled neutralization.[1]

Scenario Immediate Action
Minor Spill (<10 mL) Evacuate area. Don PPE (Nitrile gloves, goggles).[1] Absorb with vermiculite or sand.[1]
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Seek medical attention.
Waste Stream Segregate into "Organic Waste - Basic/Amine" or "Non-Halogenated Organic" .

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's intrinsic hazards.[1] 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan combines a reactive primary amine with a bicyclic ether core.[1]

  • Functional Group Analysis:

    • Primary Amine (-CH₂NH₂): High alkalinity (pH > 11 in aqueous solution).[1] Reacts exothermically with acids.[1] Corrosive to mucous membranes and skin.[1]

    • Dihydrobenzofuran Core: Lipophilic scaffold.[1] While less reactive than furan, benzofuran derivatives are often investigated for biological activity, necessitating their classification as potentially toxic/bioactive waste.[1]

  • Physical State: Typically a viscous liquid or low-melting solid (free base).[1] Often supplied as a Hydrochloride (HCl) salt (solid), which is acidic rather than basic but shares toxicity profiles.[1]

Critical Safety Note: Treat all benzofuran derivatives as potential carcinogens until proven otherwise, due to structural analogies with known mutagens in this class.[1]

Waste Classification & Regulatory Framework

Proper classification ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental agencies.

RCRA Classification

While this specific CAS is not a "P-listed" or "U-listed" waste by name, it triggers Characteristic Waste definitions:

  • Ignitability (D001): If the flash point is < 60°C (common for low-molecular-weight amines).[1]

  • Corrosivity (D002): If the pH is ≥ 12.5 (aqueous solutions).

  • Toxicity: Due to the benzofuran moiety, it must be managed as "Hazardous Waste - Toxic/Irritant." [1]

Segregation Logic

To prevent dangerous incompatibilities in the waste stream:

  • Segregate from Acids: Mixing with acid waste streams (e.g., H₂SO₄, HCl) will generate heat and potentially toxic fumes.[1]

  • Segregate from Oxidizers: Amines can form explosive N-oxides or nitro compounds when mixed with strong oxidizers (e.g., Peroxides, Nitric Acid).[1]

  • Halogenated vs. Non-Halogenated: Unless dissolved in DCM or Chloroform, dispose of in Non-Halogenated streams to reduce incineration costs.[1]

Step-by-Step Disposal Workflows

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solvent mixtures containing the amine.[2]

  • pH Check: If the solution is highly basic (pH > 10), consider neutralizing to pH 7–9 using dilute Acetic Acid or HCl before adding to the main waste carboy. This prevents thermal shock in the waste container.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys.[1] Avoid metal containers if the solution is corrosive.[1]

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: "5-(Aminomethyl)-2,3-dihydrobenzo[b]furan solution"[1]

    • Hazard Checkbox: [x] Toxic [x] Corrosive [x] Flammable (if in solvent)[1]

Protocol B: Solid Waste (Contaminated Consumables)

Applicability: Silica gel, filter paper, gloves, and paper towels.[1]

  • Dry Loading: Allow volatile solvents to evaporate in a fume hood only if permitted by local air quality regulations.[1] Otherwise, bag immediately.

  • Double Bagging: Place contaminated solids into a clear polyethylene bag (minimum 2 mil thickness).

  • Seal & Tag: Twist and tape the bag neck. Place it inside the laboratory's designated "Solid Hazardous Waste" drum.

  • Sharps: If needles were used to handle the liquid amine, they must go into a rigid biohazard/sharps container, not soft trash.

Protocol C: Spill Response & Cleanup

Applicability: Accidental release on benchtop or floor.[1]

  • Isolate: Mark the area.[1] Ensure ventilation is active.[1][3][4][5][6]

  • PPE: Splash goggles, double nitrile gloves, lab coat.[1] Use a respirator if aerosolized.[1]

  • Contain: Surround the spill with absorbent socks or a ring of vermiculite.[1]

  • Absorb: Cover the liquid with an inert absorbent (Sand, Vermiculite, or commercial Amine-Neutralizing Absorbent).[1]

    • Note: Do not use paper towels for large amine spills as they can heat up.[1]

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag.

  • Surface Decontamination: Wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize residues, followed by a water rinse.[1]

Visualizations

Figure 1: Waste Segregation Decision Tree

This diagram guides the researcher in selecting the correct waste stream based on the chemical's state and solvent context.

WasteSegregationStartStart: 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan WasteStateCheckPhysical State?Start->StateCheckLiquidTypeSolvent Composition?StateCheck->LiquidTypeLiquidSolidTypeContamination Level?StateCheck->SolidTypeSolidHalogenatedContains Halogens?(DCM, Chloroform)LiquidType->HalogenatedSharpsNeedles/Glass?SolidType->SharpsAqueousAqueous Solution?Halogenated->AqueousNoStreamAStream A: Halogenated Organic(High Cost Incineration)Halogenated->StreamAYesStreamBStream B: Non-Halogenated Organic(Standard Incineration)Aqueous->StreamBNo (Organic Solvent)StreamCStream C: Aqueous Basic Waste(Neutralize -> Stream B or D)Aqueous->StreamCYes (>50% Water)SharpsBinRigid Sharps Container(Red Bin)Sharps->SharpsBinYesSolidBinSolid Hazardous Waste(Double Bagged)Sharps->SolidBinNo (Gloves, Paper)

Caption: Decision matrix for segregating amine-based waste streams to ensure regulatory compliance and safety.

Figure 2: Spill Response Workflow

A logical flow for managing accidental releases in the laboratory.

SpillResponseAssess1. Assess Volume & RiskPPE2. Don PPE(Gloves, Goggles, Lab Coat)Assess->PPEContain3. Containment(Vermiculite/Sand)PPE->ContainCollect4. Collection(Scoop to Sealable Container)Contain->CollectDecon5. Decontamination(5% Acetic Acid Wipe)Collect->DeconLabel6. Label & Dispose(Hazardous Waste Tag)Decon->Label

Caption: Operational workflow for neutralizing and collecting amine spills.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 125307270, 2,3-Dihydrobenzofuran-5-carboxaldehyde (Precursor/Analog Safety Data).[1] Retrieved from [Link][1]

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Benzofuran.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amines.[1] Retrieved from [Link]

A Researcher's Guide to the Safe Handling of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Protocol for Personal Protective Equipment, Operational Safety, and Disposal

As a novel compound with applications in drug development and chemical synthesis, 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan demands a meticulous approach to laboratory safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound responsibly. By understanding its hazard profile and implementing the rigorous protocols outlined below, you can ensure a safe and effective research environment.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is not extensively documented in publicly available literature, a robust safety protocol can be developed by examining its structural analogues: aminomethyl compounds and dihydrobenzofuran derivatives. Based on the Safety Data Sheet (SDS) for the closely related 5-Amino-2,3-dihydrobenzofuran, the primary hazards are identified as:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

It is crucial to assume that any new or uncharacterized compound may present unknown hazards. Therefore, treating all new compounds with a high degree of caution is a cornerstone of laboratory safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. A comprehensive PPE strategy should be employed at all times when handling 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum 11-13 mil thickness)Provides a barrier against skin contact. For prolonged contact or spill cleanup, consider thicker butyl rubber gloves.[2] Always double-glove when handling the neat compound. Inspect gloves for any signs of degradation or perforation before and during use. Remove and replace gloves immediately if contamination is suspected.[3]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes.Protects against accidental splashes and airborne particles. Standard prescription eyeglasses are not a substitute for safety-rated eyewear.[3]
Body Protection A flame-resistant or 100% cotton laboratory coat. Chemical-resistant apron for large quantities.Protects the skin and personal clothing from contamination.[3] Ensure the lab coat is fully buttoned.
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge.Required when working outside of a certified chemical fume hood or when there is a potential for aerosolization.[1]
Operational Protocols: From Weighing to Reaction

A systematic workflow is essential to minimize the risk of exposure during routine laboratory procedures. The following diagram illustrates a recommended workflow for handling 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound in Fume Hood D Dissolve in Appropriate Solvent C->D E Add to Reaction Vessel D->E F Monitor Reaction E->F G Quench and Work-up F->G H Segregate Waste G->H I Decontaminate Work Area H->I J Doff PPE I->J

Caption: A typical workflow for the safe handling of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan.

Step-by-Step Handling Procedures:

  • Preparation: Before handling the compound, ensure your work area within a certified chemical fume hood is clean and uncluttered.[3] Post a warning sign indicating the handling of a hazardous substance.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the container with care to avoid generating dust.

  • Dissolution:

    • Add the solvent to the compound slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Reaction:

    • Transfer the solution to the reaction vessel using a syringe or cannula.

    • Ensure the reaction apparatus is properly assembled and vented to a scrubber if necessary.

  • Post-Reaction:

    • Quench any reactive reagents before work-up.

    • Perform all extractions and purifications within the fume hood.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, a rapid and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill Cleanup:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Lifecycle Approach to Waste Management

Proper disposal is a critical final step in the safe handling of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan. Improper disposal can lead to environmental contamination and pose a risk to public health.

G Start Waste Generated Decision1 Is it a sharp? Start->Decision1 Sharps Dispose in Sharps Container Decision1->Sharps Yes Decision2 Is it liquid waste? Decision1->Decision2 No End Arrange for EHS Pickup Sharps->End LiquidWaste Collect in Labeled Hazardous Waste Container Decision2->LiquidWaste Yes Decision3 Is it solid waste? Decision2->Decision3 No LiquidWaste->End SolidWaste Collect in Labeled Hazardous Waste Bag Decision3->SolidWaste Yes SolidWaste->End

Caption: A decision tree for the proper segregation and disposal of waste.

Disposal Protocol:

  • Waste Segregation: Do not mix waste streams.[5]

    • Liquid Waste: Collect all solutions containing 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan in a dedicated, properly labeled hazardous waste container.[5]

    • Solid Waste: Collect all contaminated consumables (e.g., gloves, weighing boats, paper towels) in a dedicated, labeled hazardous waste bag.

    • Sharps: Dispose of all contaminated needles and syringes in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area.[5]

  • Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed contractor.[5] Never dispose of this compound down the drain or in the regular trash.[5]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan, fostering a culture of safety and scientific excellence.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Angelo State University. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]

  • PubMed. (1993). Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation. Retrieved from [Link]

  • Restek. (2024). Safety Data Sheet: Aminomethyl Phosphonic Acid (AMPA) Standard.
  • PubMed Central. (2017). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from a general UW-Madison BME lab manual search.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.